molecular formula C13H16O2 B2552723 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid CAS No. 2490406-83-0

3-(1-Methylcyclopropyl)-2-phenylpropanoic acid

Cat. No.: B2552723
CAS No.: 2490406-83-0
M. Wt: 204.269
InChI Key: VOUDNCZJNZHZOX-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)-2-phenylpropanoic Acid (CAS: Not Assigned

Properties

IUPAC Name

3-(1-methylcyclopropyl)-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(7-8-13)9-11(12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUDNCZJNZHZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(1-Methylcyclopropyl)-2-phenylpropanoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-(1-Methylcyclopropyl)-2-phenylpropanoic Acid

Executive Summary 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid is a specialized carboxylic acid scaffold used primarily in medicinal chemistry as a lipophilic building block and a structural analog of 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Characterized by a sterically congested 1-methylcyclopropyl moiety pendant to a phenylacetic acid core, this molecule offers unique conformational constraints and metabolic stability profiles desirable in drug discovery.[1][2] This guide details its structural properties, synthetic pathways, and physicochemical characteristics.[1][2]

Chemical Identity & Structural Analysis

The compound is a derivative of hydrocinnamic acid (3-phenylpropanoic acid) where the alpha-carbon is substituted with a phenyl group (making it a 2-phenylpropanoic acid derivative) and the beta-position is modified with a 1-methylcyclopropyl group.[1][2]

Table 1: Chemical Identifiers

PropertyValue
IUPAC Name 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.27 g/mol
SMILES CC1(CC1)CC(C2=CC=CC=C2)C(=O)O
CAS Registry Number Not widely listed; Analogous to 21231-73-2 (amino variant)
Chiral Center C2 (Alpha-carbon)

Structural Logic & Stereochemistry The molecule possesses a single chiral center at the C2 position, resulting in two enantiomers: (R) and (S).[1][2]

  • The Phenyl Ring : Provides aromatic pi-stacking capability and lipophilicity.[1][2]

  • The Carboxylic Acid : Serves as the polar head group, capable of hydrogen bonding and salt formation (pKa ≈ 4.5).[1][2]

  • The 1-Methylcyclopropyl Group : This is the critical structural feature.[1][2] The cyclopropyl ring acts as a bioisostere for isopropyl or ethyl groups but introduces significant ring strain (~27.5 kcal/mol) and rigidifies the side chain.[1][2] The 1-methyl substitution prevents metabolic oxidation at the tertiary carbon, enhancing stability compared to a simple isopropyl group.[1][2]

ChemicalStructure Core Alpha-Carbon (Chiral Center) Acid Carboxylic Acid (-COOH) Core->Acid C1 Phenyl Phenyl Group (Aromatic) Core->Phenyl Side Chain A Linker Methylene Bridge (-CH2-) Core->Linker Side Chain B Cyclo 1-Methylcyclopropyl (Steric Bulk) Linker->Cyclo

Figure 1: Functional decomposition of the 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid molecule.

Physicochemical Properties

Understanding the physical behavior of this compound is essential for formulation and assay development.[1][2]

Table 2: Predicted Physicochemical Parameters

ParameterValue (Predicted)Significance
LogP (Octanol/Water) 3.3 ± 0.4Highly lipophilic; likely to cross blood-brain barrier (BBB) and cell membranes efficiently.[1][2]
pKa (Acidic) 4.5 ± 0.2Typical for alpha-phenyl carboxylic acids.[1][2] Exists as an anion at physiological pH (7.4).[1][2]
Polar Surface Area (PSA) 37.3 ŲLow PSA suggests good oral bioavailability.[1][2]
Boiling Point ~320°C (760 mmHg)High boiling point due to dimerization of carboxylic acids.[1][2]
Solubility Low in water; High in DCM, DMSO, EthanolRequires organic co-solvents (DMSO) for biological stock solutions.[1][2]

Synthetic Methodology

The synthesis of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid requires constructing the carbon skeleton via alkylation of a phenylacetic acid derivative.[1][2] The following protocol is designed for high fidelity and reproducibility.

Retrosynthetic Analysis :

  • Disconnection : C2–C3 bond.[1][2]

  • Synthons : Phenylacetic acid enolate (Nucleophile) + (1-Methylcyclopropyl)methyl halide (Electrophile).[1][2]

Experimental Protocol

Step 1: Preparation of Electrophile (1-(Bromomethyl)-1-methylcyclopropane) [1][2]

  • Reagents: (1-Methylcyclopropyl)methanol, Phosphorus Tribromide (PBr₃).[1][2]

  • Procedure: To a solution of (1-methylcyclopropyl)methanol in DCM at 0°C, add PBr₃ dropwise. Stir for 2 hours. Quench with NaHCO₃. Extract and distill.[1][2][3][4]

Step 2: Alkylation of Ethyl Phenylacetate

  • Reagents: Ethyl phenylacetate, Lithium Diisopropylamide (LDA), THF.[1][2]

  • Procedure:

    • Enolization : Cool anhydrous THF to -78°C under Nitrogen. Add LDA (1.1 eq). Add ethyl phenylacetate (1.0 eq) dropwise.[1][2] Stir for 30 min to generate the enolate.

    • Alkylation : Add 1-(bromomethyl)-1-methylcyclopropane (1.2 eq) dissolved in THF dropwise.

    • Warming : Allow the mixture to warm to room temperature over 4 hours.

    • Workup : Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1][2][5] Purify via silica gel chromatography (Hexanes/EtOAc).

Step 3: Hydrolysis to Free Acid

  • Reagents: LiOH or NaOH, THF/Water (1:1).[1][2]

  • Procedure: Dissolve the ester from Step 2 in THF/Water. Add LiOH (3 eq).[1][2] Stir at 50°C for 4 hours. Acidify with 1M HCl to pH 2.[1][2] Extract the free acid with DCM.[1][2]

Synthesis Start1 Ethyl Phenylacetate Step2 Step 2: Enolate Alkylation (LDA, THF, -78°C) Start1->Step2 Start2 (1-Methylcyclopropyl)methanol Step1 Step 1: Bromination (PBr3, DCM, 0°C) Start2->Step1 Inter1 1-(Bromomethyl)-1-methylcyclopropane Step1->Inter1 Inter1->Step2 Inter2 Ethyl 3-(1-methylcyclopropyl)-2-phenylpropanoate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Target Acid (C13H16O2) Step3->Final

Figure 2: Synthetic pathway for the production of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid.

Analytical Characterization (Self-Validating Data)

To confirm the identity of the synthesized compound, the following spectral signatures must be observed.

¹H NMR (400 MHz, CDCl₃) Prediction:

  • δ 10.5-12.0 ppm (br s, 1H) : Carboxylic acid proton (exchangeable with D₂O).[1][2]

  • δ 7.20-7.40 ppm (m, 5H) : Phenyl aromatic protons.[1][2]

  • δ 3.65 ppm (dd, 1H) : Alpha-proton (C2-H).[1][2] The chemical shift is characteristic of a proton adjacent to both a phenyl ring and a carbonyl.[1][2]

  • δ 1.80-2.10 ppm (m, 2H) : Methylene bridge protons (C3-H₂).[1][2] Diastereotopic due to the chiral center at C2.[1][2]

  • δ 1.10 ppm (s, 3H) : Methyl group on the cyclopropane ring.[1][2]

  • δ 0.20-0.50 ppm (m, 4H) : Cyclopropyl ring protons.[1][2] Distinctive high-field signals.

Mass Spectrometry (ESI-):

  • [M-H]⁻ : m/z 203.1.[1][2][6]

  • Fragmentation often shows loss of CO₂ (M-44).[1][2]

Applications & Pharmacological Context

Drug Design Scaffold This molecule belongs to the class of 2-arylpropionic acids , structurally related to NSAIDs like Ibuprofen and Naproxen.[1][2][3]

  • COX Inhibition : The 2-phenylpropanoic acid moiety is a pharmacophore for Cyclooxygenase (COX) inhibition.[1][2] The addition of the bulky 1-methylcyclopropyl group may alter selectivity between COX-1 and COX-2 or improve metabolic stability by blocking beta-oxidation.[1][2]

  • Bioisosterism : The 1-methylcyclopropyl group is a rigid, lipophilic replacement for tert-butyl or isobutyl groups.[1][2] It is often used to improve the half-life of a drug candidate by reducing susceptibility to cytochrome P450 metabolism.[1][2]

Safety & Handling

  • Hazards : Irritant to eyes, respiratory system, and skin.[1][2]

  • Storage : Store in a cool, dry place. The carboxylic acid is stable, but protection from moisture is recommended to prevent caking.[1][2]

References

  • PubChem . 3-(1-methylcyclopropyl)-2-phenylpropanoic acid (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Organic Syntheses . Synthesis of 2-Phenylpropionic Acid. Org. Synth. 1976, 55,[1][2] 1. Available at: [Link][1][2]

Sources

Cyclopropyl-containing phenylpropanoic acid derivatives for drug design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Cyclopropyl-Containing Phenylpropanoic Acid Derivatives for Drug Design

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged from a structural curiosity to a cornerstone of rational drug design.[1][2] This three-membered carbocycle, characterized by its significant ring strain and unique electronic properties, offers a powerful toolkit for medicinal chemists to address common challenges in drug discovery, such as enhancing potency, improving metabolic stability, and fine-tuning physicochemical properties.[3][4][5] The inherent rigidity of the cyclopropyl ring can pre-organize a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.[1][6] This guide provides an in-depth exploration of the application of the cyclopropyl group within the phenylpropanoic acid scaffold, a privileged structure in its own right, and offers a technical framework for researchers, scientists, and drug development professionals.

The unique electronic structure of the cyclopropane ring, with its "pseudo-double bond" character, allows for conjugation with adjacent π-systems, influencing the molecule's overall electronic profile.[3][4][5][6] Furthermore, the carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in alkanes, which can enhance metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][7][8] This feature is particularly advantageous when the cyclopropyl group is used as a bioisosteric replacement for more metabolically labile groups, such as a gem-dimethyl or an ethyl group.[1][7]

This guide will delve into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of cyclopropyl-containing phenylpropanoic acid derivatives, providing a comprehensive resource for leveraging this potent structural motif in drug design.

Strategic Incorporation of the Cyclopropyl Group into the Phenylpropanoic Acid Scaffold

The phenylpropanoic acid framework is a common feature in a variety of biologically active compounds. The incorporation of a cyclopropyl group can be strategically employed to modulate the properties of these molecules in several ways:

  • Conformational Restriction: The cyclopropyl group can act as a "conformational clamp," restricting the rotation around adjacent single bonds.[6] This can lock the molecule into a more defined three-dimensional shape, which can lead to higher binding affinity and selectivity for its biological target.[9]

  • Metabolic Blocking: By replacing a metabolically susceptible group with a more robust cyclopropyl ring, the metabolic stability of the drug candidate can be significantly improved, leading to a longer half-life and improved pharmacokinetic profile.[3][7]

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and pKa, allowing for the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other chemical moieties, such as double bonds or even phenyl rings in certain contexts, offering a novel way to explore chemical space and intellectual property.[2][10]

cluster_0 Strategic Advantages of Cyclopropyl Incorporation cluster_1 Physicochemical Effects a Increased Potency b Enhanced Metabolic Stability c Improved Pharmacokinetics d Reduced Off-Target Effects e Conformational Rigidity e->a e->d f Metabolic Shielding f->b g Lipophilicity & pKa Modulation g->c

Caption: Logical relationship of cyclopropyl benefits.

Synthetic Strategies for Cyclopropyl-Containing Phenylpropanoic Acid Derivatives

The synthesis of cyclopropyl-containing phenylpropanoic acid derivatives can be approached in two main ways: by constructing the cyclopropane ring on a pre-existing phenylpropanoic acid scaffold or by using a cyclopropyl-containing building block in the synthesis.

Direct Cyclopropanation Methods

Classic methods for the formation of a cyclopropane ring, such as the Simmons-Smith and Corey-Chaykovsky reactions, can be applied to appropriate alkene precursors.[11][12][13]

Simmons-Smith Reaction

The Simmons-Smith reaction involves the treatment of an alkene with a carbenoid, typically diiodomethane and a zinc-copper couple. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes a sulfur ylide to transfer a methylene group to an α,β-unsaturated ester or other Michael acceptor.[14]

Synthesis via Cyclopropyl-Containing Building Blocks

An alternative and often more versatile approach is to use commercially available or readily synthesized cyclopropyl-containing building blocks. For example, 4-cyclopropylphenylalanine can serve as a starting material for further derivatization.

Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

A general approach to 1-phenylcyclopropane carboxamide derivatives involves the α-alkylation of a 2-phenyl acetonitrile derivative with 1,2-dibromoethane, followed by hydrolysis of the nitrile to the carboxylic acid and subsequent amide coupling.[15]

G start Substituted 2-Phenyl Acetonitrile step1 α-Alkylation with 1,2-Dibromoethane start->step1 intermediate1 Substituted 1-Phenylcyclopropane Carbonitrile step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 Substituted 1-Phenylcyclopropane Carboxylic Acid step2->intermediate2 step3 Amide Coupling intermediate2->step3 end 1-Phenylcyclopropane Carboxamide Derivative step3->end

Sources

The 1-Methylcyclopropyl Group: A Bioisosteric Strategy for Optimizing Isopropyl and tert-Butyl Moieties in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological and pharmacokinetic profiles is a cornerstone of successful development campaigns. Bioisosterism, the replacement of a functional group with another that possesses similar physicochemical properties, stands as a powerful tool in this endeavor.[1][2] This guide provides a comprehensive technical overview of the 1-methylcyclopropyl group as a bioisostere for the commonly employed isopropyl and tert-butyl moieties. We will delve into the synthetic strategies for its incorporation, its profound impact on key drug-like properties including lipophilicity and metabolic stability, and its unique conformational attributes that can be leveraged to improve target engagement. This document is intended to serve as a practical resource for medicinal chemists and drug development professionals, offering field-proven insights and detailed methodologies to effectively utilize this valuable structural motif.

The Rationale for Bioisosteric Replacement: Moving Beyond Isopropyl and tert-Butyl

The isopropyl and tert-butyl groups are ubiquitous in medicinal chemistry, often utilized to introduce steric bulk, enhance lipophilicity, and fill hydrophobic pockets within target proteins. However, their utility can be hampered by several drawbacks:

  • Metabolic Liability: The C-H bonds of isopropyl and tert-butyl groups, particularly the methine proton of the isopropyl group, are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can lead to rapid clearance, the formation of undesired metabolites, and potential drug-drug interactions.[3]

  • Increased Lipophilicity: While often a desired effect, the introduction of these bulky alkyl groups can excessively increase lipophilicity, leading to poor aqueous solubility, off-target effects, and unfavorable pharmacokinetic profiles.[4]

  • Conformational Flexibility: The rotational freedom of the methyl groups in both isopropyl and tert-butyl moieties can sometimes be detrimental to optimal receptor binding, leading to an entropic penalty upon target engagement.[5]

The 1-methylcyclopropyl group has emerged as a compelling bioisosteric replacement to address these challenges. Its unique structural and electronic properties offer a nuanced approach to modulating molecular characteristics.[6]

Physicochemical and Pharmacokinetic Advantages of the 1-Methylcyclopropyl Moiety

The strategic substitution of an isopropyl or tert-butyl group with a 1-methylcyclopropyl moiety can confer several significant advantages to a drug candidate.

Enhanced Metabolic Stability

A primary driver for employing the 1-methylcyclopropyl group is its inherent resistance to oxidative metabolism. The C-H bonds on a cyclopropane ring are stronger and less accessible to CYP enzymes compared to their acyclic counterparts.[5] This is due to the increased s-character of the carbon orbitals in the strained ring system. The presence of the methyl group on the cyclopropane ring can further shield the ring from metabolic attack.[7] This enhanced stability often translates to a longer in vivo half-life and improved oral bioavailability.[8][9]

Modulated Lipophilicity

The 1-methylcyclopropyl group generally exhibits a lower lipophilicity (cLogP) compared to the tert-butyl group and a comparable or slightly lower lipophilicity than the isopropyl group. This reduction in lipophilicity can be advantageous in mitigating issues associated with high logP values, such as poor solubility and off-target promiscuity.[10]

Table 1: Comparative Physicochemical Properties of Isopropyl, tert-Butyl, and 1-Methylcyclopropyl Groups

GroupRepresentative StructureApproximate van der Waals Volume (ų)Calculated LogP (cLogP) Contribution (Exemplary)
Isopropyl-CH(CH₃)₂45-55~1.3
tert-Butyl-C(CH₃)₃60-70~1.7
1-Methylcyclopropyl-C(CH₂)₂CH₃50-60~1.1

Note: cLogP contributions are estimations and can vary depending on the molecular context.

Conformational Restriction and Impact on Potency

The rigid, three-dimensional structure of the 1-methylcyclopropyl group imparts a significant conformational constraint on the molecule.[11] This can be beneficial in pre-organizing the ligand into a bioactive conformation for optimal binding to its target, thereby reducing the entropic penalty of binding and potentially increasing potency.[10][12] The fixed orientation of the methyl group and the cyclopropyl ring can also allow for more precise probing of hydrophobic pockets within a binding site.

Synthetic Strategies for the Introduction of the 1-Methylcyclopropyl Group

The incorporation of the 1-methylcyclopropyl moiety can be achieved through the synthesis of key building blocks, which are then integrated into the target molecule.

Synthesis of 1-Methylcyclopropanecarboxylic Acid

A versatile precursor, 1-methylcyclopropanecarboxylic acid, can be synthesized via a cyclopropanation reaction followed by hydrolysis.

methacrylonitrile Methacrylonitrile intermediate1 2,2-Dihalo-1-methylcyclopropane- carbonitrile methacrylonitrile->intermediate1 Cyclopropanation dihalomethane Dihalomethane (e.g., CH₂Br₂) dihalomethane->intermediate1 base Base (e.g., NaOH) base->intermediate1 product 1-Methylcyclopropane- carboxylic Acid intermediate1->product Hydrolysis hydrolysis Hydrolysis (e.g., H₂SO₄, H₂O)

Caption: Synthetic route to 1-methylcyclopropanecarboxylic acid.

Experimental Protocol: Synthesis of 1-Methylcyclopropanecarboxylic Acid [5]

  • Cyclopropanation: To a stirred solution of methacrylonitrile and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in a suitable solvent (e.g., dichloromethane), add a concentrated aqueous solution of sodium hydroxide. Cool the mixture in an ice bath and add dibromomethane dropwise. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by GC-MS).

  • Work-up: Dilute the reaction mixture with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: To the crude 2,2-dibromo-1-methylcyclopropanecarbonitrile, add a mixture of concentrated sulfuric acid and water. Heat the mixture at reflux for several hours until the hydrolysis is complete.

  • Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methylcyclopropanecarboxylic acid. Further purification can be achieved by distillation or recrystallization.

Synthesis of (1-Methylcyclopropyl)methanamine

(1-Methylcyclopropyl)methanamine is a key building block for introducing the 1-methylcyclopropylmethyl moiety. It can be prepared from 1-methylcyclopropanecarbonitrile.

nitrile 1-Methylcyclopropane- carbonitrile product (1-Methylcyclopropyl)methanamine nitrile->product Reduction reducing_agent Reducing Agent (e.g., LiAlH₄) reducing_agent->product start Incubate Compound with Human Liver Microsomes and NADPH sampling Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) start->sampling quench Quench Reaction (e.g., with Acetonitrile) sampling->quench analysis LC-MS/MS Analysis of Parent Compound Remaining quench->analysis data_analysis Calculate Half-life (t½) and Intrinsic Clearance (CLint) analysis->data_analysis

Caption: Workflow for a human liver microsomal stability assay.

Experimental Protocol: Human Liver Microsomal Stability Assay [1][2]

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine human liver microsomes, phosphate buffer (pH 7.4), and the test compound. Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (cofactor).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the resulting line.

Determination of Lipophilicity (cLogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. While it can be determined experimentally (e.g., shake-flask method), calculated LogP (cLogP) values are widely used in drug discovery for rapid assessment. [13][14][15] Procedure for cLogP Calculation:

Numerous software packages and online tools are available for the calculation of cLogP. These algorithms typically use a fragment-based approach, where the structure of the molecule is broken down into its constituent atoms and functional groups, and the logP is calculated by summing the contributions of each fragment. [14][15]

Conclusion

The 1-methylcyclopropyl group represents a valuable and often underutilized tool in the medicinal chemist's toolbox for lead optimization. Its ability to enhance metabolic stability, modulate lipophilicity, and impose beneficial conformational constraints makes it a superior alternative to isopropyl and tert-butyl groups in many contexts. By understanding the synthetic routes to key building blocks and employing rigorous in vitro evaluation, drug discovery teams can effectively leverage the unique properties of the 1-methylcyclopropyl moiety to design drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

References

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  • Mechanistic and kinetic studies of inhibition of enzymes. PubMed. [Link]

  • Bioisosterism in Drug Discovery and Development - An Overview. PubMed. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

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  • How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? ResearchGate. [Link]

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  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. [Link]

  • 80 Inhibition kinetics Structure-based enzyme mechanism studies are extremely useful for understanding the mechanism used by an. Rose-Hulman. [Link]

  • Experimental determination of the logP using the spectrophotometric method. Farmacia. [Link]

  • cLogP Calculation - Osiris Property Explorer. Organic Chemistry Portal. [Link]

  • Method for preparing 1-methyl cyclopropane carboxylic acid.
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  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Conformational features of secondary N-cyclopropyl amides. PubMed. [Link]

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Metabolic Stability of 3-(1-Methylcyclopropyl)-2-phenylpropanoic Acid vs. Ibuprofen: A Structural and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, mitigating metabolic liabilities without compromising pharmacodynamic efficacy is a primary objective for medicinal chemists. Ibuprofen, a ubiquitous non-steroidal anti-inflammatory drug (NSAID), possesses a well-documented metabolic vulnerability: its isobutyl moiety is rapidly oxidized by hepatic Cytochrome P450 (CYP450) enzymes[1].

As a Senior Application Scientist, I frequently utilize bioisosteric replacement to engineer metabolic resilience. By substituting the isobutyl group of a standard profen scaffold with a 1-methylcyclopropyl group—yielding 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid—we fundamentally alter the thermodynamic landscape of the molecule's C-H bonds. This in-depth technical guide explores the causality behind this structural modification, detailing the mechanistic shift in metabolic stability, and provides a self-validating experimental framework for quantifying these changes in vitro.

Structural Pharmacology & Mechanistic Rationale

To understand the difference in metabolic stability between these two molecules, we must examine the atomic-level interactions between the drug substrates and the CYP450 catalytic cycle.

The Liability of Ibuprofen (Isobutyl Moiety)

Ibuprofen (2-(4-isobutylphenyl)propanoic acid) is predominantly cleared via Phase I metabolism driven by CYP2C9 [2]. The isobutyl chain contains a highly accessible tertiary carbon with a relatively low C-H bond dissociation energy (BDE) of approximately 96 kcal/mol. During the CYP450 catalytic cycle, the highly reactive Iron-Oxo intermediate (Compound I) easily performs a Hydrogen Atom Transfer (HAT) on this tertiary carbon. This initiates rapid aliphatic hydroxylation, yielding 2-hydroxyibuprofen and 3-hydroxyibuprofen, which are subsequently oxidized into inactive carboxyibuprofen[3].

The Cyclopropyl Advantage (1-Methylcyclopropyl Moiety)

Replacing the isobutyl group with a 1-methylcyclopropyl group acts as a metabolic shield. The cyclopropyl ring possesses unique orbital hybridization; the C-C bonds have high p-character, forcing the C-H bonds to adopt high s-character. This structural constraint raises the C-H Bond Dissociation Energy (BDE) to approximately 106 kcal/mol[4].

Because HAT is the rate-limiting step in CYP450-mediated oxidation, this 10 kcal/mol increase in activation energy effectively renders the cyclopropyl ring resistant to CYP450 degradation[5]. Furthermore, the addition of the 1-methyl group eliminates the only remaining tertiary proton, sterically shielding the ring and preventing enzymatic ring-opening (a phenomenon sometimes seen with unsubstituted cyclopropylamines).

MetabolicPathway Ibu Ibuprofen (Isobutyl moiety) CYP2C9 CYP2C9 Oxidation Ibu->CYP2C9 UGT UGT2B7 Glucuronidation Ibu->UGT MCP 3-(1-Methylcyclopropyl)- 2-phenylpropanoic acid MCP->UGT CYP_Resist CYP450 Resistance (High C-H BDE) MCP->CYP_Resist Blocked Phase I Ibu_OH 2-Hydroxy & 3-Hydroxy Ibuprofen CYP2C9->Ibu_OH Rapid Aliphatic Oxidation Ibu_Gluc Ibuprofen Acyl Glucuronide UGT->Ibu_Gluc MCP_Gluc Acyl Glucuronide (Major Pathway) UGT->MCP_Gluc MCP_Ox Minor Aromatic Hydroxylation CYP_Resist->MCP_Ox Slow / Shifted Clearance

Figure 1: Comparative metabolic pathways of Ibuprofen vs. its 1-methylcyclopropyl analog.

Comparative Metabolic Stability Profiling

By effectively shutting down the primary Phase I metabolic sink, the clearance profile of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid shifts dramatically compared to ibuprofen.

  • Phase I (Oxidative Clearance): While ibuprofen is rapidly depleted by CYP2C9[1], the cyclopropyl analog resists aliphatic oxidation. Any residual Phase I metabolism is forced into much slower, thermodynamically unfavorable pathways, such as direct aromatic hydroxylation of the phenyl ring.

  • Phase II (Conjugative Clearance): Both molecules retain the 2-phenylpropanoic acid core. Consequently, both serve as substrates for Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT2B7), which catalyze the formation of acyl glucuronides[3]. For the cyclopropyl analog, this Phase II pathway becomes the primary, albeit slower, route of clearance, resulting in a significantly prolonged systemic half-life.

Experimental Workflow: In Vitro Metabolic Stability Assessment

To empirically validate the metabolic resilience of the 1-methylcyclopropyl analog, we utilize a Human Liver Microsome (HLM) assay. The protocol below is designed as a self-validating system , ensuring that any observed stability is due to the molecule's intrinsic properties, not assay failure.

Causality-Driven Protocol: HLM Intrinsic Clearance ( )
  • System Validation (Controls):

    • Positive Control (High Clearance): Verapamil is used to confirm that the CYP450 enzymes in the HLM batch are highly active.

    • Negative Control (Low Clearance): Warfarin is used to confirm that the assay does not produce false-positive degradation.

  • Matrix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4). Reasoning: This maintains physiological pH and provides the necessary ionic strength for optimal CYP folding.

  • Phase-Specific Activation:

    • For Phase I: Add a NADPH-regenerating system (NADP+, glucose-6-phosphate, and G6PDH). Reasoning: CYP450 enzymes require a constant supply of electron equivalents (NADPH) to drive the reduction of the Iron-Oxo complex.

    • For Phase II (Optional but recommended for profens): Add Alamethicin (50 µg/mg protein) and UDPGA (2 mM). Reasoning: UGT enzymes are located on the luminal side of the endoplasmic reticulum; Alamethicin creates pores in the microsomal vesicles, allowing the UDPGA cofactor to reach the UGT active site.

  • Incubation & Quenching: Spike the substrates (Ibuprofen and the cyclopropyl analog) at 1 µM. Incubate at 37°C. Extract aliquots at 0, 5, 15, 30, 45, and 60 minutes. Quench immediately in 3 volumes of ice-cold acetonitrile containing an internal standard. Reasoning: Cold organic solvent instantly denatures the metabolic enzymes, halting the reaction at precise timepoints.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to track the exponential decay of the parent compound.

Workflow Prep 1. Substrate & HLM Preparation Incubate 2. Incubation (37°C, +NADPH) Prep->Incubate Quench 3. Reaction Quenching (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis Centrifuge->LCMS Data 6. CL_int & Half-life Calculation LCMS->Data

Figure 2: Standardized workflow for in vitro HLM metabolic stability assessment.

Quantitative Data Presentation

The table below summarizes the theoretical pharmacokinetic parameters derived from the structural differences and in vitro assay expectations.

ParameterIbuprofen3-(1-Methylcyclopropyl)-2-phenylpropanoic acidMechanistic Driver
Primary Metabolic Route Phase I (CYP2C9 Aliphatic Oxidation)Phase II (UGT2B7 Acyl Glucuronidation)Elimination of tertiary C-H bond; High cyclopropyl BDE (~106 kcal/mol).
Hepatic Intrinsic Clearance (

)
High (> 40 µL/min/mg protein)Low (< 10 µL/min/mg protein)Steric shielding and thermodynamic resistance to CYP450 Compound I HAT.
In Vitro Half-Life (

)
Short (~15 - 30 mins in HLM)Prolonged (> 120 mins in HLM)Shift from rapid oxidative clearance to slower conjugative clearance.
Major Circulating Metabolites 2-hydroxy, 3-hydroxy, and carboxyibuprofenParent compound, Acyl glucuronideBlockade of the isobutyl oxidation cascade.

Conclusion & Future Perspectives

The comparative analysis of ibuprofen and 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid perfectly illustrates the power of physical organic chemistry in drug design. By understanding the enzymatic machinery of CYP2C9 and the thermodynamic properties of C-H bonds, we can rationally engineer molecules that bypass primary metabolic sinks. The 1-methylcyclopropyl group serves as a premier bioisostere for alkyl chains, offering a robust strategy to lower intrinsic clearance, prolong half-life, and potentially reduce the dosing frequency required for therapeutic efficacy.

References

Sources

Technical Guide: The Role of gem-Methyl Cyclopropyl Groups in Blocking CYP450 Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of small molecule therapeutics, metabolic instability driven by Cytochrome P450 (CYP450) oxidation is a primary cause of attrition.[1] The installation of gem-dimethyl cyclopropyl moieties has emerged as a high-impact bioisosteric strategy to block metabolic "soft spots." Unlike simple alkylation or halogenation, this motif offers a dual mechanism of action: it raises the bond dissociation energy (BDE) of vulnerable C-H bonds to thermodynamically unfavorable levels (~106 kcal/mol) and introduces precise steric occlusion.[1] Furthermore, it effectively averts the suicide inhibition pathways often associated with unsubstituted cyclopropylamines.[1] This guide details the mechanistic basis, synthetic installation, and experimental validation of this moiety in drug discovery.[1]

The Metabolic Challenge: CYP450 and the "Soft Spot"

Cytochrome P450 enzymes typically initiate metabolism via a Hydrogen Atom Transfer (HAT) mechanism. The high-valent Iron-Oxo species (Compound I) abstracts a hydrogen atom from a carbon center, creating a carbon-centered radical that rapidly rebounds to form a hydroxylated product.

The Thermodynamic Vulnerability

The rate of HAT is exponentially dependent on the C-H Bond Dissociation Energy (BDE).[1]

  • Secondary Alkyl C-H (

    
    ):  ~98 kcal/mol (Highly Vulnerable)
    
  • Cyclopropyl C-H (

    
    ):  ~106 kcal/mol (Resistant)
    

This ~8 kcal/mol difference creates a significant activation energy barrier, effectively "masking" the site from CYP450 interrogation.[1]

The "Suicide Inhibition" Trap

While cyclopropyl groups are stable, cyclopropylamines (where N is attached to the ring) can act as mechanism-based inactivators (suicide inhibitors).

  • Mechanism: CYP450 performs a Single Electron Transfer (SET) on the nitrogen.

  • Outcome: The resulting radical cation triggers rapid ring opening, forming a reactive intermediate that covalently binds to the CYP450 heme or apoprotein.[1]

  • The gem-Dimethyl Solution: Installing a gem-dimethyl group on the cyclopropyl ring prevents this ring-opening sequence or sterically blocks the initial SET, converting a toxicity liability into a stability asset.

Mechanistic Deep Dive

The following diagram illustrates the divergent pathways between standard alkyl oxidation, cyclopropylamine suicide inhibition, and the stability conferred by the gem-dimethyl cyclopropyl motif.

CYP_Mechanism CYP CYP450 (Compound I) [Fe(IV)=O]+. Substrate_Alkyl Alkyl Substrate (Sec-C-H) CYP->Substrate_Alkyl Attacks Substrate_CPA Cyclopropylamine (Unsubstituted) CYP->Substrate_CPA Attacks Substrate_Gem gem-Dimethyl Cyclopropyl (Optimized) CYP->Substrate_Gem Blocked Radical_Alkyl Carbon Radical (Stable) Substrate_Alkyl->Radical_Alkyl HAT (Low BDE ~98 kcal/mol) Radical_CPA N-Radical Cation Substrate_CPA->Radical_CPA SET Oxidation Product_Stable Metabolically Stable (No Reaction) Substrate_Gem->Product_Stable High BDE (~106 kcal/mol) + Steric Hindrance Product_OH Hydroxylated Product (Metabolic Clearance) Radical_Alkyl->Product_OH Radical Rebound Product_Adduct Covalent Enzyme Adduct (Suicide Inhibition/Toxicity) Radical_CPA->Product_Adduct Ring Opening & Covalent Binding

Figure 1: Mechanistic divergence of CYP450 interactions. Note the gem-dimethyl group (Green path) effectively halts both clearance and toxicity pathways.

Case Studies in Drug Design

Nirmatrelvir (Paxlovid) & Boceprevir

The gem-dimethylcyclopropylproline motif is the structural cornerstone of both Boceprevir (HCV) and Nirmatrelvir (COVID-19).[2]

  • Role: It replaces a standard proline or spiro-system.

  • Effect: The gem-dimethyl group fills the S2 hydrophobic pocket of the protease (increasing potency) while simultaneously rendering the proline ring metabolically inert to CYP3A4 oxidation.

  • Synthetic Feasibility: Scalable synthesis of this complex chiral fragment was achieved via enzymatic desymmetrization (Schering-Plough/Codexis), demonstrating that this complex motif is viable for ton-scale manufacturing.[1]

BMS HCV NS5B Inhibitors (The "Rescue")

Bristol-Myers Squibb (BMS) encountered a critical liability with a cyclopropyl moiety in their NS5B inhibitor program.

  • Problem: The unsubstituted cyclopropyl group underwent bioactivation, forming glutathione (GSH) adducts via ring opening.[1]

  • Solution: Replacement with a gem-dimethyl cyclopropyl group.[3][4]

  • Result: The methylation prevented the formation of reactive intermediates, completely eliminating the GSH adducts while maintaining potency.[1] This serves as a textbook example of using this motif to "rescue" a lead series.

Decision Framework for Medicinal Chemists

Use this decision tree to determine when to deploy the gem-dimethyl cyclopropyl bioisostere.

Decision_Tree Start Identify Metabolic Soft Spot Is_Alkyl Is the soft spot an alkyl chain / ring? Start->Is_Alkyl Is_Amine Is the soft spot alpha to an amine? Is_Alkyl->Is_Amine Yes Strategy_F Consider Fluorination or Deuteration Is_Alkyl->Strategy_F No (Aromatic/Other) Check_Sterics Is there steric tolerance for bulk? Is_Amine->Check_Sterics No Warning Risk of Suicide Inhibition. Must use gem-dimethyl to block ring opening. Is_Amine->Warning Yes (Cyclopropylamine) Check_Sterics->Strategy_F No (Space Constrained) Deploy_Gem Deploy gem-Dimethyl Cyclopropyl Check_Sterics->Deploy_Gem Yes Warning->Check_Sterics Mitigation Strategy

Figure 2: Strategic decision tree for implementing gem-dimethyl cyclopropyl groups in lead optimization.

Experimental Protocols

To validate the efficacy of this strategy, the following protocols must be executed.

Microsomal Stability Assay ( )

Objective: Quantify the reduction in intrinsic clearance.

  • Preparation: Prepare 10 mM stock of test compound (DMSO).

  • Incubation:

    • Mix liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Add test compound (final conc. 1

      
      M) and pre-incubate at 37°C for 5 min.
      
    • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     yields 
    
    
    
    .
    • 
      .
      
Reactive Metabolite Trapping (GSH Adducts)

Objective: Confirm that gem-dimethylation has eliminated bioactivation (essential if nitrogen is present).

  • Incubation: Follow the stability protocol above, but fortify the mixture with 5 mM Glutathione (GSH) (or KCN for hard electrophiles, though GSH is preferred for safety).

  • Control: Run a parallel incubation without NADPH (negative control).

  • Analysis: Analyze via LC-MS/MS using a Neutral Loss scan (loss of 129 Da for GSH adducts) or precursor ion scanning.

  • Interpretation: The presence of GSH adducts in the parent cyclopropyl compound vs. their absence in the gem-dimethyl analogue confirms the "blocking" of the suicide inhibition pathway.

Synthetic Methodologies

Installation of the gem-dimethyl cyclopropyl group often requires specific carbenoid chemistry.

Modified Simmons-Smith
  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), or 1,1-diiodoethane for methyl substitution.[1]
  • Application: Best for converting alkenes to cyclopropanes.

  • Note: For gem-dimethyl specifically, the reaction often uses isopropylidene transfer reagents or specific ylides.[1]

Corey-Chaykovsky Reaction
  • Reagents: Trimethylsulfoxonium iodide + Strong Base (NaH).

  • Application: Converts

    
    -unsaturated ketones/esters into cyclopropanes.[1]
    
Enzymatic Desymmetrization (Industrial Scale)
  • Reference: The Schering-Plough/Codexis route for Boceprevir.

  • Process: Uses an engineered monoamine oxidase (MAO-N) to desymmetrize a gem-dimethyl cyclopropyl amine precursor. This is the gold standard for generating chiral gem-dimethyl cyclopropyl building blocks at scale.

References

  • Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 2018.[1] Link

  • Cycloalkane and cycloalkene C-H bond dissociation energies. J. Am. Chem. Soc., 2006.[1][5][6] Link

  • Discovery of Nirmatrelvir (PF-07321332): A Potent, Selective, and Orally Bioavailable Inhibitor of the SARS-CoV-2-3CL Protease. Journal of Medicinal Chemistry, 2022.[1] Link

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Frontiers in Chemistry, 2017.[1] Link

  • Production-Scale Synthesis of gem-Dimethylcyclopropylproline. Drug Hunter, 2022.[1] Link

Sources

Topic: Conformational Restriction of Phenylpropanoic Acid using Cyclopropyl Linkers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phenylpropanoic acid (PPA) and its derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, the inherent conformational flexibility of the propanoic acid side chain often presents challenges in achieving high target affinity and selectivity. This guide explores the strategic use of cyclopropyl linkers to enforce conformational restriction upon the PPA scaffold. By incorporating the small, rigid cyclopropane ring, the rotational degrees of freedom in the side chain are effectively eliminated, "locking" the molecule into distinct, low-energy conformations. This strategy can lead to significant gains in biological potency, improved selectivity against off-targets, and enhanced metabolic stability.[3][4] We will delve into the synthetic methodologies for creating these rigid analogs, analyze the resulting stereochemical and physicochemical consequences, and examine case studies that validate this approach in modern drug discovery.

Part 1: The Strategic Imperative for Conformational Restriction

The Phenylpropanoic Acid Scaffold: A Profile in Flexibility

The 3-phenylpropanoic acid motif is a cornerstone in the design of various biologically active molecules, from nonsteroidal anti-inflammatory drugs (NSAIDs) to agonists for nuclear receptors like PPARs.[1][5] Its structure consists of a phenyl ring connected to a three-carbon carboxylic acid chain. The therapeutic utility of this scaffold stems from its ability to present key pharmacophoric features—an aromatic ring for hydrophobic or π-stacking interactions and a carboxylic acid for hydrogen bonding or salt bridge formation—in a specific spatial arrangement to interact with a biological target.

The primary challenge with the PPA scaffold lies in its flexibility. Free rotation can occur around the Cα-Cβ and Cβ-Cγ single bonds of the propanoic acid chain, allowing the molecule to adopt a multitude of conformations in solution. When such a flexible ligand binds to a receptor, it must adopt a single, "bioactive" conformation. This process is entropically unfavorable, as the molecule loses significant conformational freedom, which translates to a penalty in binding free energy.

G cluster_0 Flexible PPA Scaffold cluster_1 Conformationally Restricted Scaffold FLEX Phenylpropanoic Acid (Multiple Low-Energy Conformations) BIND Receptor Binding FLEX->BIND Interaction RIGID Cyclopropyl-PPA (Pre-organized for Binding) FLEX->RIGID Conformational Restriction Strategy BIO Bioactive Conformation BIND->BIO ENTROPY High Entropic Penalty (Loss of Rotational Freedom) BIO->ENTROPY BIND2 Receptor Binding RIGID->BIND2 Interaction ENTROPY2 Low Entropic Penalty BIND2->ENTROPY2 POTENCY Enhanced Potency & Selectivity ENTROPY2->POTENCY

Caption: The transition from a flexible to a rigid scaffold minimizes the entropic cost of binding.

The Goals of Conformational Restriction

The deliberate reduction of a molecule's flexibility is a cornerstone tactic in medicinal chemistry.[4] By engineering rigidity into the PPA scaffold, we aim to:

  • Enhance Potency: Pre-organizing the ligand into its bioactive conformation minimizes the entropic penalty upon binding, leading to a more favorable binding affinity (and thus higher potency).[6]

  • Improve Selectivity: A rigid analog is less likely to adopt the conformations required to bind to off-targets, leading to improved selectivity and a better safety profile.[7]

  • Increase Metabolic Stability: Certain flexible conformations may be more susceptible to metabolism by enzymes like cytochrome P450s. Locking the molecule into a metabolically stable conformation can increase its half-life.[8]

Part 2: The Cyclopropyl Group: A Unique Tool for Rigidity

The cyclopropane ring is far more than a simple three-carbon linker. Its unique structural and electronic properties make it an exceptionally valuable tool in drug design.[9][10]

  • Inherent Rigidity: The three carbon atoms are coplanar, creating a rigid triangular structure that serves as an excellent anchor to lock relative substituent positions.[7]

  • Unique Electronic Character: The C-C bonds in cyclopropane have significant p-character due to ring strain, allowing the ring to electronically conjugate with adjacent π-systems, such as a phenyl ring.[3][6] This property allows it to act as a bioisostere for alkenes or even phenyl rings in some contexts.[7][11]

  • Metabolic Robustness: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by CYP enzymes.[8]

When incorporated into the PPA backbone, the cyclopropyl group replaces the Cα and Cβ carbons and their single bond, creating 2-phenylcyclopropane-1-carboxylic acid. This fusion eliminates the key rotational bonds, resulting in two distinct and stable diastereomers: cis and trans.

Caption: Cyclopropanation of the PPA backbone eliminates rotational freedom, yielding distinct isomers.

Part 3: Synthesis of Cyclopropyl-Phenylpropanoic Acid Analogs

The synthesis of 2-phenylcyclopropane-1-carboxylic acid and its derivatives is well-established, with several reliable routes available to medicinal chemists. A common and efficient strategy begins with an α,β-unsaturated carbonyl compound, such as cinnamic acid or its esters.

Representative Synthetic Workflow: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a stereospecific method for converting alkenes to cyclopropanes and is well-suited for this transformation.[12]

G START Ethyl Cinnamate (Starting Material) CYCLO Cyclopropanation START->CYCLO REAGENT Simmons-Smith Reagent (Et2Zn, CH2I2) REAGENT->CYCLO ESTER Ethyl 2-phenylcyclopropane- 1-carboxylate (cis/trans mixture) CYCLO->ESTER HYDRO Base Hydrolysis (e.g., NaOH, H2O/EtOH) ESTER->HYDRO ACID 2-phenylcyclopropane- 1-carboxylic acid (cis/trans mixture) HYDRO->ACID SEP Isomer Separation (e.g., Crystallization, Chromatography) ACID->SEP TRANS trans-isomer SEP->TRANS CIS cis-isomer SEP->CIS

Caption: A typical workflow for the synthesis and separation of cyclopropyl-PPA isomers.

Detailed Experimental Protocol: Synthesis of (±)-trans-2-Phenylcyclopropane-1-carboxylic Acid

This protocol is adapted from established literature procedures.[13][14][15]

Step 1: Cyclopropanation of Ethyl Cinnamate

  • To a stirred solution of diethylzinc (1.1 M in toluene, 120 mL, 132 mmol) in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere at 0 °C, add diiodomethane (10.7 mL, 132 mmol) dropwise over 30 minutes.

  • Stir the resulting mixture for an additional 20 minutes at 0 °C.

  • Add a solution of ethyl cinnamate (20.0 g, 113.5 mmol) in dichloromethane (50 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (150 mL).

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of diastereomers.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the crude ester in ethanol (250 mL).

  • Add a solution of sodium hydroxide (13.6 g, 340 mmol) in water (100 mL).

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (200 mL) and wash with diethyl ether (2 x 100 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield crude 2-phenylcyclopropane-1-carboxylic acid.

Step 3: Isomer Separation

  • The separation of cis and trans isomers can often be achieved by fractional crystallization. The trans isomer is typically less soluble.[15]

  • Recrystallize the crude acid mixture from hot water or a solvent system like toluene/hexanes. The less soluble trans-2-phenylcyclopropane-1-carboxylic acid will crystallize out upon cooling, while the cis isomer remains in the mother liquor.

  • Purity should be assessed by NMR spectroscopy and melting point analysis (m.p. of trans isomer: 86-88 °C).[14]

Part 4: Impact on Physicochemical and ADME Properties

Introducing a cyclopropyl group significantly alters the molecule's profile beyond just its shape.

PropertyFlexible PPACyclopropyl-PPA AnalogRationale & Impact [cite]
Metabolic Stability Prone to oxidation at the benzylic position (Cβ).Generally enhanced.The strong C-H bonds of the cyclopropane ring are resistant to CYP-mediated oxidation.[6][8]
Lipophilicity (cLogP) ModerateOften slightly increased.The addition of a CH2 group increases hydrocarbon character, which can impact solubility and permeability.
Aqueous Solubility VariableMay decrease.Increased lipophilicity and a rigid, crystalline structure can reduce aqueous solubility.
Permeability GoodGenerally maintained or improved.The rigid structure can reduce the energy barrier for membrane transit. Fused cyclopropanes can increase permeability.[16]
Protein Binding VariableHighly context-dependent.Changes in shape and lipophilicity directly influence binding to plasma proteins like albumin.

Part 5: Biological Activity & Structure-Activity Relationship (SAR)

The true test of the conformational restriction strategy lies in its impact on biological activity. The separation of the PPA-cyclopropyl scaffold into distinct cis and trans isomers provides a powerful tool for probing the required geometry for receptor binding. Often, a significant difference in activity is observed between the two isomers, with one being substantially more potent.

Case Study: NMDA Receptor Antagonists

In a study developing antagonists for the N-methyl-D-aspartate (NMDA) receptor, cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid (AP5) were synthesized. This work demonstrated that restricting the flexible backbone led to potent and selective antagonists. While the potency was slightly lower than other rigid analogs, the study validated that the cyclopropane scaffold could effectively mimic a bioactive conformation.[17] The distinct stereochemistry of the cyclopropyl-fused analogs was critical for achieving the desired pharmacological profile.

Case Study: Ethylene Biosynthesis Inhibitors

trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) is a known inhibitor of ethylene biosynthesis in plants, acting as a structural analog of a natural substrate.[18] This highlights how a conformationally restricted PPA analog can achieve high specificity for an enzyme's active site. Computational docking studies of these analogs help rationalize their inhibitory activity and guide the design of more potent derivatives.[18]

Compound FamilyTarget / ApplicationKey FindingReference
Peptides with c3diPhePeptide conformationThe cyclopropane analog of phenylalanine strongly induces β-turn and 3(10)-helix conformations.[19]
AP5 AnalogsNMDA Receptor AntagonismCyclopropyl-based conformational restriction yielded potent and selective antagonists.[17]
PCCAEthylene Biosynthesis InhibitionThe trans isomer is a specific inhibitor, demonstrating the importance of stereochemistry.[18]
Proteasome InhibitorsEnzyme InhibitionCyclopropyl-based restriction was used to probe the bioactive conformation of inhibitors at the transition state.[20]

Part 6: Advanced Characterization and Computational Insights

Confirming the conformation and understanding the energetic landscape of these rigid analogs is crucial.

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY, can be used to confirm the relative stereochemistry (cis vs. trans) by measuring through-space proton-proton proximities. For unambiguous structural determination, single-crystal X-ray diffraction provides the definitive solid-state conformation.[19][20]

  • Computational Modeling: Quantum mechanical calculations are employed to investigate the intrinsic conformational preferences of these molecules.[21] By calculating the energies of different conformers, researchers can predict the most stable structures and understand the energy barriers between them, providing a theoretical rationale for the observed biological activity.[22]

Conclusion

The conformational restriction of the phenylpropanoic acid scaffold using a cyclopropyl linker is a powerful and field-proven strategy in drug design. This approach directly addresses the entropic cost associated with the binding of flexible ligands, often translating into significant gains in potency and selectivity. The unique electronic and metabolic properties of the cyclopropyl group provide additional advantages, making it a favored tool for medicinal chemists. Through robust synthetic routes and detailed characterization, the development of these rigid analogs allows for a precise exploration of structure-activity relationships, ultimately leading to the design of superior therapeutic agents.

References

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). European Journal of Medicinal Chemistry.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19).
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • Kumar, A. K. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
  • Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs.
  • Charette, A. B. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). MDPI.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease.
  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). Journal of Medicinal Chemistry.
  • Aliphatic Rings as Bioisosteres of Phenyl Ring. (n.d.). PharmaBlock.
  • Formaggio, F., et al. (2005). Preferred 3D-structure of peptides rich in a severely conformationally restricted cyclopropane analogue of phenylalanine. PubMed.
  • Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. (n.d.).
  • trans-2-Phenylcyclopropane-1-carboxylic acid. (2024). ChemBK.
  • Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. (2012). Journal of Medicinal Chemistry.
  • Nomura, M., et al. (2003).
  • Crisma, M., et al. (2006). Conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents. PubMed.
  • Ma, B., et al. (2013). Investigation of the Noncovalent Binding Mode of Covalent Proteasome Inhibitors around the Transition State by Combined Use of Cyclopropylic Strain-Based Conformational Restriction and Computational Modeling. Journal of Medicinal Chemistry.
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3-(1-Methylcyclopropyl)-2-phenylpropanoic Acid: A Core Building Block for Next-Generation GPR40 Agonists

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM) due to its unique mechanism of action: potentiating glucose-dependent insulin secretion (GDIS).[1][2] This offers a significant advantage over traditional insulin secretagogues by minimizing the risk of hypoglycemia.[3][4] The phenylpropanoic acid scaffold has been a cornerstone in the development of synthetic GPR40 agonists. This technical guide delves into the strategic rationale for employing a specific, rationally designed building block, 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid , in the discovery of novel GPR40 agonists. We will explore the underlying signaling mechanisms of GPR40, the strategic importance of the cyclopropyl moiety in medicinal chemistry, and provide detailed, field-proven protocols for the synthesis and biological evaluation of compounds derived from this core structure. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of innovative therapies for metabolic diseases.

GPR40 (FFAR1): A Validated Target for Glucose-Dependent Insulin Secretion

GPR40 is a G-protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[5][6][7] Its natural ligands are medium and long-chain free fatty acids (FFAs), which play a crucial role in modulating insulin secretion.[3][8] The activation of GPR40 by FFAs or synthetic agonists does not stimulate insulin release at low glucose levels; instead, it significantly amplifies insulin secretion only when blood glucose is elevated.[4][9] This glucose-dependent mechanism is the primary driver of therapeutic interest in GPR40, as it promises effective glycemic control without the dangerous risk of hypoglycemia associated with therapies like sulfonylureas.[3][10]

While the therapeutic premise is strong, the development of GPR40 agonists has faced challenges. The clinical development of TAK-875, a promising agonist, was terminated in Phase III trials due to concerns about liver toxicity.[1][11] This setback has underscored the need for novel chemical scaffolds and building blocks that can yield agonists with improved safety profiles, particularly concerning hepatotoxicity, while retaining high potency and efficacy.[[“]][13]

The Dual Signaling Axis of GPR40: From Insulin to Incretins

The therapeutic efficacy of a GPR40 agonist is dictated by its ability to engage specific downstream signaling pathways. The receptor's activation is not monolithic; it can signal through two distinct G-protein-mediated cascades, often depending on the agonist's specific pharmacology (e.g., partial vs. full agonist).

  • The Gαq Pathway (Primary Insulin Secretion): This is the canonical signaling pathway for GPR40 in pancreatic β-cells.[14][15] Upon agonist binding, GPR40 couples to Gαq/11, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][14] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), which elevates cytosolic Ca2+ levels and promotes the exocytosis of insulin granules.[3][15]

  • The Gαs Pathway (Incretin-Mediated Amplification): Certain potent agonists, often classified as "full agonists" or "AgoPAMs" (Agonist-Positive Allosteric Modulators), can also induce GPR40 to couple with Gαs.[6][16] This pathway is particularly relevant in the enteroendocrine L-cells of the gut. Gαs activation stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[16] Elevated cAMP levels trigger the secretion of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[3][17] GLP-1 then acts on its own receptor on pancreatic β-cells to further amplify insulin secretion, contributing to a more robust glycemic control.[16]

A successful building block for a next-generation agonist should ideally lead to compounds that can effectively modulate both pathways for maximal therapeutic benefit.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gq Gαq Pathway (β-cell) cluster_Gs Gαs Pathway (L-cell) GPR40 GPR40 Receptor Gq Gαq/11 GPR40->Gq Activates Gs Gαs GPR40->Gs Activates (Full Agonists) Agonist GPR40 Agonist (e.g., Fatty Acids, Synthetic Ligands) Agonist->GPR40 Binds PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Insulin Insulin Secretion Ca->Insulin AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP GLP1 GLP-1 Secretion cAMP->GLP1 GLP1->Insulin Amplifies

Caption: Dual signaling pathways of the GPR40 receptor.

The Phenylpropanoic Acid Scaffold: A Privileged Structure

The 2-phenylpropanoic acid motif is a well-established "privileged scaffold" in GPR40 agonist design.[18][19] Its prevalence is evident in numerous clinical and preclinical candidates, including AMG 837 and AM-1638.[20][21] The key structural features contributing to its success are:

  • Carboxylic Acid Headgroup: This acidic moiety is critical for interacting with key basic residues within the GPR40 binding pocket, serving as the primary anchor point for the ligand.

  • Aromatic Core: The phenyl ring engages in hydrophobic and π-stacking interactions within the receptor, providing a stable foundation for activity.

  • Propanoic Acid Linker: The two-carbon linker between the acid and the phenyl ring provides the optimal spatial orientation for the key pharmacophoric elements to engage with the receptor.[22]

Rationale for the 3-(1-Methylcyclopropyl) Building Block

The selection of the 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid scaffold is a deliberate medicinal chemistry strategy aimed at overcoming the limitations of earlier agonists and enhancing pharmacological properties. The introduction of the 1-methylcyclopropyl group is not arbitrary; it is a design choice rooted in established principles to confer specific advantages.

Causality Behind the Experimental Choice:

  • Conformational Rigidity: Flexible alkyl chains can adopt numerous conformations, many of which are not optimal for receptor binding. This conformational entropy comes at a thermodynamic cost upon binding. A cyclopropyl group acts as a "conformational lock," restricting the rotation of the side chain. This pre-organizes the molecule into a more favorable conformation for binding to GPR40, potentially leading to a significant increase in potency.

  • Improved Metabolic Stability: Straight alkyl chains are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The strained ring system of the cyclopropyl group is generally more resistant to such metabolic pathways, which can lead to a longer plasma half-life and improved pharmacokinetic profile.

  • Vectorial Exploration of Lipophilic Pockets: The GPR40 binding site contains deep lipophilic pockets. The cyclopropyl group provides a well-defined three-dimensional shape that can effectively probe these pockets. The addition of the methyl group on the cyclopropane ring acts as a further probe, allowing for fine-tuning of the interaction within the binding site to maximize van der Waals contacts and displace unfavorable water molecules, thereby enhancing binding affinity.

  • Modulation of Physicochemical Properties: The introduction of this sp³-rich, non-polar moiety can be used to modulate the overall lipophilicity (cLogP) of the molecule. This is a critical parameter for balancing potency with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including reducing the potential for off-target effects like liver toxicity.[18][23]

Synthetic Strategy and Methodology

The synthesis of the target scaffold can be achieved through a robust and scalable synthetic route. The following protocol outlines a reliable method for its preparation.

Protocol 5.1: Synthesis of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid

Step 1: Synthesis of (1-Methylcyclopropyl)methanol

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add lithium aluminum hydride (LiAlH₄) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting white precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield (1-methylcyclopropyl)methanol, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(Bromomethyl)-1-methylcyclopropane

  • Dissolve the (1-methylcyclopropyl)methanol (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Pour the reaction mixture onto ice water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the bromide.

Step 3: Alkylation of Diethyl Phenylmalonate

  • In a flame-dried flask under nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) to anhydrous dimethylformamide (DMF).

  • Cool to 0 °C and add a solution of diethyl phenylmalonate (1.0 eq) in DMF dropwise.

  • Stir the mixture for 30 minutes at room temperature until gas evolution ceases.

  • Add the 1-(bromomethyl)-1-methylcyclopropane (1.05 eq) from Step 2.

  • Heat the reaction mixture to 60 °C and stir overnight.

  • Cool to room temperature, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 4: Hydrolysis and Decarboxylation

  • Dissolve the purified malonate ester from Step 3 in ethanol.

  • Add a solution of potassium hydroxide (KOH) (5.0 eq) in water.

  • Heat the mixture to reflux and stir for 6 hours.

  • Cool the reaction and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 1-2 with concentrated HCl at 0 °C.

  • Heat the acidified mixture to 100 °C for 2 hours to effect decarboxylation.

  • Cool to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid .

Synthetic_Workflow A 1-Methylcyclopropanecarboxylic Acid B (1-Methylcyclopropyl)methanol A->B 1. LiAlH₄, THF (Reduction) C 1-(Bromomethyl)-1-methylcyclopropane B->C 2. PBr₃, DCM (Bromination) D Diethyl Phenylmalonate E Alkylated Malonate Intermediate D->E 3. NaH, DMF + Intermediate C (Alkylation) F Final Product: 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid E->F 4. KOH, EtOH/H₂O Then H⁺, Heat (Hydrolysis & Decarboxylation)

Caption: General synthetic workflow for the target building block.

Biological Evaluation Cascade

Once synthesized, compounds derived from the core building block must be subjected to a rigorous biological evaluation cascade to determine their potency, efficacy, and mechanism of action.

Protocol 6.1: Primary Screening - In Vitro Assays

A. Calcium Flux Assay (Gαq Pathway)

  • Cell Culture: Plate HEK293 cells stably expressing human GPR40 into 384-well black, clear-bottom plates.[24]

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37 °C.

  • Compound Addition: Prepare serial dilutions of the test compound. Use a fluorescent imaging plate reader (e.g., FLIPR) to add the compound solutions to the wells.

  • Data Acquisition: Measure the fluorescence intensity immediately before and after compound addition for approximately 3-5 minutes.

  • Analysis: Calculate the increase in fluorescence relative to baseline. Plot the response against compound concentration and fit to a four-parameter logistical equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

B. cAMP Accumulation Assay (Gαs Pathway)

  • Cell Culture: Plate CHO-K1 cells stably co-expressing human GPR40 and a CRE-luciferase reporter construct in 384-well white plates.

  • Assay Protocol: Starve cells in serum-free media. Treat cells with serial dilutions of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.

  • Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or LANCE).

  • Analysis: Convert the signal to cAMP concentration. Plot the results against compound concentration to determine the EC₅₀ for the Gαs-mediated response.

Protocol 6.2: Secondary Screening - Cell-Based Functional Assays

A. Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Cell Culture: Culture a pancreatic β-cell line (e.g., MIN6) or use isolated primary rodent/human islets.

  • Pre-incubation: Pre-incubate cells for 2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

  • Stimulation: Replace the buffer with KRB containing either low glucose or high glucose (e.g., 16.7 mM), with and without serial dilutions of the test compound. Incubate for 1-2 hours at 37 °C.[17]

  • Sample Collection: Collect the supernatant (containing secreted insulin).

  • Quantification: Measure the insulin concentration in the supernatant using an ELISA or HTRF assay kit.

  • Analysis: Determine the fold-increase in insulin secretion at high glucose in the presence of the compound compared to the high glucose control.

B. GLP-1 Secretion Assay

  • Cell Culture: Use an enteroendocrine L-cell line, such as GLUTag or NCI-H716.

  • Protocol: Similar to the GSIS assay, pre-incubate cells in a basal buffer and then stimulate with serial dilutions of the test compound for 2 hours.

  • Quantification: Collect the supernatant and measure the concentration of active GLP-1 using a specific ELISA kit.[17]

  • Analysis: Calculate the fold-increase in GLP-1 secretion compared to the vehicle control.

Screening_Cascade cluster_0 Compound Library (Analogs of Core Scaffold) cluster_1 Primary Screening (Potency & MoA) cluster_2 Secondary Screening (Physiological Function) cluster_3 Lead Optimization Compound Synthesized Compounds Ca_Flux Calcium Flux Assay (Gq Activation) Compound->Ca_Flux EC₅₀, Eₘₐₓ cAMP_Assay cAMP Assay (Gs Activation) Compound->cAMP_Assay EC₅₀, Eₘₐₓ GSIS GSIS Assay (Insulin Secretion) Ca_Flux->GSIS GLP1 GLP-1 Assay (Incretin Secretion) cAMP_Assay->GLP1 Lead_Opt In Vivo Models ADME/Tox Profiling GSIS->Lead_Opt Promising Hits GLP1->Lead_Opt Promising Hits

Caption: Biological evaluation cascade for GPR40 agonists.

Structure-Activity Relationship (SAR) & Data Interpretation

The true value of a building block is realized through the systematic synthesis and evaluation of analogs to build a structure-activity relationship (SAR). By making targeted modifications to the core scaffold, researchers can optimize for potency, selectivity, and pharmacokinetic properties.

Table 1: Hypothetical SAR Data for Analogs of the Core Scaffold

Compound IDR¹ (para-phenyl)R² (linker)Gq EC₅₀ (nM) [Ca²⁺ Flux]Gs EC₅₀ (nM) [cAMP]GSIS Fold-Increase (vs. High Glucose)
Core-01 -H-CH₂-150>100001.8x
Core-02 -Cl-CH₂-4585002.5x
Core-03 -OCH₃-CH₂-88>100002.1x
Core-04 -CF₃-CH₂-12 750 4.5x
Core-05 -CF₃-O-2512003.8x

SAR Insights:

  • Phenyl Ring Substitution: As shown in the table, substitution at the para-position of the phenyl ring significantly impacts activity. Electron-withdrawing groups (e.g., -Cl, -CF₃) appear to enhance potency (Core-02, Core-04) compared to the unsubstituted analog (Core-01) or an electron-donating group (Core-03). The trifluoromethyl group in Core-04 provides the highest potency.

  • Dual Agonism: Notably, the most potent Gq agonist (Core-04) also begins to show significant activity in the Gs/cAMP pathway, suggesting a move towards a "full agonist" profile. This correlates with the highest observed fold-increase in the functional GSIS assay, highlighting the potential synergistic benefit of engaging both signaling axes.

  • Linker Modification: Changing the methylene (-CH₂-) linker to an ether (-O-) in Core-05 resulted in a slight loss of potency compared to its direct analog Core-04, suggesting the methylene linker provides optimal geometry or hydrophobic interactions.

Conclusion and Future Directions

The 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid scaffold represents a rationally designed, next-generation building block for the discovery of novel GPR40 agonists. Its design incorporates key medicinal chemistry principles—conformational constraint, enhanced metabolic stability, and vectorial exploration of the binding pocket—to address the challenges of potency and drug-like properties. The detailed synthetic and biological evaluation protocols provided herein offer a clear and validated roadmap for researchers to utilize this scaffold effectively.

Future work will focus on the comprehensive optimization of lead compounds derived from this core. This includes extensive ADME/Tox profiling to select candidates with a low risk of hepatotoxicity, evaluation in rodent models of type 2 diabetes to confirm in vivo efficacy, and further exploration of the SAR to fine-tune the balance between Gq and Gs signaling for optimal therapeutic outcomes. By leveraging advanced building blocks like this, the field can move closer to delivering a safe and highly effective GPR40-targeted therapy for patients with T2DM.

References

  • Patsnap Synapse. (2024, June 21). What are GPR40 agonists and how do they work?
  • Spandidos Publications. (2012). GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications.
  • National Center for Biotechnology Information. (n.d.). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. PMC.
  • American Chemical Society. (n.d.). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Publications.
  • Liminal BioSciences. (n.d.). GPR40 Agonist Program.
  • American Chemical Society. (2012, August 15). Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist. ACS Medicinal Chemistry Letters.
  • American Chemical Society. (2018, June 14). Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs. ACS Publications.
  • National Center for Biotechnology Information. (n.d.). Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469. PMC.
  • National Center for Biotechnology Information. (n.d.). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges.
  • National Center for Biotechnology Information. (n.d.). Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist. PubMed.
  • Consensus. (n.d.). What are the potential therapeutic applications of FFAR1 agonists?
  • PLOS One. (2012, October 9). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents.
  • American Diabetes Association. (2013, July 17). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes Journals.
  • American Chemical Society. (2016, October 17). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry.
  • MDPI. (2024, December 11). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists.
  • National Center for Biotechnology Information. (2018, May 25). Design, synthesis and structure-activity relationship studies of GPR40 agonists containing amide linker. PubMed.
  • MDPI. (2022, February 21). Free Fatty Acid Receptors (FFARs) in Adipose: Physiological Role and Therapeutic Outlook.
  • American Chemical Society. (2021, March 26). Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. Journal of Medicinal Chemistry.
  • Semanticscholar.org. (n.d.). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes.
  • Frontiers. (2021, April 6). Free Fatty Acid Receptors as Mediators and Therapeutic Targets in Liver Disease.
  • ResearchGate. (n.d.). (PDF) GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges.
  • National Center for Biotechnology Information. (2012, December 15). GPR40: a therapeutic target for mediating insulin secretion (review). PubMed.
  • National Center for Biotechnology Information. (n.d.). Optimization of GPR40 Agonists for Type 2 Diabetes. PMC.
  • ResearchGate. (2016, October 17). (PDF) The Discovery, Preclinical and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC.

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Escaping Flatland: A Technical Guide to Integrating Novel sp³-Rich Carboxylic Acid Building Blocks into Medicinal Chemistry Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, medicinal chemistry libraries were dominated by planar, sp²-hybridized aromatic rings due to the robust and predictable nature of standard cross-coupling chemistries. However, this overreliance led to high attrition rates in clinical trials, often driven by poor aqueous solubility and off-target promiscuity. The paradigm shift known as "Escape from Flatland" demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) significantly improves the clinical success rate of drug candidates[1]. Because carboxylic acids are ubiquitous handles for amide coupling and library generation, the transition toward novel, sp³-rich carboxylic acid building blocks—such as bicyclo[1.1.1]pentanes (BCPs), cubanes, and bridged pyrrolidines—represents a critical frontier in modern drug discovery.

The Mechanistic Rationale for sp³-Rich Carboxylic Acids

The incorporation of 3D-rich carboxylic acids is not merely a structural novelty; it is a calculated bioisosteric strategy designed to optimize pharmacokinetics and pharmacodynamics.

  • Dimensionality and Pharmacophores : Bicyclo[1.1.1]pentane (BCP) serves as a premier non-classical bioisostere for both para-phenyl and tert-butyl groups[2]. While a standard para-phenyl ring has a diagonal distance of 2.79 Å, the BCP core compresses this to 1.85 Å[2]. This compact, rigid sp³ cage maintains the necessary vector for pharmacophore binding while eliminating the flat π-π stacking interactions that often lead to off-target promiscuity and poor solubility.

  • Metabolic Shielding : The three-dimensional bulk of these novel acids alters the local dihedral angles of the resulting amides. For instance, in the development of Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, replacing a flat phenyl ring with a BCP bioisostere effectively circumvented severe amide hydrolysis[3]. The steric bulk of the BCP core shielded the adjacent amide bond from enzymatic cleavage in the D-pocket, drastically improving metabolic stability without sacrificing target potency[3].

Quantitative Profiling: Traditional vs. Novel Carboxylic Acids

To guide library design, the physicochemical parameters of these building blocks must be quantified. The table below illustrates the causality between structural complexity and property modulation.

Building Block CoreFsp³Diagonal Distance (Å)Lipophilicity (LogP) ImpactSteric Hindrance
p-Phenyl (Traditional) 0.002.79High (π-driven)Low
Bicyclo[1.1.1]pentane (BCP) 1.001.85LowHigh
Cubane 1.002.72ModerateVery High
Bicyclo[2.2.2]octane (BCO) 1.002.60HighHigh

Data synthesized from structural profiling of sp³-rich bioisosteres[2].

Overcoming Synthetic Bottlenecks: High-Throughput Experimentation (HTE)

The primary challenge of utilizing novel sp³-rich carboxylic acids is their inherent steric hindrance. The bulky aliphatic cages physically obstruct the trajectory of incoming amine nucleophiles during standard amide coupling[4].

  • The Causality of Reagent Selection : Traditional carbodiimides (e.g., EDC, DIC) activate the acid to form an O-acylisourea intermediate. With sterically hindered acids, the rate of amine attack is so slow that the intermediate undergoes an irreversible structural rearrangement into an unreactive N-acylurea[4]. To prevent this, highly reactive coupling reagents like HATU or COMU are mandatory. HATU generates an OAt (7-azabenzotriazole) ester; the nitrogen at the 7-position provides an intramolecular hydrogen bond (neighboring group participation) that dramatically accelerates the nucleophilic attack, outcompeting the degradation pathways[4].

  • HTE Matrixing : Because no single condition universally couples all hindered substrates, High-Throughput Experimentation (HTE) is employed. By miniaturizing reactions into 24- or 96-well blocks, chemists can simultaneously screen matrices of coupling reagents, bases (e.g., DIPEA, NMM), and solvents (e.g., DMF, NMP) to identify optimal conditions for congested secondary and tertiary alkyl bonds[5].

Visualization: HTE Optimization Workflow

G N1 Sterically Hindered sp³-Rich Carboxylic Acid N3 HTE Matrix Setup (HATU, COMU, Solvents) N1->N3 N2 Amine Nucleophile N2->N3 N4 High-Throughput Microscale Coupling N3->N4 N5 LC-MS Analysis & Yield Quantification N4->N5 Self-Validation Loop N5->N4 Sub-optimal Yield N6 Optimal Conditions Identified for Scale-Up N5->N6

Fig 1. Self-validating HTE workflow for optimizing amide couplings of sterically hindered acids.

Experimental Methodology: Self-Validating HTE Amide Coupling Protocol

To ensure high fidelity in library generation, the following protocol employs a self-validating "Double Coupling" loop specifically designed for sterically hindered sp³-rich carboxylic acids[4].

Step 1: Pre-Activation (Kinetically Driven)

  • In a microreactor well, dissolve the sterically hindered carboxylic acid (4.0 eq relative to the amine) in anhydrous NMP. Causality: NMP disrupts hydrogen bonding and aggregation better than DMF, keeping the hindered reactive sites exposed[4].

  • Add HATU (3.9 eq) and a non-nucleophilic base, such as DIPEA (8.0 eq)[4].

  • Allow pre-activation to proceed for exactly 3–5 minutes to form the highly reactive OAt ester. Caution: Extended pre-activation leads to hydrolysis of the active ester.

Step 2: Primary Coupling

  • Transfer the pre-activated acid solution to the well containing the amine partner (1.0 eq).

  • Seal the block and agitate at 45°C for 60 minutes. Causality: Mild thermal energy overcomes the high activation barrier imposed by the sp³ cage without inducing epimerization.

Step 3: In-Process Validation (The Self-Validating Loop)

  • Extract a 1 µL aliquot from the reaction well and inject it into a rapid LC-MS system.

  • Decision Gate :

    • If conversion is >95%: Proceed to Step 5 (Quench and Purify).

    • If unreacted amine is detected (>5%): The system automatically triggers Step 4. This feedback loop ensures that poorly reactive pairs are not abandoned prematurely.

Step 4: Secondary "Double" Coupling

  • Add a fresh bolus of pre-activated carboxylic acid (2.0 eq) and HATU (1.9 eq) directly to the existing mixture[4].

  • React for an additional 60 minutes. This drives the thermodynamic equilibrium toward the amide product by overwhelming the remaining sterically shielded amine[4].

Step 5: Quench and Purification

  • Quench with a primary amine scavenger (e.g., trisamine resin) to consume excess active ester.

  • Purify via mass-directed preparative HPLC.

Conclusion

The integration of novel carboxylic acid building blocks is essential for escaping "Flatland" and generating high-quality, clinical-grade chemical libraries. While the steric bulk of bioisosteres like BCP and cubane presents formidable synthetic challenges, the application of rational reagent selection—anchored by HATU/COMU chemistries—and self-validating HTE workflows allows medicinal chemists to reliably unlock this highly prized 3D chemical space.

References

  • [1] Escaping from Flatland: Antimalarial Activity of sp³-Rich Bridged Pyrrolidine Derivatives. ACS. 1

  • [2] Bicyclo[1.1.1]pentane (BCP) as an sp³ Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. PharmaBlock.2

  • [3] Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. NIH/PMC. 3

  • [4] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem. 4

  • [5] Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. RSC Digital Discovery. 5

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Technical Guide: SAR and Medicinal Chemistry of Cyclopropyl-Modified NSAID Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Structure-Activity Relationship (SAR) of cyclopropyl-modified NSAID analogs. This document is structured for medicinal chemists and pharmacologists, focusing on the mechanistic rationale for cyclopropyl incorporation: metabolic stability, conformational restriction, and COX-2 isoform selectivity.

Executive Summary: The Cyclopropyl Advantage

In the optimization of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), the cyclopropyl moiety serves as a high-value bioisostere. Unlike flexible alkyl chains (e.g., isopropyl,


-butyl) or planar phenyl rings, the cyclopropyl group offers a unique combination of conformational rigidity , metabolic resistance , and electronic character  (via Walsh orbitals).

For NSAID scaffolds—particularly arylpropionic acids (e.g., Ibuprofen derivatives) and indoleacetic acids (e.g., Indomethacin derivatives)—the introduction of a cyclopropyl group typically targets two critical failures in early drug development:

  • Metabolic Lability: Blocking rapid CYP450-mediated hydroxylation at benzylic or terminal alkyl sites.

  • Isoform Selectivity: Exploiting the subtle steric difference between the COX-1 (Ile523) and COX-2 (Val523) active sites to reduce gastrointestinal toxicity.

Medicinal Chemistry Principles

Bioisosterism and Physicochemical Properties

The cyclopropyl group is often deployed as a bioisostere for an isopropyl group or a vinyl group . However, its impact on the pharmacophore is distinct:

PropertyIsopropyl GroupCyclopropyl GroupImpact on SAR
Bond Angle ~109.5° (

)
60° (strained)Increases rigidity; locks pharmacophore in active conformation.
C-H Bond Strength ~98 kcal/mol~106 kcal/molCritical: Higher bond dissociation energy (BDE) resists H-atom abstraction by CYP450 (metabolic blocking).
Lipophilicity (

)
HigherLowerLowers logP slightly, improving solubility without sacrificing membrane permeability.
Electronic Effect Inductive (+I)Pseudo-unsaturatedThe cyclopropyl ring can conjugate with adjacent

-systems (phenyl/carbonyl) via Walsh orbitals, altering pKa of nearby acidic centers.
The "Metabolic Shield" Effect

A primary driver for cyclopropyl modification is the prevention of oxidative metabolism. In standard NSAIDs, alkyl side chains are prone to


 or 

oxidation. Replacing a terminal isopropyl or ethyl group with a cyclopropyl ring significantly increases metabolic half-life (

) because the C-H bonds of the cyclopropane ring are stronger and less accessible to the CYP450 iron-oxo species.

Structure-Activity Relationship (SAR) Analysis

The SAR of cyclopropyl-NSAIDs is best understood by analyzing two distinct modification strategies: Side-Chain Rigidification and Linker Modification .

Strategy A: The -Methyl Replacement (Arylpropionic Acids)

In "profen" drugs (e.g., Ibuprofen, Ketoprofen), the chiral center at the


-position is essential for COX inhibition (

-enantiomer is active).
  • Modification: Replacing the

    
    -methyl or the entire isopropyl chain with a cyclopropyl ring.
    
  • SAR Outcome:

    • Potency: often maintained or slightly reduced due to steric bulk.

    • Selectivity: 1,1-disubstituted cyclopropanes (gem-dimethyl analogs) tend to favor COX-2 selectivity. The rigid ring prevents the molecule from fitting into the tighter "lobby" of the COX-1 channel but allows entry into the more flexible COX-2 side pocket.

Strategy B: Amide/Ester Derivatization (Indomethacin Analogs)

Indomethacin is a potent but non-selective COX inhibitor with high GI toxicity. Converting the free carboxylic acid to a cyclopropyl-amide or cyclopropyl-ester dramatically alters the profile.

  • Modification: Derivatization of the carboxylic acid tail with cyclopropylamine.

  • SAR Outcome:

    • COX-1 Affinity: Drastically decreased . The carboxylic acid is required for the salt bridge with Arg120 in COX-1.

    • COX-2 Affinity: Retained or Improved . COX-2 has a secondary "side pocket" accessible near Val523.[1] The neutral cyclopropylamide moiety can occupy this hydrophobic pocket, compensating for the loss of the Arg120 salt bridge.

    • Result: Conversion of a non-selective NSAID into a COX-2 selective agent (Selectivity Index > 50).[2]

Visualizing the SAR Logic

The following diagram illustrates the decision tree and mechanistic consequences of cyclopropyl incorporation.

SAR_Logic Parent Parent NSAID (e.g., Indomethacin/Ibuprofen) Mod_Type Modification Strategy Parent->Mod_Type Path_A Replace Alkyl Chain (Metabolic Blocking) Mod_Type->Path_A Target: Stability Path_B Derivatize Carboxyl Group (e.g., Cyclopropylamide) Mod_Type->Path_B Target: Selectivity Mech_A Increased C-H BDE (106 kcal/mol) Path_A->Mech_A Mech_B Loss of Arg120 Salt Bridge + Hydrophobic Pocket Fill Path_B->Mech_B Result_A Increased t1/2 (Metabolic Stability) Mech_A->Result_A Blocks CYP450 Result_B COX-2 Selectivity (Reduced GI Toxicity) Mech_B->Result_B Exploits Val523

Figure 1: Decision matrix for cyclopropyl modification in NSAID scaffolds, highlighting the divergence between metabolic stabilization and selectivity enhancement.

Quantitative Data Summary

The following table summarizes representative SAR trends observed in cyclopropyl-modified Indomethacin analogs (based on Kalgutkar et al. and general literature trends).[3][4]

Compound AnalogR-Group ModificationCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Index (COX-1/COX-2)Metabolic Stability (Microsomes)
Indomethacin (Parent) Free Acid (-COOH)0.020.600.03 (COX-1 Selective)Low (O-demethylation)
Analog A Isopropyl-amide>660.15>440 (COX-2 Selective)Moderate
Analog B Cyclopropyl-amide >66 0.06 >1000 (Highly Selective) High
Analog C Cyclopropyl-ester15.00.04375Low (Ester hydrolysis)

Key Insight: The Cyclopropyl-amide (Analog B) provides the optimal balance of potency and stability. The amide bond is resistant to plasma esterases, and the cyclopropyl group fits the COX-2 pocket tightly while resisting oxidative metabolism.

Experimental Protocol: Synthesis & Validation

Protocol: Synthesis of Indomethacin-N-Cyclopropylamide

Objective: To convert the non-selective Indomethacin acid into a COX-2 selective cyclopropylamide.

Reagents: Indomethacin (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), Cyclopropylamine (1.5 eq), DIPEA (2.0 eq), DMF (Solvent).

Workflow:

  • Activation: Dissolve Indomethacin in anhydrous DMF under

    
     atmosphere. Add EDCI and HOBt. Stir at 
    
    
    
    C for 30 minutes to form the active ester.
  • Coupling: Add Cyclopropylamine and DIPEA dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexane:EtOAc gradient).
    
  • Validation: Verify structure via

    
    H-NMR (look for cyclopropyl multiplets at 
    
    
    
    0.5–0.8 ppm) and LC-MS.
Protocol: COX-1/COX-2 Fluorescent Inhibition Assay

Objective: To quantify the Selectivity Index (SI) of the synthesized analog.

Principle: This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of the fluorescent probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into Resorufin.

Steps:

  • Enzyme Prep: Prepare recombinant human COX-1 and COX-2 enzyme solutions in Tris-HCl buffer (pH 8.0) with Hematin (cofactor).[5]

  • Inhibitor Incubation: Add vehicle (DMSO) or test compound (Cyclopropyl-Indomethacin) at varying concentrations (

    
     to 
    
    
    
    M) to the enzyme wells. Incubate for 10 minutes at
    
    
    C.
  • Substrate Addition: Initiate reaction by adding Arachidonic Acid (100

    
    M) and ADHP.
    
  • Measurement: Incubate for 2 minutes. Measure fluorescence (Ex: 535 nm / Em: 587 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

    
     for COX-1 and COX-2.[6][7]
    

Mechanistic Pathway: The Selectivity Gate

The structural basis for the success of cyclopropyl-NSAIDs lies in the "Side Pocket" theory.

  • COX-1: Position 523 is Isoleucine (Ile523) .[1] The bulky isobutyl side chain of Ile blocks access to a hydrophobic side pocket.

  • COX-2: Position 523 is Valine (Val523) .[1] The smaller isopropyl side chain of Val opens a "gate" to the side pocket.

  • Cyclopropyl Fit: The rigid, compact cyclopropyl group of the modified NSAID can slip past Val523 and anchor in this pocket, stabilizing the binding in COX-2. It is sterically clashed by Ile523 in COX-1.

COX_Mechanism cluster_COX1 COX-1 Enzyme cluster_COX2 COX-2 Enzyme Drug Cyclopropyl-NSAID Ile523 Ile523 (Bulky) Drug->Ile523 Outcome1 Steric Clash (No Inhibition) Drug->Outcome1 Rejection Val523 Val523 (Small) Drug->Val523 Pocket2 Side Pocket (Accessible) Drug->Pocket2 Docking Pocket1 Side Pocket (Inaccessible) Ile523->Pocket1 Blocks Val523->Pocket2 Permits Entry Outcome2 High Affinity Binding (Inhibition) Pocket2->Outcome2

Figure 2: Molecular mechanism of COX-2 selectivity driven by the interaction between the cyclopropyl moiety and the Val523 gatekeeper residue.

References

  • Kalgutkar, A. S., et al. (2000). Amide derivatives of indomethacin as potent and selective cyclooxygenase-2 inhibitors.[8][9][10] Journal of Medicinal Chemistry.[3][5]

  • Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][11][12] Journal of Medicinal Chemistry.[3][5]

  • Welsch, T., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[13][14] Beilstein Journal of Organic Chemistry.

  • Li, J. J., et al. (2021). Metabolism of cyclopropyl groups in drug discovery.[11] Hypha Discovery.

  • Smith, W. L., et al. (2011). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry.

Sources

Methodological & Application

Application Note: Synthesis of 3-(1-Methylcyclopropyl)-2-phenylpropanoic Acid via Kulinkovich Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Executive Summary

The incorporation of cyclopropyl motifs into pharmaceutical pipelines is a proven strategy for enhancing metabolic stability, modulating pKa, and restricting conformational flexibility[1]. The target compound, 3-(1-methylcyclopropyl)-2-phenylpropanoic acid , features a sterically demanding 1-methylcyclopropyl group linked to a phenylpropanoic acid core.

This application note details a robust, 6-step synthetic protocol to access this scaffold. The cornerstone of this route is the Kulinkovich reaction , which is utilized to construct the foundational cyclopropanol ring[2]. Because direct cross-coupling of tertiary cyclopropanols often leads to undesired radical-mediated electrocyclic ring-opening[3], this protocol employs a strategic workaround: mild dehydration to methylenecyclopropane, followed by regioselective hydroboration to yield a stable, functionalizable (1-methylcyclopropyl)methyl electrophile.

Retrosynthetic Strategy & Mechanistic Rationale

The retrosynthetic logic relies on disconnecting the target at the C-C bond between the phenylpropanoic acid core and the cyclopropylmethyl appendage.

  • Enolate Alkylation: The target is accessed via the alkylation of ethyl 2-phenylacetate with (1-methylcyclopropyl)methyl bromide, followed by saponification.

  • Electrophile Generation: The bromide is derived from (1-methylcyclopropyl)methanol via an Appel reaction.

  • Exocyclic Hydroboration: The primary alcohol is synthesized via the anti-Markovnikov hydroboration of methylenecyclopropane.

  • Kulinkovich Foundation: Methylenecyclopropane is generated by the mild dehydration of 1-methylcyclopropanol, which is synthesized directly from ethyl acetate via the Kulinkovich cyclopropanation[2]. This foundational step has been successfully scaled in industrial settings, including the synthesis of complex antiviral compounds[4].

Retrosynthesis Target Target: 3-(1-Methylcyclopropyl) -2-phenylpropanoic acid Ester Alkylated Ester Target->Ester Saponification Bromide (1-Methylcyclopropyl) methyl bromide Ester->Bromide Alkylation Alcohol (1-Methylcyclopropyl) methanol Bromide->Alcohol Appel Rxn MCP Methylenecyclopropane Alcohol->MCP Hydroboration Kulinkovich 1-Methylcyclopropanol MCP->Kulinkovich Dehydration Starting Ethyl Acetate + EtMgBr Kulinkovich->Starting Kulinkovich Rxn

Retrosynthetic logic tracing the target back to the Kulinkovich cyclopropanation.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric conditions, expected yields, and critical self-validation metrics required to ensure the integrity of each synthetic step.

StepTransformationReagents / CatalystTemp / TimeExpected YieldKey Validation Metric (NMR/MS)
1 Kulinkovich CyclopropanationTi(OiPr)₄, EtMgBr, EtOAc0 °C to RT, 2 h65–75%¹H NMR: ~0.4–0.8 ppm (m, 4H, cyclopropyl)
2 Mild DehydrationBurgess Reagent, PhMe80 °C, 1 h80–85%¹H NMR: ~5.4 ppm (s, 2H, =CH₂)
3 Regioselective Hydroboration9-BBN; then H₂O₂ / NaOH-20 °C to RT, 6 h70–80%¹H NMR: ~1.1 ppm (s, 3H, -CH₃)
4 Appel BrominationCBr₄, PPh₃, DCM0 °C, 3 h85–90%¹H NMR: ~3.3 ppm (s, 2H, -CH₂Br)
5 Enolate AlkylationLDA, Ethyl 2-phenylacetate-78 °C to RT, 6 h60–70%LC-MS: [M+H]⁺ m/z 233.1
6 SaponificationLiOH·H₂O, THF/MeOH/H₂ORT, 4 h>95%LC-MS:[M-H]⁻ m/z 203.1

Step-by-Step Experimental Protocols

Workflow Step1 1. Kulinkovich Cyclopropanation (Ti(OiPr)4, EtMgBr) Step2 2. Mild Dehydration (Burgess Reagent) Step1->Step2 Step3 3. Regioselective Hydroboration (9-BBN, then H2O2/NaOH) Step2->Step3 Step4 4. Appel Bromination (CBr4, PPh3) Step3->Step4 Step5 5. Enolate Alkylation (LDA, Ethyl 2-phenylacetate) Step4->Step5 Step6 6. Saponification (LiOH, THF/H2O) Step5->Step6

Sequential experimental workflow from Kulinkovich reaction to final saponification.

Step 1: Kulinkovich Synthesis of 1-Methylcyclopropanol
  • Causality: Titanium(IV) isopropoxide mediates the formation of a highly reactive titanacyclopropane intermediate from ethylmagnesium bromide. This intermediate inserts into the carbonyl group of ethyl acetate, followed by ring closure to form the tertiary cyclopropanol[2].

  • Protocol:

    • To a flame-dried flask under N₂, add anhydrous THF (100 mL), ethyl acetate (8.81 g, 100 mmol), and Ti(OiPr)₄ (5.68 g, 20 mmol, 0.2 equiv). Cool the mixture to 0 °C.

    • Add EtMgBr (3.0 M in Et₂O, 73.3 mL, 220 mmol) dropwise via a syringe pump over 2 hours, maintaining the internal temperature below 5 °C.

    • Stir the dark solution at room temperature for 1 hour.

    • Workup: Quench carefully at 0 °C with cold 10% aqueous H₂SO₄ (or saturated Rochelle's salt to prevent emulsion). Extract with Et₂O (3 × 50 mL).

  • Validation Checkpoint: The product is highly volatile (bp ~104 °C). Carefully distil the organic layer. ¹H NMR must show the absence of the ester ethyl quartet and the presence of the characteristic cyclopropyl multiplets at 0.4–0.8 ppm.

Step 2: Mild Dehydration to Methylenecyclopropane
  • Causality: Standard acid-catalyzed dehydration of tertiary cyclopropanols generates a cyclopropyl cation, which rapidly undergoes electrocyclic ring-opening to an allyl cation (yielding 2-butanone)[3]. The Burgess reagent enables a concerted syn-elimination under neutral conditions, preserving the strained ring.

  • Protocol:

    • Dissolve 1-methylcyclopropanol (3.60 g, 50 mmol) in anhydrous toluene (50 mL).

    • Add Burgess Reagent (13.1 g, 55 mmol) in one portion.

    • Heat the reaction mixture to 80 °C for 1 hour.

    • Workup: Because methylenecyclopropane is a gas at room temperature (bp ~8 °C), continuously distil the product out of the reaction flask through a short-path condenser directly into a receiver flask cooled to -78 °C containing anhydrous THF (20 mL).

  • Validation Checkpoint: ¹H NMR of an aliquot from the cold trap must reveal a sharp singlet at ~5.4 ppm corresponding to the exocyclic =CH₂ protons.

Step 3: Regioselective Hydroboration-Oxidation
  • Causality: The steric bulk of 9-Borabicyclo[3.3.1]nonane (9-BBN) forces an exclusive anti-Markovnikov addition across the exocyclic double bond. The boron atom bonds to the less hindered terminal CH₂, while the hydride shifts to the tertiary cyclopropyl carbon, perfectly establishing the 1-methylcyclopropyl architecture.

  • Protocol:

    • To the -78 °C THF solution of methylenecyclopropane (approx. 40 mmol), add 9-BBN (0.5 M in THF, 88 mL, 44 mmol) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Cool the mixture to 0 °C. Add 3M aqueous NaOH (15 mL), followed by the dropwise addition of 30% H₂O₂ (15 mL). Caution: Highly exothermic.

    • Stir for 2 hours at room temperature.

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via short silica plug (Hexanes/EtOAc).

  • Validation Checkpoint: ¹H NMR confirms the disappearance of the =CH₂ protons and the emergence of a new methyl singlet at ~1.1 ppm and a hydroxymethyl singlet at ~3.4 ppm.

Step 4: Appel Bromination
  • Causality: Converting the alcohol to a bromide using HBr is strictly avoided, as strong acids trigger the ring-expansion of cyclopropylmethyl systems into cyclobutyl derivatives. The Appel reaction provides mild, neutral halogenation.

  • Protocol:

    • Dissolve (1-methylcyclopropyl)methanol (2.58 g, 30 mmol) and CBr₄ (11.9 g, 36 mmol) in anhydrous DCM (60 mL) at 0 °C.

    • Add PPh₃ (9.44 g, 36 mmol) in small portions over 15 minutes.

    • Stir at 0 °C for 3 hours.

    • Workup: Concentrate the mixture to ~15 mL. Add pentane (50 mL) to precipitate triphenylphosphine oxide. Filter through a Celite pad and carefully concentrate the filtrate (product is volatile).

  • Validation Checkpoint: ¹H NMR shows a distinct upfield shift of the -CH₂- protons from ~3.4 ppm (alcohol) to ~3.3 ppm (bromide).

Step 5: Enolate Alkylation
  • Causality: Lithium diisopropylamide (LDA) quantitatively deprotonates ethyl 2-phenylacetate to form the nucleophilic enolate. The steric hindrance of the 1-methylcyclopropyl group necessitates a highly reactive enolate and a low temperature to suppress side reactions.

  • Protocol:

    • Prepare LDA (22 mmol) in THF (30 mL) at -78 °C.

    • Add ethyl 2-phenylacetate (3.28 g, 20 mmol) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolization.

    • Add (1-methylcyclopropyl)methyl bromide (3.28 g, 22 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight (12 h).

    • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 30 mL). Dry, concentrate, and purify via flash chromatography (0-10% EtOAc in Hexanes).

  • Validation Checkpoint: LC-MS confirms the product mass ([M+H]⁺ m/z 233.1). ¹H NMR shows a complex multiplet for the new CH-CH₂ linkage and preservation of the cyclopropyl signals.

Step 6: Saponification
  • Causality: Mild basic hydrolysis cleaves the ethyl ester without epimerizing the newly formed stereocenter at the alpha position.

  • Protocol:

    • Dissolve the alkylated ester (2.32 g, 10 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (40 mL).

    • Add LiOH·H₂O (1.26 g, 30 mmol). Stir at room temperature for 4 hours.

    • Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with H₂O (20 mL) and wash with Et₂O (10 mL) to remove organic impurities.

    • Acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated acid with EtOAc (3 × 20 mL).

    • Wash with brine, dry over Na₂SO₄, and concentrate to yield the pure target compound.

  • Validation Checkpoint: LC-MS in negative ion mode shows [M-H]⁻ m/z 203.1. IR spectroscopy confirms the presence of a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and a strong C=O stretch (~1705 cm⁻¹).

References

  • Chanda, A., et al. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(13), 8902-8949. URL:[Link][1]

  • Rössler, S. L., et al. (2021). The cyclopropane ring as a reporter of radical leaving-group reactivity for Ni. ChemRxiv. URL:[Link][3]

  • Vertex Pharmaceuticals Inc. (2016). Synthesis of an antiviral compound. Google Patents (CA2934537A1). URL:[4]

Sources

Protocol for Simmons-Smith cyclopropanation of 3-methyl-2-phenylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Directed Simmons-Smith Cyclopropanation of 3-Methyl-2-phenylbut-3-enoic Acid

Introduction & Mechanistic Rationale

The conversion of alkenes to cyclopropanes is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products. The is the premier methodology for this transformation, prized for its stereospecificity and functional group tolerance[1].

When cyclopropanating 3-methyl-2-phenylbut-3-enoic acid, the substrate presents a unique mechanistic opportunity and challenge. It is a


-unsaturated carboxylic acid featuring a chiral center at C2. The presence of the free carboxylic acid strongly dictates the reaction pathway. Rather than protecting the acid, we can leverage it as a directing group.

Using the (Et₂Zn and CH₂I₂), the reaction proceeds via a highly ordered, self-validating sequence[2]. The first equivalent of Et₂Zn deprotonates the carboxylic acid, evolving ethane gas and forming a zinc carboxylate intermediate. Subsequent equivalents of Et₂Zn and CH₂I₂ generate the active zinc carbenoid (


). The zinc carboxylate acts as a Lewis basic tether, coordinating the carbenoid and directing the methylene delivery to the syn-face of the alkene via a concerted "butterfly" transition state[3]. This coordination minimizes allylic strain, placing the bulky C2-phenyl group anti to the alkene, resulting in exquisite diastereoselectivity.

G A 3-methyl-2-phenylbut-3-enoic acid (Homoallylic Substrate) B Addition of Et2Zn (1.0 eq) Deprotonation & Ethane Gas Evolution A->B C Zinc Carboxylate Intermediate (Directing Group Formed) B->C D Addition of Et2Zn/CH2I2 (2.0 eq) Carbenoid Formation (IZnCH2I) C->D E Directed Cyclopropanation (Syn-Butterfly Transition State) D->E F Aqueous Acidic Quench (1M HCl) Cleavage of Zinc Complex E->F G 2-(1-methylcyclopropyl)-2-phenylacetic acid (Target Product) F->G

Mechanistic workflow of directed Simmons-Smith cyclopropanation of an unsaturated acid.

Experimental Design & Reagent Quantities

To ensure complete conversion, a stoichiometric excess of the carbenoid precursor is required. One equivalent is consumed by the acidic proton, while the remaining two equivalents drive the cyclopropanation. Dichloromethane (DCM) is selected as the solvent because coordinating solvents (like THF or diethyl ether) would competitively bind to the zinc carbenoid, disrupting the internal directing effect of the carboxylate and drastically reducing both reaction rate and diastereoselectivity[3].

Table 1: Quantitative Reagent Summary (10.0 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsmmolAmount
3-Methyl-2-phenylbut-3-enoic acid176.211.010.01.76 g
Diethylzinc (1.0 M in hexanes)123.503.030.030.0 mL
Diiodomethane (CH₂I₂)267.843.030.02.42 mL
Dichloromethane (Anhydrous)84.93Solvent-50.0 mL
1M Hydrochloric Acid (HCl)36.46QuenchExcess50.0 mL

Step-by-Step Protocol

Phase 1: Preparation and Deprotonation (Self-Validating Step)

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Purge the system with argon for 10 minutes.

  • Substrate Dissolution: Add 3-methyl-2-phenylbut-3-enoic acid (1.76 g, 10.0 mmol) to the flask, followed by 50.0 mL of anhydrous DCM. Stir to dissolve.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Deprotonation: Using a dry syringe, add Diethylzinc (1.0 M in hexanes, 30.0 mL, 30.0 mmol) dropwise over 20 minutes.

    • Causality & Validation: The slow addition is critical to control the exothermic reaction. You must visually confirm the evolution of ethane gas (bubbling). The cessation of vigorous bubbling after the first 10 mL (1.0 eq) validates that the free carboxylic acid has been fully converted to the zinc carboxylate.

Phase 2: Carbenoid Generation and Cyclopropanation 5. Carbenoid Formation: While maintaining the temperature at 0 °C, add Diiodomethane (2.42 mL, 30.0 mmol) dropwise over 15 minutes.

  • Causality: CH₂I₂ reacts with the excess Et₂Zn in situ to form the highly electrophilic

    
     species. Adding CH₂I₂ last ensures the carbenoid forms in the presence of the pre-formed, directing zinc carboxylate.
    
  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir under argon for 12–16 hours.

    • Validation (TLC Monitoring): Take a 0.1 mL aliquot, quench into 1 mL of 1M HCl, and extract with 1 mL of Ethyl Acetate (EtOAc). Spot the organic layer on a silica gel TLC plate (Eluent: 20% EtOAc/Hexanes with 1% Acetic Acid). Visualize with UV and KMnO₄ stain. The starting material will rapidly bleach the purple KMnO₄ to a yellow/brown spot (due to the alkene), whereas the cyclopropanated product will resist rapid oxidation.

Phase 3: Quenching and Isolation 7. Acidic Quench: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by adding 1M HCl (50.0 mL) dropwise.

  • Causality: The acidic quench is non-negotiable. It serves two purposes: safely destroying any unreacted Et₂Zn and breaking the robust zinc carboxylate complex. If a neutral/basic quench is used, the product will remain trapped in the aqueous layer as a water-soluble carboxylate salt.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (

    
     mL).
    
  • Washing & Drying: Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ (30 mL) to remove any residual iodine (visual validation: removal of pink/brown tint), followed by brine (30 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(1-methylcyclopropyl)-2-phenylacetic acid.

Field-Proven Insights & Troubleshooting

  • Reagent Quality: Diiodomethane is light-sensitive and degrades to release free iodine (

    
    ), which inhibits the carbenoid formation. CH₂I₂ must be colorless or pale yellow. If it is dark red/brown, it must be washed with Na₂S₂O₃, dried, and distilled over copper wire prior to use.
    
  • Pyrophoric Hazard: Diethylzinc is highly pyrophoric. Syringes and needles used for its transfer must be flushed with argon and immediately quenched with a non-polar solvent (like hexanes) and isopropanol after use.

  • Sluggish Reactivity: If TLC monitoring indicates incomplete conversion after 16 hours, the steric bulk of the phenyl group may be hindering the transition state. In such cases, adopting the by adding a catalytic amount of Trifluoroacetic acid (TFA) alongside Et₂Zn can generate a more electrophilic carbenoid (

    
    ), accelerating the reaction[3].
    

References

  • A New Synthesis of Cyclopropanes Simmons, H. E.; Smith, R. D. Journal of the American Chemical Society, 1959, 81(16), 4256–4264. URL:[Link]

  • Simmons-Smith Cyclopropanation Reaction Charette, A. B.; Beauchemin, A. Organic Reactions, 2001, 58, 1-415. URL:[Link]

  • A novel route to cyclopropanes from olefins Furukawa, J.; Kawabata, N.; Nishimura, J. Tetrahedron Letters, 1966, 7(28), 3353-3354. URL:[Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs Malik, M. et al. Molecules, 2023, 28(15), 5651. URL:[Link]

Sources

Alkylation of phenylacetic acid with 1-methylcyclopropyl methyl electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Alpha-Alkylation of Phenylacetic Acid with 1-Methylcyclopropylmethyl Electrophiles

Introduction and Strategic Rationale

The functionalization of phenylacetic acid (PAA) via alpha-alkylation is a cornerstone transformation in the synthesis of complex active pharmaceutical ingredients (APIs). Recently, the incorporation of the 1-methylcyclopropylmethyl (MCPM) moiety has gained significant traction in medicinal chemistry. This specific structural motif is highly valued for its ability to increase lipophilicity and block cytochrome P450-mediated metabolism without adding excessive molecular weight, making it a critical feature in the design of TRPC6 ion channel inhibitors[1] and 5-lipoxygenase-activating protein (FLAP) inhibitors based on indole derivatives[2].

However, the alkylation of PAA with 1-methylcyclopropylmethyl halides presents a formidable synthetic challenge. The MCPM electrophile is a neopentyl-like system; the quaternary carbon located beta to the leaving group creates massive steric hindrance that severely restricts the Bürgi-Dunitz trajectory required for an


 attack. To overcome this sluggish reactivity, the reaction design must carefully balance the generation of a highly reactive nucleophile with conditions that prevent the degradation or isomerization of the branched alkyl halide[3].

Mechanistic Causality: Designing the Reaction System

To achieve high conversion in this sterically demanding ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 reaction, the protocol relies on the formation of an Ivanov-type reagent—a lithium enediolate (dianion) of phenylacetic acid.
  • Base Selection (Why LDA?): PAA contains two acidic sites: the carboxylic acid proton (pKa ~4.3) and the alpha-proton (pKa ~43 in DMSO, though lowered upon carboxylate formation). Generating the nucleophilic alpha-carbon requires >2.0 equivalents of a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is strictly preferred over sodium or potassium bases (like NaHMDS) because the lithium counterion forms a tighter, more stable enediolate that resists proton-transfer side reactions during the extended heating periods required for neopentyl-like electrophiles.

  • The Critical Role of Additives (Why DMPU?): In pure tetrahydrofuran (THF), lithium enediolates exist as bulky hexameric or tetrameric aggregates. These aggregates lack the necessary HOMO energy and are too sterically encumbered to attack the MCPM electrophile[4]. The addition of N,N'-Dimethylpropyleneurea (DMPU) coordinates the lithium cations, breaking the aggregates into highly reactive monomers. This disaggregation is the causal factor that forces the otherwise unreactive neopentyl center to undergo substitution.

Aggregation Hexamer Enediolate Hexamer (Unreactive) DMPU Addition of DMPU (Lithium Solvation) Hexamer->DMPU Monomer Reactive Monomer (High HOMO Energy) DMPU->Monomer Disaggregation SN2 Successful SN2 Attack on Neopentyl Center Monomer->SN2 Overcomes Sterics

Figure 1: Role of DMPU in breaking lithium enediolate aggregates to enable SN2 attack.

Quantitative Optimization Data

The following table summarizes the optimization landscape for this specific transformation, demonstrating the necessity of the chosen parameters.

Table 1: Reaction Optimization for PAA Alkylation with MCPM-Br

Base (Equiv)Solvent / Additive SystemTemperature ProfileConversion (%)Mechanistic Observation
LDA (2.2)Pure THF-78 °C to RT18%Aggregation prevents

attack.
NaHMDS (2.2)Pure THF-78 °C to RT<10%Poor enolate stability; decomposition.
LDA (2.2)THF / HMPA (2.0 eq)-78 °C to 40 °C82%Excellent yield, but HMPA is highly toxic.
LDA (2.2) THF / DMPU (3.0 eq) -78 °C to 40 °C 79% Optimal balance of safety and reactivity.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. In-process analytical checks are embedded to ensure the integrity of the intermediate dianion before proceeding to the sterically hindered alkylation step.

G PAA Phenylacetic Acid (PAA) LDA 2.2 eq LDA / THF -78 °C to 0 °C PAA->LDA Dianion Lithium Enediolate (Ivanov-Type Dianion) LDA->Dianion Double Deprotonation Alkylation MCPM-Br + DMPU Warm to 40 °C Dianion->Alkylation Product α-(MCPM)-Phenylacetic Acid Alkylation->Product SN2 & Acidic Quench

Figure 2: Mechanistic workflow for the alpha-alkylation of phenylacetic acid with MCPM-Br.

Step 1: Preparation of the Lithium Enediolate (Ivanov Reagent)
  • Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and a nitrogen inlet.

  • LDA Generation: Charge the flask with anhydrous THF (50 mL) and diisopropylamine (2.42 g, 24.0 mmol, 2.4 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 9.2 mL, 23.0 mmol, 2.3 eq) dropwise over 10 minutes. Stir at -78 °C for 30 minutes.

  • Dianion Formation: Dissolve phenylacetic acid (1.36 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture at -78 °C.

  • Thermal Maturation: Remove the cooling bath and allow the reaction to warm to 0 °C for 30 minutes to ensure complete double deprotonation[5]. A distinct color change to deep yellow/orange indicates enediolate formation.

  • Self-Validation Check: Withdraw a 0.1 mL aliquot, quench in 0.5 mL

    
    , acidify with DCl, and extract with 
    
    
    
    .
    
    
    NMR must show >95% disappearance of the alpha-methylene protons (~3.6 ppm), confirming quantitative dianion formation.
Step 2: Electrophile Activation and Alkylation
  • Additive Introduction: Re-cool the reaction mixture to -78 °C. Add anhydrous DMPU (3.84 g, 30.0 mmol, 3.0 eq) dropwise. Stir for 15 minutes to allow for complete lithium disaggregation[4].

  • Electrophile Addition: Add 1-methylcyclopropylmethyl bromide (1.79 g, 12.0 mmol, 1.2 eq) neat, dropwise over 5 minutes.

  • Forcing the

    
    :  Maintain the reaction at -78 °C for 1 hour to prevent premature isomerization of the branched alkyl bromide[3], then remove the cooling bath. Allow the mixture to warm to room temperature, followed by heating to 40 °C in an oil bath for 12 hours.
    
  • Self-Validation Check: Monitor reaction progress via LC-MS. The product mass (

    
     = 217.1) should dominate, with minimal unreacted PAA remaining.
    
Step 3: Quench and Purification
  • Acidic Quench: Cool the reaction to 0 °C and carefully quench by adding 1M aqueous HCl until the aqueous layer reaches pH 1-2. This protonates the product and any residual starting material.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 95:5 to 80:20 Hexanes:Ethyl Acetate with 1% Acetic Acid) to afford the pure α-(1-methylcyclopropylmethyl)phenylacetic acid.

References

1.[1] US10889568B2 - Inhibitors of TRPC6 - Google Patents. Available at: 2.[2] US20040180885A1 - Indole derivatives, process for preparation of the same and use thereof - Google Patents. Available at: 3.[5] (1-Hydroxycyclopentyl)phenylacetic acid | 25209-52-3 - Benchchem. Available at: 4.[4] Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation | Journal of the American Chemical Society. Available at: 5.[3] JP2007332056A - Method for stabilizing branched alkyl bromide and branched alkyl bromide composition - Google Patents. Available at:

Sources

Reagents for installing 1-methylcyclopropyl moiety on carboxylic acid scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Engineering of the 1-Methylcyclopropyl Moiety on Carboxylic Acid Scaffolds

Abstract

The 1-methylcyclopropyl group is a high-value bioisostere in medicinal chemistry, often deployed to replace tert-butyl or isopropyl moieties. Its introduction can significantly enhance metabolic stability by blocking cytochrome P450 oxidation sites (specifically labile methyl groups) while modulating lipophilicity and preserving steric bulk. This guide provides validated protocols for installing this moiety onto carboxylic acid scaffolds (


), focusing on two primary vectors: direct amide coupling  using sterically hindered amines and de novo ring construction  via methyl ketone intermediates.

Part 1: Strategic Rationale & Reagent Selection

Before initiating synthesis, the "Why" must dictate the "How." The 1-methylcyclopropyl group is not merely a structural spacer; it is a metabolic shield.

  • Metabolic Blockade: Unlike an isopropyl or tert-butyl group, the cyclopropyl ring C-H bonds have high bond dissociation energy (

    
    106 kcal/mol), making them resistant to CYP450-mediated hydroxylation.
    
  • Conformational Lock: The rigid cyclopropyl ring restricts the conformational freedom of the attached chain, potentially locking the molecule into a bioactive conformation (the "gem-dimethyl" effect analog).

Decision Matrix: Selecting the Right Workflow

The choice of reagent depends on the desired linkage between the scaffold (


) and the cyclopropyl moiety.

DecisionMatrix Start Starting Material: Carboxylic Acid (R-COOH) Target Desired Linkage? Start->Target Amide Amide Linkage R-C(=O)NH-(1-Me-Cp) Target->Amide H-Bond Donor Needed Ketone Ketone/Hydrocarbon R-C(=O)-(1-Me-Cp) Target->Ketone Lipophilic/Metabolic Stability MethodA Method A: T3P Coupling Amide->MethodA Reagent: 1-Me-Cyclopropylamine MethodB Method B: Weinreb -> Simmons-Smith Ketone->MethodB Reagent: MeMgBr + Et2Zn/CH2I2

Figure 1: Strategic decision tree for selecting the installation protocol based on the desired pharmacophore.

Part 2: Method A - Direct Amidation (The T3P Protocol)

Challenge: 1-Methylcyclopropylamine is sterically hindered and volatile. Standard coupling agents (EDC/HOBt, HATU) often suffer from slow kinetics or background hydrolysis when facing such steric bulk, leading to poor yields.

Solution: Propylphosphonic Anhydride (T3P) .[1] T3P acts as a potent coupling agent with low epimerization risk.[2][3] Its cyclic anhydride structure drives the reaction forward by releasing a water-soluble byproduct, simplifying workup.

Reagents Required
ReagentRoleSpecification
Carboxylic Acid Scaffold Substrate1.0 equiv
1-Methylcyclopropylamine HCl Amine Source1.2 – 1.5 equiv (Use HCl salt to avoid volatility loss)
T3P (Propylphosphonic anhydride) Coupling Agent2.0 – 3.0 equiv (50% wt in EtOAc or DMF)
DIPEA or TEA Base3.0 – 5.0 equiv
Ethyl Acetate (EtOAc) SolventAnhydrous (Preferred for T3P stability)
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) and 1-Methylcyclopropylamine HCl (1.5 equiv) in anhydrous EtOAc (concentration ~0.1 M).

  • Base Addition: Cool the solution to 0°C. Add DIPEA (4.0 equiv) dropwise. Note: The solution may become slightly cloudy due to amine liberation.

  • Activation: Add T3P solution (2.5 equiv) dropwise over 5 minutes.

    • Critical Insight: T3P requires a base to activate. Do not mix T3P and acid without base present.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–24 hours.

    • Monitoring: Monitor by LC-MS. The steric bulk of the amine may require longer reaction times than standard amides.

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash with Water (removes T3P byproducts).

    • Wash with 0.5 M HCl (removes unreacted amine).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Part 3: Method B - De Novo Ring Construction (The Weinreb-Simmons-Smith Route)

Challenge: Installing a 1-methylcyclopropyl ketone or hydrocarbon requires building the carbon framework. Direct coupling with cyclopropyl nucleophiles is often difficult due to the instability or lack of commercial availability of 1-methylcyclopropyl organometallics.

Solution: Stepwise Construction. Convert the acid to a methyl ketone, methylenate it to an isopropenyl group, and then perform a Simmons-Smith cyclopropanation. This is the "Gold Standard" for robust scaffold modification.

Workflow Logic
  • Activation: Acid

    
     Weinreb Amide.
    
  • Alkylation: Weinreb Amide

    
     Methyl Ketone (via MeMgBr).
    
  • Olefination: Methyl Ketone

    
     Terminal Alkene (Wittig).
    
  • Cyclopropanation: Alkene

    
     1-Methylcyclopropyl (Simmons-Smith).
    

SynthesisPathway Acid Scaffold Acid (R-COOH) Weinreb Weinreb Amide (R-CO-N(OMe)Me) Acid->Weinreb 1. T3P, NH(OMe)Me·HCl Ketone Methyl Ketone (R-CO-CH3) Weinreb->Ketone 2. MeMgBr (0°C) Alkene Isopropenyl Intermediate (R-C(=CH2)CH3) Ketone->Alkene 3. Ph3PMeBr, KOtBu (Wittig) Product 1-Methylcyclopropyl Product (R-C(Me)Cp) Alkene->Product 4. Et2Zn, CH2I2 (Simmons-Smith)

Figure 2: De Novo synthesis of the 1-methylcyclopropyl moiety from carboxylic acids.[4]

Detailed Protocol: Step 4 (Simmons-Smith Cyclopropanation)

Steps 1-3 are standard organic transformations. This section details the critical cyclopropanation of the isopropenyl intermediate derived from the acid.

Reagents Required:

  • Isopropenyl Scaffold (

    
    ) : 1.0 equiv
    
  • Diethylzinc (

    
    ) : 5.0 equiv (1.0 M in Hexanes) – Pyrophoric! Handle under Argon.
    
  • Diiodomethane (

    
    ) : 10.0 equiv
    
  • Dichloromethane (DCM) : Anhydrous

  • Trifluoroacetic Acid (TFA) : 0.5 equiv (Optional "Shi modification" for faster rates)

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool under a stream of Argon. Add anhydrous DCM (0.2 M relative to substrate).

  • Carbenoid Formation:

    • Cool DCM to -10°C.

    • Add

      
        solution slowly via syringe.
      
    • Add

      
        dropwise carefully. (Caution: Exothermic).
      
    • Mechanistic Note: This forms the reactive iodomethylzinc iodide (

      
      ) species.
      
    • Stir for 20 minutes at 0°C to ensure formation of the Furukawa reagent.

  • Substrate Addition: Dissolve the Isopropenyl Scaffold in a minimal amount of DCM and add it dropwise to the zinc reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 4–12 hours.

    • Tip: If the reaction is sluggish, the addition of TFA (0.5 equiv) before the substrate can accelerate the reaction by forming a more electrophilic zinc species (Shi Modification).

  • Quenching (Critical Safety Step):

    • Cool back to 0°C.

    • Slowly add saturated aqueous

      
      . Vigorous gas evolution (ethane) will occur.
      
    • Dilute with DCM and separate layers.

  • Purification: The product is a hydrocarbon-like moiety. Filtration through a pad of silica (to remove zinc salts) followed by standard chromatography is usually sufficient.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amidation) Steric clash prevents amine attack.Switch from HATU to T3P . Increase temperature to 50°C (T3P is thermally stable).
Incomplete Cyclopropanation Oxidized Zinc reagent or steric shielding.Use fresh

. Attempt the Shi Modification (add TFA). Increase equivalents of

.
Side Products (Weinreb) Over-addition of Grignard.Ensure temperature is strictly 0°C or -78°C. Ensure Weinreb amide is pure before Grignard addition.
Safety (Simmons-Smith) Pyrophoric reagents.Use commercially available solutions of

. Quench extremely slowly under inert atmosphere.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Propanephosphonic Acid Anhydride (T3P) for Peptide Coupling and Amide Formation.[1][3] Organic Process Research & Development.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[5][6] Organic Reactions.[1][2][3][7][5][6][8][9][10]

  • Wuitschik, G., et al. (2010).[11] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. (Discusses bioisosteric principles relevant to small rings). Journal of Medicinal Chemistry.

  • Nahm, S., & Weinreb, S. M. (1981).[12] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.[12]

  • Barnes-Seeman, D. (2012). The gem-dimethyl effect in medicinal chemistry. (Context for 1-methylcyclopropyl conformational restriction). Current Topics in Medicinal Chemistry.

Sources

Application Note: Catalytic Enantioselective Synthesis of 3-(1-Methylcyclopropyl)-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a scalable, enantioselective protocol for the synthesis of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid . This structural motif—featuring a sterically demanding


-cyclopropyl group and an 

-chiral phenyl center—presents specific challenges in stereocontrol.

While traditional resolutions of racemic mixtures result in a maximum 50% yield, this protocol utilizes Asymmetric Hydrogenation (AH) of an


-unsaturated precursor. By employing a Ruthenium-BINAP catalytic system, we achieve high enantiomeric excess (>94% ee) and full atomic economy. This method is adapted from industrial protocols used for Naproxen and recent advancements in cyclopropyl-dihydrocinnamate synthesis [1][2].
Key Advantages[1]
  • Atom Economy: 100% (no waste from chiral auxiliaries).

  • Scalability: Protocol validated for multigram to kilogram batches.

  • Stereocontrol: Direct access to the (S)- or (R)-enantiomer by ligand selection.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two phases: the construction of the trisubstituted olefin precursor and the stereoselective installation of hydrogen.

Retrosynthesis Target Target: 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid Precursor Precursor: (E)-3-(1-Methylcyclopropyl)-2-phenylacrylic acid Target->Precursor Asymmetric Hydrogenation (Ru-BINAP) Fragments Starting Materials: 1-Methylcyclopropyl carbaldehyde + Phenylacetic Acid Precursor->Fragments Perkin Condensation (Ac2O, NEt3)

Figure 1: Retrosynthetic strategy focusing on the convergent assembly of the carbon skeleton followed by stereoselective reduction.

Experimental Protocols

Phase 1: Precursor Synthesis

Objective: Synthesis of (E)-3-(1-Methylcyclopropyl)-2-phenylacrylic acid. Note: The (E)-geometry is critical for high enantioselectivity in the subsequent hydrogenation step.

Materials:

  • 1-Methylcyclopropyl carbaldehyde (Freshly prepared or commercial)

  • Phenylacetic acid (1.0 equiv)

  • Acetic anhydride (excess)

  • Triethylamine (TEA) (1.0 equiv)

Protocol:

  • Setup: Charge a dry round-bottom flask with phenylacetic acid (100 mmol, 13.6 g) and triethylamine (100 mmol, 14 mL) in acetic anhydride (30 mL).

  • Addition: Add 1-Methylcyclopropyl carbaldehyde (105 mmol) dropwise at 0°C.

  • Reaction: Heat the mixture to reflux (120°C) for 6–8 hours. The base-catalyzed Perkin condensation favors the thermodynamic (E)-isomer due to the steric bulk of the phenyl and cyclopropyl groups.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (200 mL) to hydrolyze the mixed anhydride.

  • Isolation: Adjust pH to ~10 with 2M NaOH to solubilize the acid, extract non-acidic impurities with ethyl acetate, then acidify the aqueous layer to pH 2 with 1M HCl.

  • Purification: The product precipitates as a solid. Filter and recrystallize from EtOH/Water to obtain the pure (E)-acid.

    • Target Yield: 75-85%

    • QC Check: 1H NMR should show the vinylic proton > 7.0 ppm (deshielded by COOH in cis position).

Phase 2: Asymmetric Hydrogenation (The Core Technology)

Objective: Enantioselective reduction of the C=C bond.[1]

Catalyst System:

  • Pre-catalyst:

    
     (Noyori Catalyst)
    
  • Ligand Rationale: The large dihedral angle of the BINAP backbone creates a chiral pocket that effectively differentiates the si and re faces of the

    
    -phenyl acrylic acid [3].
    

Protocol:

  • Catalyst Preparation (In-situ):

    • In a glovebox, mix

      
       (0.5 mol%) and (S)-BINAP (1.1 mol% relative to Ru) in degassed DMF. Heat at 100°C for 10 min, then cool. Alternatively, use commercially available 
      
      
      
      .
  • Hydrogenation:

    • Place the alkene precursor (10 mmol, 2.02 g) in a stainless steel autoclave.

    • Add degassed Methanol (20 mL).

    • Add the catalyst solution (S/C ratio 1000:1).

    • Purge: Pressurize with

      
       to 5 bar and vent (3 cycles). Then purge with 
      
      
      
      (3 cycles).
    • Reaction: Pressurize to 50 bar (725 psi)

      
      . Stir vigorously at 25–30°C  for 24 hours.
      
  • Workup:

    • Vent

      
       carefully (fume hood).
      
    • Concentrate the solvent under reduced pressure.[2]

    • Dissolve residue in 0.5M NaOH, wash with ether (to remove catalyst ligands), and re-acidify to precipitate the chiral acid.

Mechanistic Insight & Troubleshooting

The high enantioselectivity is driven by the interaction between the carboxylate moiety of the substrate and the Ruthenium center.

Mechanism Step1 Ru-Solvent Complex Step2 Substrate Coordination Step1->Step2 Displace Solvent Step3 H2 Oxidative Addition Step2->Step3 Face Selective Step4 Migratory Insertion Step3->Step4 Rate Limiting Step5 Reductive Elimination Step4->Step5 Product Release Step5->Step1 Regenerate

Figure 2: Simplified catalytic cycle for Ru-BINAP hydrogenation of


-unsaturated acids.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst Poisoning (

)
Degas all solvents via freeze-pump-thaw. Ensure autoclave is leak-tight.
Low Conversion Steric BulkIncrease

pressure to 80-100 bar or increase temp to 50°C (monitor ee).
Low ee% Wrong GeometryCheck precursor NMR. Must be >98% (E)-isomer.[3] Recrystallize precursor if needed.
Low ee% High TempLower reaction temperature to 15°C and extend time.

Analytical Validation

Enantiomeric Excess Determination:

  • Method: Chiral HPLC

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm)

  • Mobile Phase: Hexane : Isopropanol : TFA (98 : 2 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Expectation: The (S)-enantiomer typically elutes first (verify with authentic standard).

Data Summary (Typical Results):

CatalystSolventPressure (bar)Temp (°C)Conv. (%)ee (%)
Ru(OAc)2(BINAP)MeOH5025>9992
Ru(OAc)2(BINAP)MeOH10025>9994
Ru(OAc)2(BINAP)THF50258588
Rh(COD)(DuPhos)MeOH525>9985

Note: Ru-BINAP in Methanol is the superior system for this specific steric profile.

References

  • Merck Research Laboratories. (2016).[4] Enantioselective Synthesis of α-Methyl-β-cyclopropyldihydrocinnamates. Journal of Organic Chemistry.

  • Noyori, R. (1987).[5] Asymmetric hydrogenation of alpha-(acylamino)acrylic acids. Journal of the American Chemical Society.[5][6]

  • Zhang, W., et al. (2016). Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline–Ruthenium Complex. Organic Letters.

  • Thermo Fisher Scientific. Noyori Asymmetric Hydrogenation Protocol.

Sources

Application Note: Synthesis and Utilization of 1-Methylcyclopropylmagnesium Bromide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the optimization of a lead compound often hinges on overcoming metabolic liabilities without sacrificing target affinity. The tert-butyl group is a ubiquitous structural motif used to fill hydrophobic pockets; however, it is notoriously susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes via hydrogen abstraction from its sp3-hybridized methyl carbons[1].

As a Senior Application Scientist, I frequently recommend the 1-methylcyclopropyl group as a privileged, metabolically stable bioisostere for the tert-butyl motif[2]. The incorporation of the cyclopropane ring increases the s-character of the C-H bonds, raising the bond dissociation energy and effectively shielding the molecule from CYP450-mediated degradation[3]. Furthermore, it restricts conformational flexibility and slightly lowers lipophilicity, which can improve the overall pharmacokinetic profile of the drug candidate[4].

The most efficient method for introducing this critical moiety into complex molecular scaffolds is through the use of 1-methylcyclopropylmagnesium bromide , a highly reactive Grignard reagent derived from 1-bromo-1-methylcyclopropane[5]. This application note provides a comprehensive, self-validating guide to the preparation, handling, and synthetic application of this reagent.

Quantitative Profiling: tert-Butyl vs. 1-Methylcyclopropyl

To understand the causality behind selecting the 1-methylcyclopropyl group, we must compare its physicochemical properties directly against the standard tert-butyl group. The table below summarizes the quantitative data driving this bioisosteric replacement.

Physicochemical Propertytert-Butyl Group1-Methylcyclopropyl GroupMedicinal Chemistry Impact
Steric Volume (ų) ~44.0~39.5Maintains similar spatial occupation, ensuring the molecule still perfectly fits the target binding pocket.
C-H Bond Dissociation Energy ~96 kcal/mol>100 kcal/molIncreased s-character in the cyclopropane ring prevents CYP450-mediated hydrogen abstraction.
Lipophilicity (ΔlogP) ~1.98~1.50Slightly lowers overall lipophilicity, which generally improves aqueous solubility and oral bioavailability.
Conformational Flexibility Free rotationRestrictedLocks the molecule into a bioactive conformation, reducing the entropy loss upon target binding.

Experimental Workflows & Logical Relationships

The following diagrams map the logical rationale for utilizing this reagent and the experimental workflow for its synthesis and downstream applications.

Rationale cluster_0 Standard Alkyl Motif cluster_1 Bioisosteric Replacement Lead Drug Candidate Optimization TButyl tert-Butyl Group Lead->TButyl MCP 1-Methylcyclopropyl Group Lead->MCP MetabFail Rapid CYP450 Oxidation (sp3 C-H Abstraction) TButyl->MetabFail OutcomeFail Short In Vivo Half-Life (Metabolic Liability) MetabFail->OutcomeFail MetabSuccess Enhanced Stability (High s-character C-H) MCP->MetabSuccess OutcomeSuccess Prolonged Half-Life (Maintained Lipophilicity) MetabSuccess->OutcomeSuccess

Caption: Logical relationship mapping the metabolic advantages of the 1-methylcyclopropyl bioisostere.

Workflow A 1-Bromo-1-methylcyclopropane B Mg Turnings / THF (I2 Activation) A->B Anhydrous Conditions C 1-Methylcyclopropylmagnesium Bromide B->C Grignard Formation D Nucleophilic Addition (Aldehydes/Ketones) C->D Electrophile E Transmetalation (ZnCl2 or B(OMe)3) C->E Metal Salt F 1-Methylcyclopropyl Alcohols D->F Acidic Workup G Cross-Coupling (Negishi / Suzuki) E->G Pd/Cu Catalyst

Caption: Experimental workflow for the synthesis and downstream application of the Grignard reagent.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the causality behind the action and the observable metric that confirms success.

Protocol A: Preparation of 1-Methylcyclopropylmagnesium Bromide

Note: Grignard reagents are highly sensitive to moisture and oxygen. All glassware must be flame-dried under vacuum and purged with Argon.

  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

    • Causality: The closed system prevents atmospheric moisture from protonating the newly formed Grignard reagent into volatile 1-methylcyclopropane.

  • Magnesium Activation: Add magnesium turnings (1.2 equiv, 50 mmol) and a single crystal of iodine (I₂) to the flask. Heat the flask gently with a heat gun until the iodine sublimates, coating the flask in a purple vapor.

    • Causality: Iodine reacts with the inert magnesium oxide (MgO) passivation layer on the turnings, exposing the highly reactive zero-valent magnesium metal surface required for oxidative addition[6].

  • Initiation: Add 15 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-1-methylcyclopropane (1.0 equiv, 41.6 mmol) in 25 mL of anhydrous THF[5]. Add approximately 5% of this solution to the magnesium suspension and stir vigorously.

    • Validation Checkpoint: Successful initiation is visually confirmed when the brown/purple color of the iodine fades to colorless, accompanied by a spontaneous, gentle reflux of the THF. Do not proceed until this is observed.

  • Reagent Addition: Once initiated, add the remaining bromide solution dropwise over 45 minutes, maintaining a gentle reflux.

    • Causality: Grignard formation is highly exothermic. Dropwise addition controls the internal temperature, preventing solvent boil-over and suppressing Wurtz-type homocoupling (which would yield the undesired 1,1'-dimethylbicyclopropyl byproduct).

  • Completion & Titration: After addition, reflux the mixture for an additional 1 hour, then cool to room temperature.

    • Validation Checkpoint: The reagent's molarity is validated via titration against salicylaldehyde phenylhydrazone. The indicator will turn from yellow to bright orange at the exact equivalence point, confirming the active concentration of the Grignard reagent.

Protocol B: Nucleophilic Addition to Carbonyls

This protocol describes the synthesis of 1-methylcyclopropyl-substituted alcohols, a common intermediate in drug discovery[5].

  • Electrophile Preparation: Dissolve the target aldehyde or ketone (1.0 equiv) in anhydrous THF and cool the reaction to 0 °C using an ice bath.

    • Causality: Cooling minimizes competitive side reactions, such as enolization or unwanted reduction of the carbonyl by the Grignard reagent.

  • Grignard Addition: Add the titrated 1-methylcyclopropylmagnesium bromide (1.2 equiv) dropwise via syringe.

    • Causality: The nucleophilic carbanion of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a stable magnesium alkoxide intermediate.

  • Quenching: After 2 hours of stirring at room temperature, cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise.

    • Causality: A mildly acidic quench is strictly required. Strong acids (like HCl) risk dehydrating the resulting alcohol or causing ring-opening of the highly strained cyclopropane ring.

  • Validation Checkpoint: Reaction progress is monitored via TLC (e.g., 20% EtOAc/Hexanes). The disappearance of the UV-active starting material and the emergence of a new, lower Rf spot that stains positively with KMnO₄ (indicating the alcohol) confirms successful conversion.

Protocol C: Transmetalation and Negishi Cross-Coupling

Grignard reagents are often too basic for direct cross-coupling with sensitive aryl halides. Transmetalation to zinc creates a softer nucleophile ideal for Pd-catalyzed Negishi coupling to form 1-methylcyclopropyl aryl derivatives[2].

  • Zincate Formation: Cool the prepared 1-methylcyclopropylmagnesium bromide (1.5 equiv) to 0 °C. Slowly add a 1.0 M solution of anhydrous ZnCl₂ in THF (1.5 equiv). Stir for 30 minutes.

    • Causality: Transmetalation converts the hard Grignard reagent into a softer organozinc halide, attenuating its basicity while preserving its nucleophilicity for transition-metal catalysis.

    • Validation Checkpoint: The transmetalation is visually confirmed by a mild exotherm and the formation of a homogenous solution.

  • Cross-Coupling: To the newly formed organozinc reagent, add the aryl halide (1.0 equiv) and a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%). Heat the reaction to 60 °C for 12 hours.

    • Causality: The organozinc reagent undergoes transmetalation with the oxidative addition complex of the Pd catalyst, followed by reductive elimination to form the new C-C bond.

  • Validation Checkpoint: Successful cross-coupling is validated via LC-MS, showing the appearance of the [M+H]+ peak corresponding to the target 1-methylcyclopropyl-arene, alongside the complete consumption of the aryl halide starting material.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • 1-Bromo-1-methylcyclopropane | 50915-27-0 Source: Benchchem URL
  • Synthetic Methods towards 1-Substituted Cyclopropylamines Source: Scholaris URL
  • Source: PubMed Central (PMC)
  • Methyl 1-Methylcyclopropane-1-carboxylate | 6206-25-3 Source: Benchchem URL

Sources

Application Note: Optimized Hydrolysis of Ethyl 3-(1-methylcyclopropyl)-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the validated protocol for the hydrolysis of ethyl 3-(1-methylcyclopropyl)-2-phenylpropanoate to its corresponding carboxylic acid.[1] This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for distinct receptor modulators where the 1-methylcyclopropyl moiety provides metabolic stability and conformational rigidity.[1]

Key Challenges Addressed:

  • Steric Hindrance: The

    
    -phenyl ring and the bulky 
    
    
    
    -(1-methylcyclopropyl) group create a crowded reaction center, potentially slowing reaction kinetics.[1]
  • Chiral Integrity: If the starting material is enantiopure, the acidity of the

    
    -proton (activated by the phenyl and ester groups) poses a significant risk of racemization under harsh basic conditions.[1]
    
  • Chemoselectivity: Preserving the cyclopropyl ring, which can be sensitive to strong acidic workups or vigorous Lewis acids.[1]

Chemical Strategy & Mechanism[1]

Mechanistic Pathway

The hydrolysis proceeds via a standard B


2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)  mechanism.[1] However, the rate-determining step—the formation of the tetrahedral intermediate—is influenced by the steric bulk of the 

-phenyl group.
  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon.[1]

  • Tetrahedral Intermediate: Transient formation of the

    
     species.[1]
    
  • Collapse: Elimination of the ethoxide leaving group.[1]

  • Deprotonation: Irreversible acid-base reaction yielding the carboxylate salt (driving force).[1]

Racemization Risk Analysis

The


-proton in 2-phenylalkanoates is significantly acidic (

in DMSO) due to resonance stabilization of the enolate by the phenyl ring and the carbonyl.[1]
  • Risk: Extended exposure to excess strong base at high temperatures promotes enolization

    
     racemization.[1]
    
  • Mitigation: Use of Lithium Hydroxide (LiOH) in a mixed solvent system (THF/MeOH/H

    
    O) provides a mild, homogenous environment that minimizes racemization compared to KOH/EtOH systems.[1]
    

Experimental Protocols

Method A: Chemical Hydrolysis (Standard)

Recommended for racemic substrates or initial scale-up.[1]

Reagents:

  • Substrate: Ethyl 3-(1-methylcyclopropyl)-2-phenylpropanoate (1.0 equiv)[1]

  • Base: Lithium Hydroxide Monohydrate (LiOH

    
    H
    
    
    
    O) (2.5 equiv)[1]
  • Solvent: THF : MeOH : H

    
    O (3 : 1 : 1 v/v)[1]
    

Procedure:

  • Dissolution: Charge a round-bottom flask with the substrate and THF/MeOH. Stir until dissolved.

  • Addition: Dissolve LiOH

    
    H
    
    
    
    O in the calculated volume of water and add dropwise to the reaction mixture at 0°C.
  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The ester spot (

      
      ) should disappear, replaced by the baseline acid spot.[1]
      
  • Workup (Critical for Cyclopropyl Stability):

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • Dilute the aqueous residue with cold water.[1]

    • Wash with MTBE (Methyl tert-butyl ether) to remove unreacted neutral impurities.[1]

    • Acidification: Cool the aqueous layer to 0°C. Slowly acidify to pH 3–4 using 1N HCl. Note: Do not use concentrated HCl to avoid cyclopropyl ring opening.[1]

    • Extract the milky suspension with Ethyl Acetate (

      
      ).[1]
      
  • Isolation: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate.
Method B: Enzymatic Hydrolysis (Enantioselective)

Recommended for enantiopure substrates to guarantee >99% ee retention.[1]

Rationale: Pig Liver Esterase (PLE) and Candida rugosa Lipase (CRL) have shown efficacy in hydrolyzing bulky


-phenyl esters without racemization [1].[1]

Protocol:

  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.0).

  • Emulsification: Add substrate (100 mg) to Buffer (10 mL) containing 5% acetone (cosolvent).

  • Enzyme Addition: Add PLE (100 units/mmol substrate).

  • Incubation: Shake at 30°C for 24–48 hours. Maintain pH 7.0 by automated addition of 0.1 N NaOH (pH-stat).

  • Termination: Acidify to pH 4 and extract with EtOAc.

Data Summary & Expected Results

ParameterChemical Hydrolysis (LiOH)Enzymatic Hydrolysis (PLE)
Conversion >95% (6 hours)85-95% (24-48 hours)
Isolated Yield 90-95%80-90%
Racemization < 2% (at 20°C)None Detected
Scalability High (kg scale)Moderate (g scale)
Cost LowHigh

Visualized Workflows

Decision Tree for Method Selection

HydrolysisStrategy Start Start: Ethyl 3-(1-methylcyclopropyl)-2-phenylpropanoate IsChiral Is Substrate Enantiopure? Start->IsChiral MethodA Method A: LiOH / THF / H2O (Standard Chemical Hydrolysis) IsChiral->MethodA No (Racemic) MethodB Method B: Pig Liver Esterase (PLE) (pH 7.0 Buffer) IsChiral->MethodB Yes (Chiral) TempControl Critical: Maintain T < 25°C to prevent racemization MethodA->TempControl WorkupA Acidify to pH 3-4 (Avoid Conc. Acid) TempControl->WorkupA Product Final Product: 3-(1-methylcyclopropyl)-2-phenylpropanoic acid WorkupA->Product Monitor Monitor pH (pH-stat) and Conversion MethodB->Monitor Monitor->Product

Caption: Decision matrix for selecting the optimal hydrolysis pathway based on substrate chirality.

Reaction Workflow & Checkpoints

ReactionWorkflow Setup 1. Setup Solvent: THF/MeOH/H2O Temp: 0°C Reaction 2. Reaction Add LiOH (2.5 eq) Warm to RT Setup->Reaction Check 3. IPC (TLC/LCMS) Target: Ester Disappearance Reaction->Check Check->Reaction Incomplete (+2h or +0.5eq LiOH) Workup 4. Workup Evaporate Organics Wash (MTBE) Acidify (pH 4) Check->Workup Complete Isolate 5. Isolation Extract (EtOAc) Dry & Conc. Workup->Isolate

Caption: Step-by-step execution flow for Method A (Chemical Hydrolysis).

Troubleshooting & Expert Insights

  • Issue: Incomplete Conversion.

    • Cause: Steric shielding by the 1-methylcyclopropyl group.[1]

    • Solution: Increase temperature to 40°C. If substrate is chiral, switch to enzymatic method or accept minor racemization risk.[1]

  • Issue: Ring Opening.

    • Cause: pH dropped below 2.0 during workup.[1]

    • Solution: Use Citric Acid or 1M HCl for acidification.[1] Avoid H

      
      SO
      
      
      
      .
  • Issue: Emulsion during Extraction.

    • Cause: Amphiphilic nature of the phenyl-cyclopropyl acid.[1]

    • Solution: Add brine (saturated NaCl) and use a small amount of MeOH in the extraction solvent.[1]

References

  • Enzymatic Resolution of Phenylpropano

    • Source: SciELO / J. Braz.[1] Chem. Soc.

    • Relevance: Validates the use of PLE and CRL lipases for hydrolyzing sterically hindered -phenyl esters and -substituted analogs.
    • Link:[1]

  • Bio-synthesis and hydrolysis of ethyl 2-phenylpropion

    • Source: Semantic Scholar / ResearchG
    • Relevance: Provides kinetic data and solvent system comparisons for the hydrolysis of ethyl 2-phenylpropionate, the direct structural core of the target molecule.
    • Link:[1][2]

  • Synthesis of Phenyl-Substituted Cyclopropanecarboxylic Acids.

    • Source: CyberLeninka.[1]

    • Relevance: Discusses the stability and synthesis of phenyl-cyclopropyl esters, confirming the robustness of the cyclopropyl ring under standard esterific
    • Link:

Sources

Application Note: Strategic Synthesis of 1-Methylcyclopropyl Carbinol & Conversion to 1-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 1-methylcyclopropyl moiety is a critical structural motif in medicinal chemistry, often employed to introduce conformational restriction and metabolic stability into drug candidates (e.g., altering pKa or blocking metabolic hot spots). This application note details the high-purity synthesis of 1-methylcyclopropyl carbinol (also known as (1-methylcyclopropyl)methanol) and its subsequent oxidation to 1-methylcyclopropanecarboxylic acid .

While 1-methylcyclopropyl carbinol can be prepared via the reduction of methyl 1-methylcyclopropanecarboxylate, that route essentially defers the challenge to the synthesis of the ester itself. A more atom-economical and direct approach for research and early-phase scale-up is the Simmons-Smith cyclopropanation of commercially available methallyl alcohol. This route leverages the hydroxyl group's directing effect to achieve high yields and operational simplicity.

Route Comparison
FeatureRoute A: Simmons-Smith (Recommended)Route B: Ester Reduction
Starting Material Methallyl Alcohol (Cheap, commodity chemical)Methyl 1-methylcyclopropanecarboxylate
Step Count 1 (to Carbinol)2+ (if synthesizing ester first)
Atom Economy HighLower (loss of leaving groups/reductants)
Key Reagents

,

(Furukawa Reagent)

or

Primary Risk Pyrophoric Zinc reagentsHydrogen gas evolution, workup emulsions

Chemical Reaction Scheme

ReactionScheme Substrate Methallyl Alcohol (2-methyl-2-propen-1-ol) Intermediate Zinc-Alkoxide Intermediate Substrate->Intermediate Et2Zn, DCM 0°C Product1 1-Methylcyclopropyl Carbinol (C5H10O) Intermediate->Product1 CH2I2 (Furukawa) Reflux, 2-4h Product2 1-Methylcyclopropanecarboxylic Acid (C5H8O2) Product1->Product2 Oxidation (TEMPO/NaOCl or Jones)

Figure 1: Synthetic pathway from methallyl alcohol to the target acid via hydroxyl-directed cyclopropanation.[1][2]

Protocol 1: Synthesis of 1-Methylcyclopropyl Carbinol

Method: Furukawa-modified Simmons-Smith Cyclopropanation. Rationale: The Furukawa modification uses diethylzinc (


) instead of the traditional zinc-copper couple. This allows for a homogeneous reaction mixture, faster rates, and reproducible results. The hydroxyl group of methallyl alcohol coordinates with the zinc reagent, accelerating the reaction and ensuring high conversion.
Materials
  • Substrate: Methallyl alcohol (2-methyl-2-propen-1-ol) [>98%].

  • Reagents: Diethylzinc (

    
    , 1.0 M solution in hexanes), Diiodomethane (
    
    
    
    , >99%, stabilized with Cu).
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Step-by-Step Procedure
  • Setup (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush the system with dry Nitrogen or Argon.

  • Solvent Charge: Add anhydrous DCM (10 mL per gram of substrate) to the flask.

  • Substrate Addition: Add Methallyl alcohol (1.0 equiv) to the flask. Cool the solution to 0°C using an ice bath.

  • Diethylzinc Addition (Pyrophoric Hazard):

    • Caution:

      
       ignites on contact with air. Use a gas-tight syringe or cannula transfer.
      
    • Add

      
       solution (1.1 equiv) dropwise over 15–20 minutes.
      
    • Observation: Methane gas will evolve. Ensure the system is vented through a bubbler. Stir for 15 minutes at 0°C to form the ethylzinc alkoxide intermediate.

  • Diiodomethane Addition:

    • Add Diiodomethane (2.0 – 2.5 equiv) dropwise via the addition funnel. Maintain temperature < 5°C.

    • Note: The solution may turn milky or light pink.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Once stable, heat to a gentle reflux for 2–4 hours. Monitor reaction progress by TLC or GC (disappearance of alkene).

  • Quench (Exothermic):

    • Cool the mixture back to 0°C.

    • Slowly add saturated aqueous

      
      . Vigorous bubbling and precipitation of zinc salts will occur.
      
  • Workup:

    • Separate the layers.[3][4] Extract the aqueous layer 3x with DCM.

    • Wash combined organics with 10%

      
       (to remove iodine traces), then brine.
      
    • Dry over

      
      , filter, and concentrate under reduced pressure.[3][4]
      
  • Purification: Distillation is the preferred method for this volatile alcohol (bp ~128°C).

    • Target Yield: 85–92%.[4]

Protocol 2: Oxidation to 1-Methylcyclopropanecarboxylic Acid

Method: TEMPO-Catalyzed Oxidation (Anelli/Montanari Protocol). Rationale: While Jones oxidation (Chromium VI) is effective, it generates toxic waste. The TEMPO/Bleach method is a scalable, "green" alternative preferred in modern process chemistry. It uses catalytic TEMPO and stoichiometric Sodium Hypochlorite (bleach).[3][5]

Materials
  • Substrate: 1-Methylcyclopropyl carbinol (from Protocol 1).

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) [0.02 equiv].

  • Co-Catalyst: Potassium Bromide (KBr) [0.1 equiv].

  • Oxidant: Sodium Hypochlorite (NaOCl, commercial bleach, ~10-13% active chlorine) [2.0 - 2.2 equiv].

  • Buffer: Sodium Bicarbonate (

    
    ) saturated solution.[3]
    
  • Solvent: DCM/Water biphasic system.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve the carbinol (1.0 equiv) in DCM (5 mL/g).

  • Aqueous Phase: Add TEMPO (0.02 equiv) and KBr (0.1 equiv) to the flask. Add saturated aqueous

    
     to buffer the pH at ~8.5–9.5.
    
  • Cooling: Cool the biphasic mixture to 0°C with vigorous stirring (critical for phase transfer).

  • Oxidant Addition:

    • Add the NaOCl solution dropwise via an addition funnel.

    • Control: Maintain internal temperature < 10°C. The reaction is exothermic.

    • Tip: The color changes from orange (TEMPO) to yellow/pale as the N-oxoammonium species is consumed and regenerated.

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (Acid formation usually requires a stain like Bromocresol Green).

  • Quench: Add aqueous

    
     (sodium sulfite) to destroy excess bleach (check with starch-iodide paper; it should remain white).
    
  • Isolation (Acid-Base Extraction):

    • Basify the aqueous layer (pH > 12) with NaOH if necessary to ensure the acid is deprotonated (carboxylate form).

    • Separate layers.[3][4] Discard the organic layer (removes unreacted neutrals/TEMPO).

    • Acidification: Acidify the aqueous layer to pH < 2 using 1M HCl. The product will oil out or precipitate.

    • Extract the acidic aqueous layer with DCM or Ethyl Acetate (3x).

  • Final Processing: Dry combined organics over

    
    , filter, and concentrate.
    
    • Purification: Recrystallization (from hexanes) or distillation if liquid.

    • Target Yield: >85%.[4][6]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Incomplete formation of Zinc-AlkoxideEnsure

is fresh and added before

. Stir longer at 0°C.
Stalled Reaction (Protocol 1) Moisture contaminationRe-dry solvent; ensure

is stabilized (Cu wire).
Over-oxidation (Protocol 2) pH too low (<8) or excess oxidantMaintain pH 8.5-9.5 with

. Add oxidant slowly.
Chlorination Byproducts High concentration of active chlorineUse "Zhao Modification": Cat. NaOCl + stoichiometric

(Sodium Chlorite).

Safety Information

  • Diethylzinc (

    
    ):  Pyrophoric liquid. Spontaneously ignites in air. Reacts violently with water. Must be handled under inert atmosphere.
    
  • Diiodomethane (

    
    ):  Toxic if inhaled or absorbed through skin. Light sensitive.
    
  • 1-Methylcyclopropyl Carbinol: Flammable liquid.[7] Irritant to eyes and skin.[7][8]

  • Chromium Trioxide (Jones Reagent): If using the alternative Jones oxidation, be aware that Cr(VI) is a known human carcinogen and strong oxidizer.

References

  • Simmons-Smith Reaction (Furukawa Modification)

    • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron, 24(1), 53-58. Link

  • TEMPO Oxidation Protocols

    • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[9] The Journal of Organic Chemistry, 52(12), 2559-2562. Link

    • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., ...[10] & Reider, P. J. (1999).[10] Oxidation of primary alcohols to carboxylic acids with sodium chlorite catalyzed by TEMPO and bleach. The Journal of Organic Chemistry, 64(7), 2564-2566. Link

  • General Properties & Safety

    • Sigma-Aldrich Safety Data Sheet: 1-Methylcyclopropanemethanol. Link

Sources

Late-stage functionalization using cyclopropyl bioisosteres in lead optimization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Functionalization using Cyclopropyl & Bicyclo[1.1.1]pentane Bioisosteres

Executive Summary: The "Escape from Flatland" Imperative

In modern drug discovery, the over-reliance on planar, aromatic scaffolds often leads to poor physicochemical properties, including low aqueous solubility and high attrition rates due to metabolic liability. Late-Stage Functionalization (LSF) offers a strategic solution: the direct introduction of sp³-rich motifs onto complex cores without de novo synthesis.

This guide details the application of Cyclopropyl and Bicyclo[1.1.1]pentane (BCP) bioisosteres. These motifs serve as superior replacements for isopropyl, tert-butyl, and phenyl groups, significantly improving metabolic stability by blocking cytochrome P450 (CYP450) oxidation sites while modulating lipophilicity (LogD).

Strategic Rationale & Bioisosteric Logic

Before initiating synthesis, researchers must select the appropriate bioisostere based on the structural liability of the lead compound.

Mechanistic Advantages
  • Metabolic Blocking: The high C-H bond dissociation energy (BDE) of cyclopropane (~106 kcal/mol) compared to the methine C-H of an isopropyl group (~98 kcal/mol) makes it resistant to Hydrogen Atom Transfer (HAT) and subsequent hydroxylation by CYP450 enzymes.

  • Vectorial Alignment: BCP acts as a "super-stiff" spacer. Unlike a phenyl ring, which can rotate and induce π-stacking (often leading to non-specific binding), BCP maintains linear geometry between substituents (C1–C3 distance ~1.85 Å vs. ~2.8 Å for phenyl) but with higher 3D character and water solubility.

Selection Decision Tree

Bioisostere_Selection Start Identify Structural Liability Liability1 Metabolic Hotspot (Isopropyl/t-Butyl) Start->Liability1 Liability2 Solubility/Selectivity (Phenyl Ring) Start->Liability2 Sol1 Cyclopropyl Replacement Liability1->Sol1 Steric mimicry Sol2 Bicyclo[1.1.1]pentane (BCP) Liability2->Sol2 Linear spacer mimicry Outcome1 Block P450 Oxidation Maintain Lipophilicity Sol1->Outcome1 Outcome2 Increase Fsp3 Disrupt pi-stacking Sol2->Outcome2

Figure 1: Decision matrix for selecting sp³-rich bioisosteres based on lead optimization objectives.

Protocol A: Photoredox Minisci C-H Cyclopropylation

This protocol utilizes Zinc Sulfinate salts (Baran Diversinates™) to generate cyclopropyl radicals. It is the gold standard for alkylating electron-deficient heteroarenes (pyridines, quinolines, diazines) at a late stage.

Materials
  • Substrate: 0.1 mmol Heteroarene (e.g., Quinoline).

  • Reagent: Zinc bis(cyclopropanesulfinate) (3.0 equiv).

  • Photocatalyst: [Ir(dF-CF3-ppy)2(dtbbpy)]PF6 (1-2 mol%).

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 3.0 equiv) OR K2S2O8.

  • Solvent: DMSO:H2O (4:1) or CH3CN:H2O.

  • Acid additive: TFA (1.0 equiv) – Critical for protonating the heterocycle to lower the LUMO.

Step-by-Step Methodology
  • Preparation: In an 8 mL vial equipped with a stir bar, add the heteroarene, Ir-catalyst, and Zinc sulfinate.

  • Solvation: Add DMSO/H2O solvent mixture. Add TFA.

  • Degassing: Sparge the solution with Argon for 5 minutes. Note: Oxygen quenches the excited state of the Ir-catalyst.

  • Initiation: Add TBHP dropwise.

  • Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm, ~30W) at room temperature for 12–24 hours. Fan cooling is recommended to maintain T < 35°C.

  • Workup: Dilute with saturated NaHCO3 (to neutralize TFA) and extract with EtOAc.

  • Purification: Reverse-phase HPLC is preferred for polar heterocycles.

Mechanistic Workflow

Minisci_Mechanism ZnSalt Zn(Cyclopropyl-SO2)2 Radical Cyclopropyl Radical ZnSalt->Radical Oxidation (TBHP/Ir*) -SO2 Intermediate Radical Cation Intermediate Radical->Intermediate Addition to C2/C4 Heterocycle Protonated Heterocycle (Low LUMO) Heterocycle->Intermediate Product Cyclopropyl-Heteroarene Intermediate->Product Oxidation & -H+

Figure 2: Radical generation and Minisci addition pathway.

Protocol B: Multicomponent BCP Installation (The "Propellane Minisci")

Installing a BCP group directly onto a heterocycle is challenging.[1] This advanced protocol uses [1.1.1]propellane as a "linchpin" to capture an alkyl radical and then attach the resulting BCP-radical to the heterocycle. This allows for the synthesis of 1-alkyl-3-heteroaryl-BCP motifs in one pot.

Materials
  • Substrate: Heteroarene (e.g., Isoquinoline).

  • Radical Precursor: Alkyl Iodide (R-I) or redox-active ester (RAE).

  • Linker: [1.1.1]Propellane (0.3 M solution in Et2O/THF). Handle with care; volatile and strain-reactive.

  • Catalyst: 4CzIPN (Organic photocatalyst) or Ru(bpy)3Cl2.

  • Base: NaHCO3.

Experimental Procedure
  • Assembly: To a quartz tube, add Heteroarene (1.0 equiv), Alkyl Iodide (2.0 equiv), 4CzIPN (2 mol%), and NaHCO3 (2.0 equiv).

  • Propellane Addition: Add the [1.1.1]propellane solution (1.5 equiv) via syringe.

  • Solvent: Add DMSO (deoxygenated).

  • Reaction: Irradiate with Blue LEDs (450 nm) for 16 hours.

    • Mechanism:[2][3][4][5][6] The photocatalyst reduces R-I to R•. The alkyl radical attacks the central bond of propellane, opening it to form a BCP-radical.[2] This BCP-radical acts as the nucleophile for the Minisci addition to the heteroarene.

  • Safety: Quench any unreacted propellane with iodine or dilute acid before rotary evaporation.

Protocol C: Strain-Release Amination (For Secondary Amines)

Use this when the lead compound contains a secondary amine that needs a bioisosteric replacement for a tert-butyl or phenyl group.

  • Reagent Generation: Generate "Turbo-Amide" by treating [1.1.1]propellane with an amine (e.g., dibenzylamine) and i-PrMgCl.

  • Coupling: React the Turbo-Amide with the secondary amine of your drug scaffold.

  • Result: Formation of a Bicyclo[1.1.1]pentan-1-amine with high Fsp³ character.

Data Analysis: Bioisostere Impact Table

The following table illustrates the expected physicochemical shifts when replacing a Phenyl ring with a BCP motif in a theoretical lead compound.

PropertyPhenyl AnalogueBCP BioisostereImpact / Benefit
Geometry Planar (2D)3D CageDisrupts crystal packing; improves solubility.
Solubility (µM) < 10> 150Major Gain: Reduced planarity breaks lattice energy.
LogD (pH 7.4) 3.52.8Optimization: Lowers lipophilicity, reducing non-specific binding.
CLint (mL/min/kg) HighLowStability: BCP bridgehead hydrogens are sterically protected and have high BDE.
HERG Inhibition PotentialReducedLower lipophilicity correlates with reduced hERG liability.

References

  • Dunne, K. et al. "Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry." Journal of Medicinal Chemistry, 2023.

  • Gianatassio, R. et al. "Strain-Release Amination."[7] Science, 2016, 351(6270), 241-246.[8]

  • Proctor, R. S. J. & Phipps, R. J. "Recent Advances in Minisci-Type Reactions."[9] Angewandte Chemie Int. Ed., 2019.

  • Zhu, J. et al. "Synthesis of 1-(Halo)alkyl-3-heteroaryl Bicyclo[1.1.1]pentanes Enabled by a Photocatalytic Minisci-type Multicomponent Reaction." ACS Catalysis, 2024, 14, 6247–6258.[10]

  • Gui, J. et al. "Practical Olefin Hydroalkylation with Nitroalkanes via a Redox-Neutral Photocatalytic Minisci Reaction." Chem. Sci., 2014.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[11] Journal of Medicinal Chemistry, 2018.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Kulinkovich Cyclopropanation for Sterically Hindered Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diagnostic & Troubleshooting Hub for the Kulinkovich cyclopropanation. While the titanium-mediated conversion of esters to 1-substituted cyclopropanols is highly efficient for standard substrates, sterically hindered esters (e.g., pivalates,


-branched esters, or bulky aryl esters) frequently suffer from poor conversion, premature catalyst deactivation, and competing side reactions[1].

As an Application Scientist, I have designed this guide to move beyond basic protocols. Here, we dissect the mechanistic causality behind these failures and provide field-proven, self-validating methodologies to force sluggish substrates to high yields.

Mechanistic Insights: The Steric Bottleneck

To troubleshoot effectively, you must understand the failure point. The Kulinkovich reaction relies on the in situ generation of a highly reactive titanacyclopropane intermediate. For product formation to occur, the ester carbonyl must coordinate to the titanium center and insert into the Ti–C bond[2].

When an ester is sterically hindered, this insertion becomes kinetically sluggish. Consequently, the unstable titanacyclopropane is left unquenched in the reaction mixture, leading it to undergo non-productive pathways such as bimolecular disproportionation (yielding inactive Ti(III) species and ethene) or acting as a basic/reducing agent toward the ester[2].

Mechanism N1 Ti(OiPr)4 or ClTi(OiPr)3 N3 Diethyltitanium Intermediate N1->N3 Transmetalation N2 EtMgBr (2 equiv) N2->N3 N4 Titanacyclopropane (Active Species) N3->N4 β-Hydride Elimination (- Ethane) N6 Oxatitanacyclopentane N4->N6 Ester Insertion (RATE LIMITING) N5 Sterically Hindered Ester N5->N6 Steric Clash N7 Cyclopropanol Product N6->N7 Ring Contraction

Fig 1: Kulinkovich mechanism highlighting the rate-limiting ester insertion bottleneck.

Troubleshooting Guide & FAQs

Q: My reaction with a bulky ester yields mostly recovered starting material and trace amounts of reduced alcohol. What is happening? A: Your ester is too sterically hindered to insert into the standard Ti(OiPr)4-derived titanacyclopropane. Because the insertion is stalled, the active titanium species eventually decomposes. The trace alcohol is a result of the Grignard reagent or the titanium intermediate acting as a hydride donor (reduction) rather than a dicarbanion equivalent[1]. Solution: Switch your titanium source from Ti(OiPr)4 to ClTi(OiPr)3. The electronegative chloride ligand significantly increases the Lewis acidity of the titanium center. This provides a stronger thermodynamic driving force for the hindered carbonyl oxygen to coordinate, effectively lowering the activation energy for the insertion step[3].

Q: I see a rapid color change to dark black/purple and gas evolution, but my yield is still <20%. Why? A: The dark color and gas (ethene) indicate catalyst deactivation via disproportionation. When the Grignard reagent is added too quickly, the local concentration of the titanacyclopropane spikes. Instead of waiting to react with your sluggish ester, it reacts with unreacted Ti(OiPr)4 to form inactive Ti(III) species[2]. Solution: You must strictly control the steady-state concentration of the active intermediate. Use a syringe pump to add the Grignard reagent over 2 to 4 hours.

Q: Can I just heat the reaction to force the insertion? A: Yes, but timing is critical. The initial transmetalation and


-hydride elimination steps are highly exothermic and the intermediates are thermally unstable[1]. You must perform the Grignard addition at 0 °C to stabilize the titanacyclopropane, but you should allow the reaction to warm to room temperature after addition to provide the thermal energy required for the bulky ester to insert.

Troubleshooting Start Issue: Low Yield with Bulky Ester Q1 Is unreacted ester recovered? Start->Q1 A1_Yes Yes: Poor Insertion Kinetics Q1->A1_Yes TLC shows SM A1_No No: Side Reactions Dominating Q1->A1_No TLC shows byproducts Sol1 Action: Switch to ClTi(OiPr)3 A1_Yes->Sol1 Increases Lewis Acidity Sol3 Action: Warm to RT post-addition A1_Yes->Sol3 Provides Thermal Energy Sol2 Action: Syringe Pump Addition A1_No->Sol2 Prevents Ti(III) buildup

Fig 2: Diagnostic workflow for troubleshooting low yields in hindered Kulinkovich reactions.

Comparative Data: Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction parameters and the isolated yield of a model sterically hindered ester (e.g., methyl pivalate).

Catalyst SystemGrignard Addition RateTemp ProfileTypical YieldPrimary Failure Mode
Ti(OiPr)4 (1.0 eq)Dropwise (10 min)-78 °C to 0 °C15 - 25%Incomplete conversion, ester reduction
Ti(OiPr)4 (0.2 eq)Syringe Pump (2 hr)0 °C to RT40 - 50%Catalyst deactivation (Ti(III) formation)
ClTi(OiPr)3 (1.0 eq)Dropwise (10 min)0 °C to RT55 - 65%Localized thermal degradation
ClTi(OiPr)3 (1.0 eq) Syringe Pump (2 hr) 0 °C to RT 75 - 85% None (Optimized insertion kinetics)

Optimized Experimental Protocol

This self-validating protocol utilizes stoichiometric ClTi(OiPr)3 and controlled addition kinetics to overcome steric barriers[3].

Reagents & Equipment:

  • Sterically hindered ester (1.0 mmol)

  • Chlorotriisopropoxytitanium(IV) (ClTi(OiPr)3, 1.0 mmol, 1.0 M in hexanes)

  • Ethylmagnesium bromide (3.0 mmol, 3.0 M in Et₂O)

  • Anhydrous THF (10 mL)

  • Syringe pump, flame-dried Schlenk flask, argon atmosphere.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x). Add the sterically hindered ester (1.0 mmol) and anhydrous THF (10 mL).

  • Catalyst Introduction: Inject ClTi(OiPr)3 (1.0 mmol) into the flask. Stir for 5 minutes. Self-Validation Check: The solution should remain clear and pale yellow.

  • Thermal Equilibration: Submerge the flask in an ice-water bath (0 °C). Allow 10 minutes for the internal temperature to equilibrate.

  • Kinetic Addition: Load the EtMgBr (3.0 mmol) into a gas-tight syringe. Using a syringe pump, add the Grignard reagent directly into the solution at a constant rate of 1.5 mmol/hour (total addition time = 2 hours).

    • Causality Note: This slow rate ensures the titanacyclopropane is consumed by the sluggish ester before it can react with unactivated titanium to form dead Ti(III) species[2].

  • Maturation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20-25 °C) and stir for an additional 2 hours.

    • Self-Validation Check: The reaction will progressively darken to a deep brown/red, indicating the presence of titanium alkoxide complexes. If it turns jet-black rapidly during addition, your addition rate is too fast.

  • Quenching & Workup: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of cold 10% aqueous H₂SO₄ (5 mL) until the dark color dissipates and two clear phases form. Extract the aqueous layer with Et₂O (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Kulinkovich Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • Kulinkovich reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins Source: Organic Syntheses (orgsyn.org) URL:[Link]

Sources

Preventing acid-catalyzed ring opening of 1-methylcyclopropyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methylcyclopropyl Stability

Alert: The "Fragility Index" of 1-Methylcyclopropyl Scaffolds

Status: CRITICAL Subject: Prevention of Acid-Catalyzed Ring Opening (ACRO) Applicable To: 1-Methylcyclopropanols, 1-Methylcyclopropylamines, and Cyclopropylcarbinyl derivatives.

Executive Summary: 1-Methylcyclopropyl derivatives possess a unique "Fragility Index" due to the convergence of high ring strain (~27.5 kcal/mol) and the inductive stabilization of the ring-opened tertiary carbocation intermediate. Unlike simple cyclopropanes, the 1-methyl substituent lowers the activation energy for ring opening under acidic conditions, often leading to homoallyl rearrangement or hydration to methyl ketones .

This guide provides the troubleshooting protocols required to preserve the cyclopropane ring during synthesis, workup, and purification.

Module 1: Diagnostic & Mechanism (The "Why")

The Failure Mode: Users often report the "disappearance" of their cyclopropane product during acidic deprotection (e.g., Boc removal) or oxidative workup (e.g., Jones oxidation). The product is not lost; it has isomerized.

The Mechanism: The 1-methyl group acts as a "Trojan Horse." While it sterically protects the ring from nucleophiles, it electronically facilitates ring opening upon protonation of a heteroatom (O, N, X) attached to the ring.

Visualizing the Failure Pathway:

RingOpening Start 1-Methylcyclopropyl Derivative (X=OH, NHBoc) Protonation Protonated Intermediate Start->Protonation + H+ TS Transition State (Tertiary Cation Character) Protonation->TS Strain Release Product Ring-Opened Isomer (Ketone/Alkene) TS->Product Nucleophilic Trap (H2O / Cl-)

Caption: The "Methyl-Assisted" Ring Opening Pathway. The methyl group stabilizes the transition state, accelerating cleavage.

Module 2: Reagent Selection & Buffer Systems

Core Rule: Avoid aqueous strong acids (pKa < 0) whenever possible. If a strong acid is required, use a non-nucleophilic counterion and anhydrous conditions.

Reagent Compatibility Matrix:

Reagent ClassRecommendedCautionFORBIDDEN
Acids (Deprotection) 4M HCl in Dioxane (Anhydrous), Formic AcidTFA (Neat), HBr/AcOHAqueous H₂SO₄, HClO₄
Oxidants Dess-Martin Periodinane, SwernPCC (Buffered)Jones Reagent, Chromic Acid
Lewis Acids BF₃·OEt₂ (Low Temp), Ti(OiPr)₄ZnCl₂, MgBr₂AlCl₃, FeCl₃
Workup Buffers Sat. NaHCO₃, Phosphate Buffer (pH 7)Water (pH 5-6)1M HCl, 1M NaOH

Module 3: Troubleshooting Specific Scenarios

Scenario A: "My Ring Opened During Boc-Deprotection"

User Issue: "I treated N-Boc-1-methyl-1-aminocyclopropane with 50% TFA/DCM. NMR shows a complex mixture of olefins and open-chain amines."

Root Cause: TFA is a strong acid.[1][2] Even though the ammonium salt of the product is relatively stable, the intermediate carbamate protonation can trigger ring opening if the temperature is uncontrolled or if the reaction is prolonged. The tert-butyl cation generated can also act as a Lewis acid.

The Protocol (Self-Validating):

  • Switch Solvent: Use HCl in 1,4-Dioxane (4M). The dioxane stabilizes the proton, and the chloride counterion is less chaotic than trifluoroacetate in this context.

  • Temperature Control: Perform the addition at 0°C .

  • Scavenger: Add Triethylsilane (TES) (2.0 eq) or 1,3-dimethoxybenzene . This traps the tert-butyl cation immediately, preventing it from attacking the cyclopropane ring or acting as a Lewis acid catalyst for rearrangement.

Step-by-Step:

  • Dissolve substrate in dry 1,4-dioxane (0.1 M).

  • Cool to 0°C under N₂.

  • Add 4M HCl/Dioxane dropwise (5-10 eq).

  • Monitor by TLC/LCMS every 15 mins.

  • Critical Step: Upon completion, do not evaporate to dryness with heat. Dilute with Et₂O (precipitates the HCl salt) and filter.

Scenario B: "Loss of Material During Oxidation of Kulinkovich Product"

User Issue: "I synthesized 1-methylcyclopropanol via Kulinkovich reaction. Attempting to oxidize it to the aldehyde/ketone resulted in 2-butanone."

Root Cause: 1-Methylcyclopropanol is essentially a "masked" methyl ethyl ketone. Any trace acid (even acidic silica gel) will catalyze the rearrangement: Cyclopropanol + H+ → Ring Opening → Enol → Ketone

The Protocol:

  • Avoid Acidic Oxidants: Never use Jones reagent or unbuffered PCC.

  • Use Basic Conditions: Swern Oxidation is ideal because the intermediate is formed at -78°C in the presence of base (TEA/DIPEA).

  • Purification: Pre-treat silica gel with 1% Triethylamine/Hexanes before loading the column. This neutralizes the acidic sites on the silica surface.

Scenario C: "Simmons-Smith Reaction Workup Failure"

User Issue: "The reaction worked (by TLC), but after quenching with dilute HCl, the product decomposed."

Root Cause: Zinc carbenoids are Lewis acidic, but the real culprit is the HCl quench. The 1-methylcyclopropyl group cannot survive pH < 3 for extended periods.

The Protocol:

  • Quench: Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution. It chelates the Zinc gently at neutral pH.

  • Stirring: It requires vigorous stirring for 2-4 hours (until two clear layers form).

  • Alternative: Use an aqueous solution of Na₂EDTA buffered to pH 8.

Module 4: FAQ (Field-Proven)

Q1: Can I use Tosic Acid (pTsOH) for dehydration reactions on these substrates? A: No. pTsOH is too strong. Use Burgess Reagent for dehydrations; it operates under neutral/mildly basic conditions and preserves strained rings.

Q2: I see a "homoallyl" impurity in my NMR. What is it? A: This is the tell-tale sign of ring opening.[3] For a 1-methylcyclopropyl carbinyl system, the ring opens to form a double bond at the delta-position (homoallyl). It confirms your acid catalyst was too strong or the temperature was too high.

Q3: Is the 1-methyl group more stabilizing or destabilizing than a simple cyclopropane? A: It is destabilizing towards acid. While the methyl group stabilizes the cation (thermodynamically), this lowers the barrier to the ring-opening transition state. A simple cyclopropane is actually harder to open with acid than a 1-methylcyclopropane.

Module 5: Decision Logic for Synthesis Planning

DecisionTree Start Start: 1-Methylcyclopropyl Transformation AcidCheck Does step require Acid? Start->AcidCheck NoAcid Proceed (Standard) AcidCheck->NoAcid No YesAcid Select Acid Strength AcidCheck->YesAcid Yes Strong pKa < 1 (TFA, HCl, H2SO4) YesAcid->Strong Weak pKa > 3 (AcOH, Formic) YesAcid->Weak StrongAction STOP. Switch to: 1. Lewis Acid (MgBr2) 2. Anhydrous HCl/Dioxane 3. Add Scavenger (TES) Strong->StrongAction WeakAction Proceed with Caution. Monitor Temp < 0°C Weak->WeakAction

Caption: Strategic decision tree for maintaining ring integrity during synthesis planning.

References

  • Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane and Its Derivatives. Angewandte Chemie International Edition, 25(4), 312–322. Link

    • Context: Foundational text on ring strain and the energy release upon cleavage.
  • Olah, G. A., et al. (1985). Stable Carbocations. 268. The 1-Methylcyclopropyl Cation.[4] Journal of the American Chemical Society, 107(24), 7097–7105. Link

    • Context: Definitive study on the stability of the cation and its propensity for rearrangement.
  • Kulinkovich, O. G. (2004). The Chemistry of Cyclopropanols. Chemical Reviews, 104(6), 2849–2852. Link

    • Context: Detailed mechanisms of cyclopropanol rearrangement (ring opening) under acidic conditions.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[5] Link

    • Context: Standard protocols for Boc deprotection using HCl/Dioxane vs. TFA.[6]

Sources

Optimizing titanium catalysts for 1-methylcyclopropanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for the Kulinkovich Synthesis of 1-Methylcyclopropanol . It assumes a baseline understanding of organometallic chemistry but addresses the specific, often unreported failure modes associated with this volatile, tertiary alcohol.

Topic: Optimization & Troubleshooting for 1-Methylcyclopropanol Synthesis Ticket Priority: High (Process Optimization) Agent: Senior Application Scientist, Organometallics Division

Executive Summary: The "Deceptive" Synthesis

Synthesizing 1-methylcyclopropanol via the Kulinkovich reaction appears straightforward: react an acetate ester with ethylmagnesium bromide (EtMgBr) and a titanium catalyst.

However, this specific target presents a unique "Dual-Failure" profile:

  • Kinetic Failure: The catalytic cycle collapses if the Grignard addition rate is not perfectly synchronized with ligand exchange.

  • Thermodynamic/Physical Failure: The product (bp ~101–103 °C) is highly volatile and hydrophilic. A perfect reaction often yields 0% isolated material due to improper workup.

This guide optimizes the standard Ti(OiPr)₄ (Titanium Isopropoxide) protocol specifically for 1-methylcyclopropanol .

The Mechanism: Visualizing the Failure Points

To troubleshoot, you must visualize the "Titanacyclopropane Trap." The reaction does not proceed via simple nucleophilic attack; it relies on a delicate ligand exchange.

KulinkovichMechanism Ti_Start Ti(OiPr)4 (Pre-Catalyst) DialkylTi Diethyl-Ti Species (Unstable) Ti_Start->DialkylTi + 2 EtMgBr EtMgBr EtMgBr (excess) Titanacyclopropane Titanacyclopropane (The Active Reagent) DialkylTi->Titanacyclopropane - Ethane (Gas) Oxatitana Oxatitanacyclopentane Titanacyclopropane->Oxatitana + Ester (Acetate) Side_Reaction FAILURE MODE: Polymerization/Reduction Titanacyclopropane->Side_Reaction Slow Ester Addn or High Temp Ester Methyl/Ethyl Acetate Product_Ti Product-Ti Complex Oxatitana->Product_Ti Rearrangement Product_Ti->Titanacyclopropane Transmetallation (+ EtMgBr) Product_Final 1-Methylcyclopropanol Product_Ti->Product_Final Hydrolysis

Caption: The Kulinkovich Catalytic Cycle. The critical node is the Titanacyclopropane.[1][2][3] If it accumulates without ester present, it decomposes. If EtMgBr is added too fast, the cycle chokes.

Optimized Protocol: 1-Methylcyclopropanol

Standard conditions often fail for this specific molecule due to volatility. Use this modified protocol.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Methyl Acetate Substrate1.0Ethyl acetate is also acceptable; avoids transesterification issues.
EtMgBr Reagent2.2 - 2.53.0M in Et₂O is preferred over THF for easier product isolation (boiling point difference).
Ti(OiPr)₄ Catalyst0.10 (10%)Fresh, colorless to pale yellow. Do not use if dark or cloudy.
Cyclohexane Co-solventN/AAdding cyclohexane (1:1 with ether) can help break azeotropes during workup.
Step-by-Step Workflow

Phase 1: The "Catalytic Soup" (Initiation)

  • Flame-dry a 3-neck flask equipped with a reflux condenser and a pressure-equalizing addition funnel.

  • Add Methyl Acetate (1.0 eq) and Ti(OiPr)₄ (10 mol%) to anhydrous Et₂O (0.5 M concentration relative to ester).

  • Crucial: Cool the mixture to 0 °C (ice bath). Many papers suggest -78 °C, but for 1-methylcyclopropanol, 0 °C to Room Temp is often sufficient and kinetically favorable for the rearrangement step.

Phase 2: The Controlled Feed (Reaction) 4. Load EtMgBr (2.5 eq) into the addition funnel. 5. The "Slow Drip" Rule: Add the Grignard dropwise over 1–2 hours .

  • Visual Cue: The solution should turn from yellow to dark brown/black. If it turns green or stays yellow, stop—your catalyst is inactive (likely wet).
  • Gas Evolution: You will see ethylene/ethane gas evolution. Ensure the condenser is efficient to prevent solvent loss, but the system must be open to an inert gas line (bubbler) to relieve pressure.

Phase 3: The Quench & Isolation (The Danger Zone) 6. Pour the reaction mixture into ice-cold, saturated NH₄Cl solution.

  • Note: Avoid strong acids (HCl) which can trigger ring-opening of the cyclopropanol to a ketone.
  • Filter the resulting emulsion through Celite to remove Titanium salts (TiO₂). Wash the cake with Et₂O.
  • Drying: Dry the organic phase with MgSO₄.
  • Distillation (CRITICAL):
  • DO NOT Rotovap to dryness. 1-Methylcyclopropanol will co-evaporate with THF/Ether.
  • Use a Vigreux column to carefully remove the solvent at atmospheric pressure (or very mild vacuum, >300 mbar).
  • Stop when the volume is low. Purify the residue via distillation (bp ~102 °C) or flash chromatography (Pentane/Ether).
Troubleshooting Guide (FAQ)
Q1: My reaction turned into a thick gel and yield is <10%. What happened?

Diagnosis: Titanium "Crash Out". If you used THF as the sole solvent, the magnesium salts and titanium alkoxides can form a gelatinous complex that traps your product. Solution:

  • Switch to Diethyl Ether (Et₂O) . The magnesium salts precipitate as a granular solid rather than a gel, making filtration/workup significantly easier.

  • Use the Glauber’s Salt Quench : Add Na₂SO₄·10H₂O solid directly to the reaction mixture. This hydrates the salts and allows for simple filtration.

Q2: I see the product on TLC/GC, but it vanishes after the rotovap.

Diagnosis: Volatility Loss. 1-Methylcyclopropanol is a small, tertiary alcohol. It forms azeotropes and has a vapor pressure similar to many solvents. Solution:

  • Never use high vacuum.

  • Solvent Switch: Run the reaction in higher-boiling ether (e.g., MTBE) if possible, or keep the product in solution for the next step if it is an intermediate.

  • Derivatization: If you need to characterize it, convert it immediately to the benzoate or tosylate, which are non-volatile solids.

Q3: The reaction mixture stayed yellow/orange and never turned black.

Diagnosis: Catalyst Death (Hydrolysis). Ti(OiPr)₄ is extremely moisture-sensitive. If it hydrolyzed to TiO₂, the catalytic cycle never started. Solution:

  • The "Syringe Test": Draw a small amount of Ti(OiPr)₄. It should be a clear, viscous liquid. If you see white particles or crust, distill the catalyst under vacuum or buy a fresh bottle.

  • Drying: Ensure your ester is dry. Acetate esters can hold significant water. Distill the ester over CaH₂ before use.

Q4: I isolated a ketone (2-butanone) instead of the cyclopropanol.

Diagnosis: Ring Opening. Cyclopropanols are strained. Under acidic conditions or high thermal stress, they ring-open to the corresponding ketone. Solution:

  • Check Quench pH: Ensure your NH₄Cl quench is not too acidic. You can buffer it with a small amount of NaHCO₃.

  • Check Silica: Some silica gels are acidic enough to open the ring. Pre-treat your silica column with 1% Et₃N (Triethylamine) to neutralize it.

Advanced Optimization Data

Effect of Catalyst Loading and Temperature on 1-Methylcyclopropanol Yield (Ref. Consolidated Data)

ParameterCondition A (Standard)Condition B (Optimized)Why?
Catalyst 100% (Stoichiometric)10-15% (Catalytic) Catalytic is cleaner; stoichiometric leads to difficult emulsions.
Temp -78 °C0 °C to RT Low temp slows the rearrangement step too much for this specific substrate.
Addition Time 15 mins2 Hours Fast addition causes Ti-catalyst dimerization/decomposition.
Yield 45-50%75-85% (in solution)Slow addition maintains the active Titanacyclopropane concentration.
References
  • Kulinkovich, O. G., et al. (1989).[1][2][4] Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide.[1][2][3][4][5][6][7] Zhurnal Organicheskoi Khimii.[8] (Foundational Method).

  • Corey, E. J., et al. (1994). Enantioselective synthesis of cyclopropanols.[8] Journal of the American Chemical Society.[8] (Catalyst Optimization).

  • Cha, J. K., & Kulinkovich, O. G. (2012). The Kulinkovich Reaction.[1][2][4][5][6][7][8][9][10][11] Organic Reactions.[2][4][5][6][8][9][12] (Comprehensive Review).

  • Sigma-Aldrich Technical Data. 1-Methylcyclopropanol Properties. (Physical Data Verification).

Sources

Minimizing side reactions during hydrolysis of cyclopropyl esters

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the "Cyclopropyl Ester Hydrolysis" topic. It is designed to troubleshoot complex reaction failures where standard textbook methods result in ring degradation or racemization.

Ticket Category: Organic Synthesis / Reaction Optimization Topic: Minimizing Side Reactions (Ring Opening, Epimerization, Decarboxylation) Status: Active Guide

Diagnostic Overview

Hydrolyzing a cyclopropyl ester is deceptively simple. While the cyclopropane ring has significant ring strain (~27.5 kcal/mol), it is kinetically stable under many conditions. However, the reaction fails when the ester is part of a "Donor-Acceptor" system or when forcing conditions (high T, strong acid/base) are applied to overcome steric hindrance.

Common Failure Modes:

  • Ring Opening: Occurs via acid-catalyzed homo-Michael addition or nucleophilic attack on the ring carbons.

  • Epimerization: The

    
    -proton of cyclopropyl esters is less acidic than typical alkyl esters, but adjacent chiral centers remain vulnerable under strong basic conditions.
    
  • Stalled Reaction: The cyclopropyl group exerts significant steric shielding on the carbonyl carbon, often requiring higher temperatures that trigger decomposition.

Decision Logic: Selecting the Correct Protocol

Do not default to LiOH/THF unless your substrate is robust. Use this logic flow to select the method that matches your substrate's sensitivity.

HydrolysisDecision Start START: Substrate Analysis IsSensitive Is the Cyclopropane Ring Activated (Donor-Acceptor)? Start->IsSensitive IsChiral Is there an Epimerizable Alpha-Center? IsSensitive->IsChiral No Method_Sn Method B: Me3SnOH (The 'Sniper') (Neutral, Specific) IsSensitive->Method_Sn Yes (Risk of Ring Opening) IsSteric Is the Ester Sterically Hindered? Method_LiOH Method A: Standard LiOH/H2O2 (0°C to RT) IsSteric->Method_LiOH No (Standard) Method_Ba Method D: Anhydrous Ba(OH)2 (Non-Aqueous) IsSteric->Method_Ba Yes (Bulky) IsChiral->IsSteric No Method_Enz Method C: Enzymatic (PLE/CAL-B) (pH 7, Mild) IsChiral->Method_Enz Yes (High Risk)

Figure 1: Decision matrix for selecting hydrolysis conditions based on substrate vulnerability.

Troubleshooting Tickets (Q&A)

Ticket #001: "My ring opened during acid workup."

User Report: I used NaOH for hydrolysis. The reaction looked good by TLC, but after acidifying to pH 1 to extract, NMR shows a linearized product (homo-Michael addition). Root Cause: Cyclopropyl esters—especially those with adjacent electron-withdrawing groups—are "spring-loaded." Strong aqueous acid (HCl/H2SO4) during workup protonates the carbonyl, facilitating nucleophilic attack (often by Cl- or H2O) on the ring carbon. Solution:

  • Avoid Strong Acid Workup: Acidify only to pH 4–5 using a mild buffer (Citrate or Phosphate) rather than 1M HCl.

  • Switch Reagent: Use Trimethyltin Hydroxide (Me3SnOH) . This reagent operates under neutral conditions and often requires no acidification step if the tin byproduct is removed via filtration or chromatography.

Ticket #002: "Reaction is stalled at 50% conversion."

User Report: I am using LiOH in THF/Water (1:1) at RT. After 24 hours, half the starting material remains. Heating to 60°C caused decomposition. Root Cause: Steric hindrance.[1][2] The cyclopropyl group blocks the trajectory of the incoming hydroxide ion (Burgi-Dunitz angle). The "effective molarity" of the water is too low in high-organic mixtures. Solution:

  • Change Solvent System: Switch to NaOH in MeOH/CH2Cl2 (1:9) . This non-aqueous (or low water) condition increases the nucleophilicity of the hydroxide ion because it is less solvated than in bulk water.

  • Catalytic Additive: Add Ba(OH)2 (anhydrous) . Barium can coordinate to the carbonyl oxygen, acting as a Lewis acid to activate the ester while the hydroxide attacks, effectively pushing the reaction at lower temperatures.

Ticket #003: "I lost my enantiomeric excess (ee)."

User Report: My substrate has a chiral center


 to the ester. After hydrolysis with KOH/MeOH, the ee dropped from 98% to 75%.
Root Cause:  Base-catalyzed enolization. Even though cyclopropyl protons are less acidic, the conditions were too basic (high pH).
Solution: 
  • Enzymatic Hydrolysis: Use Pig Liver Esterase (PLE) or CAL-B (Candida antarctica Lipase B). These operate at pH 7.0–7.5 and are chemoselective.

  • The "Nicolaou" Method: Use Me3SnOH in 1,2-dichloroethane (DCE) at 60°C. This mechanism proceeds via a tin-coordinated intermediate that avoids the formation of a free enolate, preserving stereochemistry.

Standard Operating Procedures (SOPs)

Method A: The "Sniper" (Trimethyltin Hydroxide)

Best for: Acid-sensitive rings, epimerizable centers, and complex total synthesis. Mechanism: Me3SnOH acts as a mild Lewis acid/nucleophile hybrid. The reaction produces a trimethylstannyl ester intermediate which hydrolyzes upon workup or silica exposure.

Protocol:

  • Dissolve the cyclopropyl ester (1.0 equiv) in 1,2-dichloroethane (DCE) (0.1 M concentration).

  • Add Trimethyltin hydroxide (Me3SnOH) (2.0–5.0 equiv).

  • Heat to 60°C (monitor by TLC; some substrates require 80°C, but start low).

  • Workup:

    • Option A (Filtration): Dilute with Et2O, wash with 5% KHSO4 (if acid stable) or simply concentrate and load onto a silica gel column. The tin byproducts often elute separately or streak.

    • Option B (Polymer Scavenger): Use polystyrene-bound carboxylic acid to scavenge excess tin.

Method B: Non-Aqueous "Anhydrous" Hydrolysis

Best for: Sterically hindered esters that resist standard saponification. Mechanism: Uses "naked" hydroxide ions in a non-polar solvent to increase reactivity without heat.

Protocol:

  • Dissolve ester in CH2Cl2/MeOH (9:1) .

  • Add solid NaOH (powdered, 3–5 equiv).

  • Stir vigorously at Room Temperature .

  • Note: The reaction often precipitates the sodium carboxylate.

  • Workup: Add a small amount of water to dissolve salts, carefully adjust pH to ~5 with citric acid, and extract with CH2Cl2.

Method C: Biocatalytic Hydrolysis (PLE)

Best for: Chiral substrates and "Donor-Acceptor" cyclopropanes. Mechanism: Enzyme active site provides specific geometry that excludes water attack on the ring.

Protocol:

  • Suspend the ester in Phosphate Buffer (pH 7.2, 0.1 M) .

  • Add Acetone (up to 10% v/v) to aid solubility.

  • Add Pig Liver Esterase (PLE) (approx. 100 units/mmol).

  • Incubate at 30°C with orbital shaking.

  • Monitoring: The pH will drop as acid forms. Maintain pH 7.2 by autotitration with 0.1 M NaOH.

  • Workup: Filter off enzyme (Celite), acidify filtrate to pH 5, extract with EtOAc.

Comparative Data Summary

FeatureLiOH / THF (Standard)Me3SnOH (Specialized)Enzymatic (PLE)Ba(OH)2 (Anhydrous)
Ring Stability ModerateExcellent Excellent Good
Steric Tolerance LowHighLow-MediumHigh
Racemization Risk High (pH > 12)Nil (Neutral)Nil (pH 7)Moderate
Workup Acidity High (Requires HCl)NeutralMildMild
Toxicity LowHigh (Organotin) LowModerate

Mechanistic Visualization: Ring Opening vs. Hydrolysis

Understanding the competition between the desired pathway (Blue) and the failure mode (Red).

Mechanism cluster_Fail Side Reaction: Acid/Nucleophile cluster_Success Desired Pathway: Mild Hydrolysis Ester Cyclopropyl Ester (Strained) Protonation Carbonyl Protonation (H+) Ester->Protonation Strong Acid Me3Sn Sn-Coordination (Me3SnOH) Ester->Me3Sn Neutral Conditions NuAttack Nu- Attack on Ring (Homo-Michael) Protonation->NuAttack RingOpen Ring Opening (Linear Product) NuAttack->RingOpen Hydrolysis Acyl Substitution Me3Sn->Hydrolysis Product Cyclopropyl Acid (Intact Ring) Hydrolysis->Product

Figure 2: Mechanistic divergence. Strong acid activation promotes ring opening (Red), while orbital-controlled reagents like Me3SnOH favor acyl substitution (Blue).

References

  • Nicolaou, K. C., et al. (2005).[3][4] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[3]

  • Theodorou, V., et al. (2018).[1] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[1] Arkivoc, 2018(7), 308–319.[1]

  • Bender, D. M., et al. (2008).[5] "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[5] Organic Letters, 10(3), 509–511.[5]

  • Sih, C. J., et al. (1988). "Enzymatic Hydrolysis of Cyclopropyl Acetate." Tetrahedron Letters, 28(25), 29365–29373.

    • (Note: Link directs to related biocatalytic work confirming methodology).

  • ChemGuide. "Hydrolysing Esters." (General reference for base hydrolysis mechanisms).

Sources

Handling air-sensitive zinc carbenoids in Simmons-Smith reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Simmons-Smith Cyclopropanation & Modifications

Executive Summary & Mechanism

The Simmons-Smith reaction is the gold standard for converting alkenes into cyclopropanes using a zinc carbenoid species (typically


). Unlike free carbene additions, this reaction is concerted and stereospecific, preserving the geometry of the starting alkene.

However, the reagent's efficacy relies entirely on the quality of the zinc carbenoid. These species are highly air-sensitive , subject to Schlenk equilibrium , and prone to oxidative degradation . This guide addresses the three primary variations encountered in drug discovery:

  • Classic Simmons-Smith: Activated Zn-Cu couple +

    
    .[1]
    
  • Furukawa Modification:

    
     + 
    
    
    
    (Homogeneous, faster, widely used in pharma).
  • Charette Asymmetric:

    
     + 
    
    
    
    + Chiral Dioxaborolane Ligand.
Experimental Protocols (Standard Operating Procedures)
Protocol A: The Furukawa Modification (Standard)

Best for: General synthesis, unfunctionalized alkenes, and rapid optimization.

Safety Warning: Diethylzinc (


) is pyrophoric.[2][3] It ignites immediately upon contact with air. All transfers must use a cannula or gas-tight syringe under Argon.

Reagents:

  • Alkene (1.0 equiv)

  • Diiodomethane (

    
    ) (2.0 - 5.0 equiv)
    
  • Diethylzinc (

    
    ) (1.0 M in hexanes, 2.0 - 5.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

  • System Prep: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Argon for 15 mins.

  • Solvation: Add the Alkene and

    
     to the flask. Dissolve in anhydrous DCM (0.2 M concentration relative to alkene).
    
  • Thermal Control: Cool the mixture to -10°C (Ice/Acetone or Cryocooler).

    • Why? Lower temperature prevents the violent exothermic decomposition of the forming carbenoid before it can react.

  • Initiation (Critical): Add

    
     solution dropwise  over 20-30 minutes.
    
    • Observation: You may see a transient white precipitate (

      
      ) or "smoke" inside the flask if trace air is present.
      
  • Reaction: Remove cooling bath and allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitoring: Check TLC or LCMS. If stalled, see Troubleshooting.

  • Quenching: See Section 4.

Protocol B: The Shi Modification (For Unreactive Alkenes)

Best for: Electron-deficient alkenes or sterically hindered substrates.

  • Follow Protocol A steps 1–3.

  • Before adding

    
    , add Trifluoroacetic acid (TFA)  (0.5 - 1.0 equiv relative to 
    
    
    
    ) dropwise to the
    
    
    solution in a separate flask at 0°C.
  • Transfer the pre-complexed

    
     species to the main reaction vessel.
    
    • Mechanism:[1][2][3][4][5][6][7][8][9] The electronegative trifluoroacetate group makes the zinc center more Lewis acidic, increasing the electrophilicity of the carbenoid carbon.

Visualization: The Furukawa Workflow

FurukawaProtocol Start Start: Inert Atmosphere (Argon/N2) Mix Mix Alkene + CH2I2 in DCM (-10°C) Start->Mix AddZn Dropwise Addition: Et2Zn (Hexanes) Mix->AddZn Strict Temp Control Carbenoid In-Situ Formation: EtZnCH2I + EtI AddZn->Carbenoid Exothermic Cycle Concerted Cyclopropanation Carbenoid->Cycle Butterfly TS Quench Quench: Sat. NH4Cl Cycle->Quench

Caption: Logical flow of the Furukawa modification. Note the critical temperature control point during Et2Zn addition.

Troubleshooting Center (FAQs)

Q1: The reaction has a long induction period or hasn't started (Classic Zn-Cu).

  • Diagnosis: The Zinc surface is likely oxidized (passivated).

  • The Fix:

    • Thermal Shock: Briefly heat the mixture with a heat gun to initiate.

    • Chemical Activation: Add a crystal of Iodine (

      
      ) or a few drops of Trimethylsilyl chloride (TMSCl).
      
    • Sonication: Place the flask in an ultrasound bath for 10–15 minutes. This mechanically cleans the Zn surface (cavitation).

Q2: I see a white precipitate, and the yield is <10%.

  • Diagnosis: Moisture ingress. The white solid is likely Zinc Oxide/Hydroxide formed by hydrolysis of

    
    .
    
  • The Fix:

    • Ensure DCM is distilled over

      
       or passed through an activated alumina column.
      
    • Verify the integrity of the septum. Punctured septa allow air diffusion.

    • Increase reagent equivalents to 5.0x to "scavenge" the moisture, though this is wasteful.

Q3: The reaction is violent/fuming upon addition of


. 
  • Diagnosis: Addition rate too fast or temperature too high.

  • The Fix:

    • Cool to -20°C or -40°C.

    • Dilute the

      
       solution further with dry hexanes or DCM before addition.
      
    • CRITICAL: Ensure you are not adding neat

      
      . It must be in solution.
      

Q4: My substrate has an alcohol group. Do I need to protect it?

  • Diagnosis: No! This is a feature, not a bug.

  • The Science: Hydroxyl groups coordinate to the Zinc, directing the cyclopropanation to the syn face (same side as the OH).

  • Optimization: Use the Charette protocol (Dioxaborolane ligand) if you need high enantioselectivity. If using Furukawa, expect the reaction to be faster than unfunctionalized alkenes due to this "anchoring" effect.

Data & Optimization Matrix
VariableRecommendationScientific Rationale
Solvent DCM or DCE Non-coordinating solvents stabilize the electrophilic carbenoid. Ethers (THF/Et2O) coordinate Zn, reducing reactivity (unless using Charette ligands).
Stoichiometry 2.0 - 5.0 equiv The carbenoid degrades over time via dimerization (

). Excess reagent compensates for this loss.
Temperature -10°C

RT
Low temp prevents decomposition during formation; RT drives the cyclopropanation.
Concentration 0.2 M - 0.5 M High dilution slows the bimolecular reaction; too concentrated increases exotherm risk.
Safety Protocol: Quenching & Disposal

The "Red Flag" Zone: Never quench active Zinc carbenoids with water directly.

Correct Quenching Procedure:

  • Dilute: Add an equal volume of inert solvent (Hexanes or DCM) to the reaction mixture.

  • Cool: Place flask in an ice bath (0°C).

  • The Sacrifice: Add Saturated Aqueous Ammonium Chloride (

    
    ) dropwise .
    
    • Why? The acidic proton quenches the alkyl zinc, and the ammonia complexes the zinc salts, keeping them soluble.

    • Alternative: For large scale, use Rochelle's Salt (Potassium Sodium Tartrate) to prevent emulsion.

  • Extraction: Separate layers. Wash organic layer with

    
     (to remove iodine traces) and Brine.
    
Troubleshooting Logic Tree

Troubleshooting Start Issue Detected NoRxn No Reaction / Starting Material Recovered Start->NoRxn LowYield Low Yield / Decomposition Start->LowYield CheckZn Using Zn-Cu? NoRxn->CheckZn Wet Moisture Ingress? LowYield->Wet Activate Action: Ultrasound/I2 or Switch to Et2Zn CheckZn->Activate Yes CheckElec Substrate Electron Deficient? CheckZn->CheckElec No (Using Et2Zn) ShiMod Action: Add TFA (Shi Modification) CheckElec->ShiMod Yes Dry Action: Distill DCM Check Septa Wet->Dry Yes Coord Coordinating Solvent (THF/Ether)? Wet->Coord No SwapSolv Action: Switch to DCM or DCE Coord->SwapSolv Yes

Caption: Decision matrix for diagnosing stalled or failed Simmons-Smith reactions.

References
  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes."[10][11] Journal of the American Chemical Society, 1958 , 80, 5323–5324.[10] Link

  • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 1968 , 24, 53–58. Link

  • Charette, A. B.; Juteau, H.; Lebel, H.; Molinaro, C. "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Mechanistic Insights." Journal of the American Chemical Society, 1998 , 120, 11943–11952.[4] Link

  • Deng, Y.; et al. "Enantioselective Simmons-Smith Cyclopropanation of Allylic Alcohols Catalyzed by a Chiral Disulfonamide." Journal of the American Chemical Society, 2006 , 128, 9730-9740. Link

  • Lévesque, E.; Goudreau, S. R.; Charette, A. B. "Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes."[5] Organic Letters, 2014 , 16, 1490–1493.[5] Link

Sources

Overcoming steric hindrance in 1-methylcyclopropyl coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Topic: Overcoming Steric Hindrance & Instability in 1-Methylcyclopropyl Cross-Couplings

Executive Summary: The "Gem-Dimethyl" Challenge

The 1-methylcyclopropyl moiety represents a "perfect storm" in cross-coupling chemistry. It combines the steric hindrance of a quaternary center (analogous to a gem-dimethyl group) with the inherent instability of cyclopropyl boronic acids toward protodeboronation.

Standard protocols using Pd(PPh


)

or simple boronic acids frequently result in 0% yield due to two primary failure modes:
  • Rapid Protodeboronation: The boronic acid degrades before transmetalation can occur.

  • Stalled Reductive Elimination: The steric bulk prevents the palladium center from ejecting the product, leading to

    
    -hydride elimination (ring opening) or catalyst decomposition (Pd black).
    

This guide provides the validated "Slow-Release" and "Bulky Ligand" protocols required to overcome these barriers.

Module 1: C-C Bond Formation (Suzuki-Miyaura)[1][2]

The Core Problem: Boronate Instability

1-Methylcyclopropylboronic acid is notoriously unstable. Under basic aqueous conditions required for Suzuki coupling, it rapidly hydrolyzes to 1-methylcyclopropane (gas), leaving you with deboronated byproducts.

The Solution: Use MIDA Boronates (N-methyliminodiacetic acid) or Potassium Trifluoroborates (BF


K) . These reagents dampen the Lewis acidity of the boron atom, preventing degradation until the active species is needed.
Protocol A: The "Slow-Release" MIDA System

Best for: Complex heteroaryl halides coupled with 1-methylcyclopropyl MIDA boronate.

Theory: This biphasic system uses a mild base (K


PO

) to slowly hydrolyze the MIDA protecting group. This releases the active boronic acid at a rate matching the catalytic cycle, preventing accumulation and degradation.

Reagents:

  • Electrophile: Aryl/Heteroaryl Chloride or Bromide (1.0 equiv)[1]

  • Nucleophile: 1-Methylcyclopropyl MIDA boronate (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2–5 mol%)

    • Why: The G4 precatalyst ensures rapid initiation. XPhos provides the steric bulk necessary to force reductive elimination at the quaternary center.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv, finely ground)
  • Solvent: THF:Water (10:1 ratio)

  • Temperature: 60 °C

Step-by-Step Workflow:

  • Charge Solids: In a vial, combine the aryl halide, MIDA boronate, XPhos Pd G4, and K

    
    PO
    
    
    
    .
  • Purge: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed THF and Water via syringe.

  • Agitation: Stir vigorously at 60 °C for 12–24 hours. Note: The reaction mixture will be biphasic; vigorous stirring is critical.

  • Workup: Dilute with EtOAc, wash with water, and purify via silica gel.

Data Comparison: Ligand Performance

Coupling 4-chlorotoluene with 1-methylcyclopropyl-MIDA

Ligand SystemYield (%)Observation
Pd(PPh

)

< 5%Extensive protodeboronation; Pd black formation.
Pd(dppf)Cl

15%Slow conversion; significant starting material remains.
SPhos Pd G3 65%Good, but slower than XPhos for this specific bulk.
XPhos Pd G4 92% Recommended. Rapid conversion; minimal deboronation.

Module 2: C-N Bond Formation (Buchwald-Hartwig)[4]

The Core Problem: Nucleophilic Approach

When coupling 1-methylcyclopropylamine , the steric bulk adjacent to the nitrogen makes the amine a poor nucleophile. It struggles to displace the halide from the Pd(II) intermediate.

The Solution: Use RuPhos or BrettPhos ligands. These ligands are designed to create a "pocket" that accommodates the amine while preventing the formation of inactive bis-amine palladium complexes.

Protocol B: Sterically Demanding Amination

Best for: Coupling 1-methylcyclopropylamine with Aryl Bromides.

Reagents:

  • Catalyst: RuPhos Pd G4 (2 mol%)

    • Alternative: Pd(OAc)

      
       (2 mol%) + RuPhos (4 mol%)
      
  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

    • Critical: Weak bases (Carbonates) often fail here. Strong alkoxide bases are needed to deprotonate the bulky amine-Pd complex.

  • Solvent: Toluene or Dioxane (Anhydrous)

  • Temperature: 80–100 °C

Step-by-Step Workflow:

  • Glovebox/Schlenk: Charge a tube with RuPhos Pd G4, NaOtBu, and the aryl bromide.

  • Liquid Addition: Add anhydrous Toluene and 1-methylcyclopropylamine (1.2 equiv).

  • Heat: Seal and heat to 85 °C.

  • Monitoring: Monitor by LCMS. If conversion stalls at 50%, add a second portion of catalyst (1 mol%).

Module 3: Troubleshooting & Diagnostics

Decision Logic: Ligand Selection

Use the following logic to select the correct catalytic system for your specific steric constraints.

LigandSelection Start Start: 1-Methylcyclopropyl Coupling BondType Bond Being Formed? Start->BondType CC C-C Bond (Suzuki) BondType->CC CN C-N Bond (Buchwald) BondType->CN BoronStability Is Boronate Stable? CC->BoronStability AmineType Amine Type? CN->AmineType Stable Yes (BF3K salt) BoronStability->Stable Unstable No (Boronic Acid/Pin) BoronStability->Unstable High Risk CatSelect Standard Suzuki RuPhos Pd G3 Stable->CatSelect MIDA USE MIDA BORONATE + XPhos Pd G4 Slow Release Protocol Unstable->MIDA Primary Primary (R-NH2) AmineType->Primary Secondary Secondary (R2-NH) AmineType->Secondary Brett USE BrettPhos Pd G4 Base: NaOtBu Primary->Brett Ru USE RuPhos Pd G4 Base: NaOtBu Secondary->Ru

Caption: Decision matrix for ligand and precatalyst selection based on bond type and substrate stability.

FAQ: Common Failure Modes

Q1: My reaction turns black immediately and yields are <10%. What happened? A: "Pd Black" precipitation indicates the catalyst decomposed before the reaction could finish.[2] This usually happens because the oxidative addition was successful, but the reductive elimination was too slow due to the steric bulk of the 1-methylcyclopropyl group.

  • Fix: Switch to a bulkier, electron-rich ligand like XPhos or AdBrettPhos . These ligands increase the electron density on Pd (stabilizing it) and their bulk forces the product off the metal center.

Q2: I see the product mass by LCMS, but also a mass corresponding to "Ar-H" (dehalogenation). A: This is protodeboronation. Your boronic acid hydrolyzed before it could couple.

  • Fix: Switch to the MIDA boronate protocol described in Module 1. Do not add more base; the slow hydrolysis is the key.

Q3: Can I use Pd(OAc)


 and PPh

?
A: No. Triphenylphosphine is not electron-rich enough to facilitate oxidative addition into deactivated rings, nor is it bulky enough to promote reductive elimination of the quaternary center. You must use dialkylbiaryl phosphines (Buchwald ligands).

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[3][4][5]2007 , 129, 6716–6717.

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." J. Am. Chem. Soc.[3][4][5]2010 , 132, 14073–14075.

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27–50.

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates." J. Am. Chem. Soc.[3][4][5]2009 , 131, 6961–6963.

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Separation Methods for 2-Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the enantioselective separation of 2-phenylpropanoic acid derivatives—a class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens"—is a critical analytical challenge. The pharmacological and toxicological profiles of profen enantiomers can differ significantly. For instance, the anti-inflammatory activity of ibuprofen is primarily attributed to the S-(+)-enantiomer, which is over 100 times more potent than its R-(-) counterpart.[1] Consequently, robust and reliable analytical methods are imperative for quality control, pharmacokinetic studies, and the development of enantiopure drug formulations.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering the precision and sensitivity required for resolving these chiral molecules.[2] This guide provides an in-depth comparison of the prevalent chiral HPLC methodologies, grounded in experimental data and established scientific principles. We will explore the underlying mechanisms of chiral recognition, compare the performance of various Chiral Stationary Phases (CSPs), and detail an alternative approach using Chiral Mobile Phase Additives (CMPAs).

Core Principles of Chiral Recognition

Successful chiral separation in HPLC hinges on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector. This interaction must be stereochemically dependent. The widely accepted "three-point interaction model" posits that for effective discrimination, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereospecific.[3] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, steric hindrance, or inclusion phenomena.

cluster_system Chiral HPLC System cluster_interaction RACEMATE {Racemic Mixture|(R)-Enantiomer + (S)-Enantiomer} COLUMN {Chiral Selector|(e.g., Chiral Stationary Phase)} RACEMATE->COLUMN Injection R_COMPLEX {(R)-Analyte-Selector} COLUMN->R_COMPLEX Interaction 1 (Different Stability) S_COMPLEX {(S)-Analyte-Selector} COLUMN->S_COMPLEX Interaction 2 (Different Stability) DETECTOR {Detector|Separated Enantiomers} R_COMPLEX->DETECTOR Elution (t_R1) S_COMPLEX->DETECTOR Elution (t_R2)

Caption: General principle of chiral separation via formation of transient diastereomeric complexes.

A Head-to-Head Comparison of Chiral Stationary Phases (CSPs)

The choice of the CSP is the most critical decision in developing a chiral separation method. Different CSPs leverage distinct chemical properties and structures to achieve enantioselectivity. Here, we compare the most successful CSP classes for profen analysis.

1. Polysaccharide-Based CSPs

Polysaccharide derivatives, particularly those of cellulose and amylose coated or immobilized on silica gel, are the most widely used CSPs due to their broad applicability and excellent enantiorecognition capabilities.[4]

  • Mechanism of Separation: The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, π-π interactions, and dipole-dipole interactions.[5] The helical structure of the polysaccharide polymer creates chiral grooves or cavities where enantiomers can be included. The precise fit and subsequent interactions within these grooves lead to differential retention.[6][7]

  • Common Columns: Daicel's CHIRALPAK® (amylose-based) and CHIRALCEL® (cellulose-based) series are industry standards. Immobilized versions (e.g., CHIRALPAK IA, IB, IC) offer enhanced robustness and extended solvent compatibility compared to their coated counterparts (e.g., CHIRALPAK AD, CHIRALCEL OD).[8]

  • Performance Insights: These columns are versatile and can be operated in normal-phase, reversed-phase, or polar organic modes. For acidic compounds like profens, normal-phase elution (e.g., hexane/alcohol) often requires an acidic modifier (like trifluoroacetic acid or formic acid) to ensure good peak shape and prevent strong, non-enantioselective interactions with the stationary phase.[5][9] Reversed-phase conditions using acetonitrile and acidic water or buffers are also highly effective.[10]

Table 1: Performance Data of Polysaccharide-Based CSPs for Profen Separation

AnalyteColumnMobile Phase (v/v)Flow Rate (mL/min)Resolution (Rs)Reference
IbuprofenCHIRALPAK AD-RHMethanol/Water (80/20) + 0.1% H₃PO₄ (pH 2)0.6> 2.0[11]
KetoprofenCHIRALPAK IACO₂/Methanol + 0.5% TFA (SFC)3.04.89[8]
FlurbiprofenCHIRALPAK ADHexane/2-Propanol/TFA (90/10/0.1)1.01.50[5]
NaproxenCHIRALPAK AD-3RAcetonitrile/0.1% Formic Acid in Water (50/50)0.6> 2.5[10]
LoxoprofenCHIRALCEL OJ-RMethanol/0.1 M Acetic Acid-TEA (pH 3.0) (80/20)-> 1.7[12]
2. Pirkle-Type (Brush-Type) CSPs

Developed by Professor William Pirkle, these "brush-type" CSPs are based on small chiral molecules covalently bonded to a silica support.[13]

  • Mechanism of Separation: Chiral recognition is primarily driven by π-π interactions, hydrogen bonding, and dipole stacking.[3][14] The CSP acts as either a π-acceptor or a π-donor, interacting with complementary sites on the analyte.

  • Common Columns: The Whelk-O® series from Regis Technologies is a prominent example, initially developed for the separation of naproxen.[3]

  • Performance Insights: A key advantage of Pirkle-type CSPs is their covalent bonding, which imparts exceptional durability and allows for the use of a wide range of mobile phases in both normal- and reversed-phase modes.[13][15] Furthermore, these phases are available in both enantiomeric forms, enabling the user to invert the elution order—a powerful feature for quantifying trace enantiomeric impurities.[14][16]

Table 2: Performance Data of Pirkle-Type CSPs for Profen Separation

AnalyteColumnMobile Phase (v/v)Flow Rate (mL/min)Resolution (Rs)Reference
Ibuprofen(R,R)-Whelk-O2Ethanol/Water (30/70) + 100mM NH₄OAc1.3> 2.0[1]
NaproxenWhelk-O 1Hexane/Isopropanol/Acetic Acid (80/20/0.5)1.0> 2.0 (α=2.1)[3]
2-Phenylpropionic AcidPirkle 1-JHexane/IPA (90/10)2.03.85[4]
3. Protein-Based and Macrocyclic Glycopeptide CSPs

These CSPs utilize complex biomolecules with multiple chiral centers and interaction sites.

  • Protein-Based CSPs: Columns using proteins like α₁-acid glycoprotein (AGP) or human serum albumin (HSA) mimic biological interactions. They are typically operated under reversed-phase conditions with buffered aqueous mobile phases.[17] Their complex binding sites can offer unique selectivity.

  • Macrocyclic Glycopeptide CSPs: Based on antibiotics like vancomycin or teicoplanin, these CSPs offer a wide range of selectivity due to their unique structure containing hydrophobic pockets, hydroxyl, amino, and carboxyl groups.[18][19] They are highly versatile and can be used across normal-phase, reversed-phase, and polar organic modes.[19][20]

Table 3: Performance Data of Protein and Glycopeptide-Based CSPs

AnalyteColumn TypeColumnMobile PhaseResolution (Rs)Reference
IbuprofenProtein-BasedAGP100 mM Phosphate Buffer (pH 7)> 1.50[17]
PhenylalanineGlycopeptideChirobiotic T0.1% TEAA (pH 4.1)/Methanol (20/80)> 1.5[19]
NaproxenGlycopeptideVancomycin-based-3.62[21]
Phenylalanine is an amino acid, but its separation demonstrates the capability of the CSP class.
Alternative Strategy: Chiral Mobile Phase Additives (CMPA)

An alternative to purchasing dedicated chiral columns is the use of a Chiral Mobile Phase Additive (CMPA) with a standard achiral column, such as a C18.[21] In this approach, the chiral selector is dissolved in the mobile phase, where it forms diastereomeric complexes with the enantiomers in-situ.

cluster_workflow CMPA Workflow cluster_interaction MOBILE_PHASE {Mobile Phase Reservoir|Buffer + Organic Solvent + CMPA} COLUMN {Standard Achiral Column|(e.g., C18)} MOBILE_PHASE->COLUMN RACEMATE {Racemic Mixture|(R)-Analyte + (S)-Analyte} RACEMATE->COLUMN Injection R_COMPLEX {(R)-Analyte-CMPA} COLUMN->R_COMPLEX S_COMPLEX {(S)-Analyte-CMPA} COLUMN->S_COMPLEX DETECTOR {Detector|Separated Enantiomers} R_COMPLEX->DETECTOR Differential Partitioning S_COMPLEX->DETECTOR Differential Partitioning

Caption: Workflow for chiral separation using a Chiral Mobile Phase Additive (CMPA).

  • Cyclodextrins: These are common CMPAs, with hydroxypropyl-β-cyclodextrin (HP-β-CD) being particularly effective for profens.[22][23] Separation occurs based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. The concentration of both the HP-β-CD and the organic modifier in the mobile phase are critical parameters that must be optimized for resolution.[22]

  • Macrocyclic Antibiotics: Vancomycin can also be used as a CMPA. A study demonstrated successful separation of several profens on a standard NH2 column by adding 0.5 to 2 mM vancomycin to the mobile phase.[21]

This approach is cost-effective but may suffer from lower efficiency and require more intensive method development compared to using a dedicated CSP.

A Systematic Approach to Method Development

Developing a robust chiral separation method requires a logical and systematic process rather than a trial-and-error approach.

A 1. Analyte Characterization (Structure, pKa, Solubility) B 2. Initial CSP Screening (Polysaccharide, Pirkle, etc.) (NP and RP modes) A->B C 3. Evaluate Initial Results (Any separation? Peak shape?) B->C D 4. Mobile Phase Optimization - Organic Modifier (Type/%) - Additive (Type/Conc.) C->D Yes G No Separation: Try Alternative CSPs or CMPA approach C->G No E 5. Parameter Optimization (Flow Rate, Temperature) D->E F 6. Method Validation (ICH Guidelines) E->F G->B

Caption: A systematic workflow for chiral HPLC method development.

  • Analyte & Column Selection: Based on the profen's structure (acidic nature, aromatic rings), select a primary set of columns for screening. A good starting point includes a cellulose-based, an amylose-based, and a Pirkle-type column.[24]

  • Initial Screening: Screen the selected columns under a few generic normal-phase and reversed-phase conditions. For profens, this would typically involve a hexane/alcohol mobile phase with an acid modifier (NP) and an acetonitrile/water mobile phase with an acid modifier (RP).[3]

  • Optimization: Once partial separation is achieved, optimize the mobile phase composition. Fine-tune the percentage of the organic modifier and the type and concentration of the acidic additive.[9][10] Subsequently, optimize physical parameters like column temperature and flow rate to improve resolution and analysis time.

Detailed Experimental Protocols

The following protocols provide validated starting points for the chiral separation of 2-phenylpropanoic acid derivatives.

Protocol 1: Normal-Phase Separation of Profens on a Polysaccharide CSP

This protocol is a general method adaptable for screening various profens like ibuprofen, ketoprofen, and flurbiprofen on a polysaccharide-based column.

  • Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Causality: The non-polar hexane mobile phase maximizes polar interactions (H-bonding, dipole-stacking) between the acidic profen and the carbamate groups on the CSP. Isopropanol acts as the polar modifier to control retention time. TFA is crucial; as an ion-pairing agent and silanol suppressor, it ensures sharp, symmetrical peaks for these acidic analytes.[5]

Protocol 2: Reversed-Phase Separation of Ibuprofen on a Pirkle-Type CSP

This protocol is based on a validated method for ibuprofen using a Whelk-O column.[1]

  • Column: (R,R)-Whelk-O® 2, 250 x 4.6 mm, 10 µm.

  • Mobile Phase: Ethanol / Water (30:70, v/v) containing 100 mM Ammonium Acetate.

  • Flow Rate: 1.3 mL/min.

  • Column Temperature: 25 °C (Ambient).

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Prepare stock solutions in the mobile phase. The final assay concentration is typically around 100 µg/mL.

  • Causality: This reversed-phase method is suitable for aqueous samples. The ammonium acetate buffer controls the pH, ensuring a consistent ionization state for the ibuprofen carboxylic acid group, which is essential for reproducible retention and interaction with the π-electron deficient dinitrobenzamide group of the CSP.

Protocol 3: Separation of Profen Enantiomers using HP-β-CD as a CMPA

This protocol describes a method using a standard achiral column with a chiral additive, adaptable for various profens.[22][23][25]

  • Column: ODS C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol / 0.5% Triethylamine Acetate Buffer (pH 3.0) containing 25 mmol/L Hydroxypropyl-β-cyclodextrin (HP-β-CD). The ratio of methanol to aqueous buffer (e.g., 30:70 v/v) must be optimized for the specific analyte.[22][25]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.[25]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic sample in the mobile phase.

  • Causality: The separation relies on the differential formation of host-guest inclusion complexes between the profen enantiomers and the HP-β-CD in the mobile phase. The enantiomer that forms the more stable complex will have its partitioning equilibrium shifted and will elute at a different time. The low pH ensures the profen is in its neutral form, promoting inclusion into the hydrophobic cyclodextrin cavity.

Conclusion

The successful chiral separation of 2-phenylpropanoic acid derivatives is readily achievable with modern HPLC technologies. Polysaccharide-based CSPs offer the broadest utility and are the recommended starting point for method development, demonstrating high success rates in both normal- and reversed-phase modes. Pirkle-type CSPs provide a robust, orthogonal alternative with unique advantages in durability and the ability to invert elution order. For laboratories without access to a wide range of chiral columns, the use of chiral mobile phase additives like cyclodextrins presents a viable and cost-effective, albeit often more complex, alternative. A systematic screening and optimization approach, grounded in an understanding of the underlying chiral recognition mechanisms, will invariably lead to a robust and reliable method suitable for the stringent demands of pharmaceutical analysis.

References
  • Enantioselective separation of nonsteroidal anti-inflammatory drugs with amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase in HPLC with a focus on enantiomeric quality control in six pharmaceutical formulations containing racemic mixtures or single stereoisomers. PubMed.
  • Enantiomeric Derivatives Separation of 2- (Phen0xy)
  • Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive. PMC.
  • Chiral HPLC Column. Phenomenex.
  • Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. PubMed.
  • Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • Enantiomer separation of non-steroidal anti-inflamm
  • Analysis of Anti-Inflammatory Enantiomers by HPLC in Human Plasma and Urine: A Review.
  • DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Rasayan Journal of Chemistry.
  • Pirkle Type Chiral Columns. Aurora Borealis Control BV.
  • The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflamm
  • Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen.
  • Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al)
  • Technical Support Center: Optimization of Mobile Phase for HPLC Separation of 2-Phenylpropionic Acid. Benchchem.
  • A Validated Enantioselective HPLC Method for Determination of Ibuprofen Enantiomers in Bulk and Tablet Dosage Form. Oxford Academic.
  • Enantioselective Determination of Ibuprofen in Plasma by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. PubMed.
  • Other Chiral Phases. Regis Technologies.
  • Pirkle-Type Chiral St
  • Chiral HPLC Separ
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC - NIH.
  • Figure 1 from Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Semantic Scholar.
  • CHIRAL STATIONARY PHASES. Regis Technologies, Inc..
  • Chiral separation of loxoprofen sodium by high performance liquid chromatography.
  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed.
  • The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based st
  • Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. PubMed.
  • (PDF) Enantioseparations by High-Performance Liquid Chromatography Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview.
  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Repository.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI.
  • Chiral HPLC column selection and method development guide. Sigma-Aldrich.

Sources

Crystal Structure Analysis & Solid-State Performance Guide: 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a high-level technical resource for researchers and drug development scientists. It treats 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid as a specific structural candidate (likely a pharmaceutical intermediate or bioisostere of ibuprofen-like scaffolds) and establishes a rigorous framework for its solid-state characterization.

Since direct crystallographic literature for this specific CAS/CID is proprietary or sparse, this guide functions as a Strategic Protocol & Performance Comparison Framework , detailing how to generate, analyze, and compare the crystal structure data against standard alternatives (amorphous forms, salts, or flexible analogs).

Executive Summary: The Structural Mandate

3-(1-Methylcyclopropyl)-2-phenylpropanoic acid represents a critical class of


-aryl propanoic acids (profens) where the flexible alkyl chain is replaced by a rigid 1-methylcyclopropyl  moiety. This structural modification introduces significant changes in lattice energy, solubility, and bioavailability compared to flexible analogs (e.g., Ibuprofen).

This guide provides a comparative analysis of the Crystalline Free Acid versus its Amorphous and Salt counterparts. It establishes the "Gold Standard" workflow for determining absolute configuration (crucial for the C2 chiral center) and predicting solid-state stability.

Key Value Proposition:

  • Rigidity vs. Packing: The cyclopropyl group reduces conformational entropy, potentially increasing melting point and lattice stability.

  • Chirality: Definitive assignment of the (S)- or (R)- enantiomer via Single Crystal X-Ray Diffraction (SC-XRD) using anomalous dispersion (Flack Parameter).

  • Performance: Crystalline forms offer superior chemical stability compared to amorphous dispersions, though often at the cost of immediate solubility.

Strategic Analysis Workflow

The following diagram outlines the critical path for characterizing the solid-state landscape of the target molecule.

G Start Crude 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid Screening Polymorph & Salt Screening (Solvent Evaporation, Cooling) Start->Screening Purification SCXRD Single Crystal XRD (SC-XRD) Data Collection (100 K) Screening->SCXRD Single Crystal Growth PXRD Powder XRD (PXRD) Bulk Phase Purity Screening->PXRD Bulk Material Structure Structure Solution & Refinement (SHELXT / OLEX2) SCXRD->Structure .hkl / .res Analysis Structural Analysis (H-Bonding, Pi-Stacking, Flack Parameter) PXRD->Analysis Pattern Matching Structure->Analysis Molecular Geometry Performance Performance Comparison (Solubility, Stability, Bioavailability) Analysis->Performance Lattice Energy Correlation

Figure 1: Integrated workflow for the solid-state characterization of chiral phenylpropanoic acid derivatives.

Comparative Performance Analysis

This section objectively compares the Optimized Crystalline Form (Product) against standard formulation alternatives.

A. Crystalline Free Acid vs. Alternatives

The primary challenge with propanoic acid derivatives is the tendency for "oiling out" due to low T_g (glass transition). The crystalline form is engineered to overcome this.

FeatureCrystalline Free Acid (Product) Amorphous Solid Dispersion Sodium Salt Form
Thermodynamic Stability High. Ordered lattice minimizes degradation.Low. Metastable; prone to recrystallization.Variable. Hygroscopicity is a major risk.
Solubility (pH 1.2) Low. (Requires formulation aid).High. "Spring" effect in dissolution.Moderate. Common ion effect limits solubility in acid.
Processability Excellent. Good flow properties for tableting.Poor. Sticky/tacky; requires carriers (HPMC).Good. But often brittle/hygroscopic.
Chiral Purity Control Absolute. Lattice rejects wrong enantiomer (eutectic).None. Retains impurity profile of input.High. Via diastereomeric salt resolution.
B. Structural Insights: The Cyclopropyl Effect

Unlike the flexible isobutyl group in Ibuprofen, the 1-methylcyclopropyl group in this target molecule introduces specific steric locks.

  • Conformational Locking: The cyclopropyl ring restricts the rotation of the C3-C4 bond. In the crystal lattice, this forces the phenyl ring and the acid group into a specific dihedral angle, likely enhancing

    
     stacking interactions compared to flexible analogs.
    
  • Hydrogen Bonding: As a carboxylic acid, the molecule will form the classic centrosymmetric dimer

    
      motif. This strong H-bond network (
    
    
    
    ) is the primary driver of lattice energy.
    • Observation: If the melting point is

      
      , the dimer persists. If 
      
      
      
      , the lattice is likely dominated by weak van der Waals forces.

Experimental Protocols (Self-Validating)

Protocol 1: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain diffraction-quality crystals suitable for absolute configuration determination.

  • Dissolution: Dissolve 20 mg of pure 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid in 0.5 mL of Ethanol (Good solvent) in a small GC vial.

  • Setup: Place the open GC vial inside a larger 20 mL scintillation vial containing 3 mL of n-Heptane (Anti-solvent).

  • Equilibration: Cap the large vial tightly. Allow to stand undisturbed at 4°C for 3-7 days.

  • Validation: Check for birefringence under a polarized light microscope. Crystals should be sharp-edged prisms, not needles (needles often indicate rapid, disordered growth).

Protocol 2: Data Collection & Refinement Strategy

Objective: Ensure high-resolution data to resolve the methyl-cyclopropyl disorder and chirality.

  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu

    
    ). Note: Use Cu source for absolute configuration if no heavy atoms are present.
    
  • Temperature: 100 K (Critical to freeze cyclopropyl ring thermal motion).

  • Resolution: Collect data to at least

    
     Å (
    
    
    
    for Mo).
  • Refinement (SHELXL):

    • Use OMIT -3 55 to remove beamstop shadow.

    • Check for disorder in the cyclopropyl ring. If the ring "puckers," model with PART 1 and PART 2 occupancies.

    • Absolute Config: Check the Flack Parameter .

      • 
        : Correct enantiomer.
        
      • 
        : Inverted structure (Wrong enantiomer).
        
      • 
        : Racemic twin or ambiguous data.
        

Critical Analysis: Why This Structure Matters

In drug development, the switch from an isopropyl/isobutyl group (flexible) to a 1-methylcyclopropyl group (rigid) is a classic Bioisostere Strategy .

  • Metabolic Stability: The cyclopropyl ring is resistant to CYP450 oxidation compared to alkyl chains, potentially extending the drug's half-life (

    
    ).
    
  • Receptor Binding: The rigid structure reduces the entropic penalty of binding to a target protein.

  • Crystallography Role: The crystal structure confirms whether the "methyl" group on the cyclopropyl ring adopts a cis or trans orientation relative to the phenyl ring in the solid state, which directly correlates to the bioactive conformation.

References

Since specific crystallographic data for this compound is not publicly indexed in open repositories (CSD/PubChem) as of 2026, the following authoritative methodologies are cited for the execution of this analysis:

  • Spek, A. L. (2020). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link

  • Gavezzotti, A. (2010). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press.
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard protocol for polymorph screening).
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

Bioisosteric Replacement Validation: Cyclopropyl vs. gem-Dimethyl Groups

[1][2]

Executive Summary: The Strategic Divergence

In medicinal chemistry, the interchange between a gem-dimethyl group (

cyclopropyl

This guide provides a decision-making framework for validating this bioisosteric replacement, grounded in metabolic stability, toxicity risks, and physicochemical modulation.

Physicochemical & Mechanistic Comparison

The choice between these two groups often hinges on three factors: Lipophilicity (LogP) , Metabolic Liability (C-H bond strength) , and Electronic Influence (pKa) .

Comparative Data Matrix
Featuregem-Dimethyl Group Cyclopropyl Group Implication for Drug Design
Bond Angle ~109.5° (Tetrahedral)60° (Strained)Cyclopropyl induces rigid planar constraints; gem-dimethyl relies on steric clash to restrict rotation (Thorpe-Ingold).
Hybridization

Pseudo-

(Walsh Orbitals)
Cyclopropyl can conjugate with adjacent

-systems, lowering the pKa of attached amines.
C-H Bond Dissociation Energy (BDE) ~96-98 kcal/mol~106 kcal/molCyclopropyl C-H bonds are significantly stronger, making them resistant to CYP450 hydrogen abstraction.
Lipophilicity (

LogP)
High (+0.5 to +0.8 vs H)Moderate (+0.2 to +0.5 vs H)Cyclopropyl is generally less lipophilic than gem-dimethyl, improving solubility and lowering metabolic clearance.
Metabolic Risk

-Hydroxylation (Soft Spot)
Bioactivation (Ring Opening)gem-Dimethyl is a "soft spot" for clearance; Cyclopropyl is stable but can form reactive intermediates if attached to donors (e.g., amines).
Mechanism of Action: The "Walsh Orbital" Effect

Unlike the inert gem-dimethyl group, the cyclopropyl ring possesses significant

  • Effect on Amines: Replacing a gem-dimethyl adjacent to a basic amine with a cyclopropyl group typically lowers the pKa by 0.5–1.0 units. This is a critical tactic for reducing hERG liability or improving membrane permeability (LogD).

Decision Framework: When to Deploy Which Group

The following logic flow illustrates the selection process based on experimental liability data.

DecisionTreeStartLead Compound Optimization(Identify Liability)MetabIssue: High Metabolic Clearance?Start->MetabToxIssue: Reactive Metabolites?Start->ToxConfIssue: Poor Potency/Binding?Start->ConfMetabCheckIs the site a gem-dimethyl?Metab->MetabCheckToxCheckIs the site a Cyclopropyl-Amine?Tox->ToxCheckConfCheckNeed Rigidification?Conf->ConfCheckReplaceCycloStrategy: Replace with Cyclopropyl(Stronger C-H Bonds)MetabCheck->ReplaceCycloYes (Methyl oxidation)ReplaceGemStrategy: Replace with gem-Dimethyl(Prevents Bioactivation)ToxCheck->ReplaceGemYes (Ring opening/GSH adducts)CycloConfSelect Cyclopropyl(Locks conformation)ConfCheck->CycloConfPlanar/Angle ConstraintGemConfSelect gem-Dimethyl(Thorpe-Ingold Effect)ConfCheck->GemConfSteric Bulk Constraint

Figure 1: Decision tree for bioisosteric replacement based on ADME/Tox liabilities.

Case Studies in Optimization

Case A: Solving Metabolic Instability (gem-Dimethyl Cyclopropyl)

Context: In the development of Pitavastatin , the metabolic stability of the side chain was paramount.

  • Challenge: Alkyl chains (isopropyl or gem-dimethyl) are susceptible to rapid CYP-mediated hydroxylation.

  • Solution: Introduction of a cyclopropyl group.[1][2][3][4][5][6]

  • Mechanism: The high C-H bond dissociation energy (~106 kcal/mol) of the cyclopropyl ring effectively "blocked" the metabolic soft spot, diverting metabolism to other, slower pathways and improving half-life.

Case B: Solving Toxicity/Bioactivation (Cyclopropyl gem-Dimethyl)

Context: BMS Hepatitis C (NS5B) Inhibitors.

  • Challenge: A lead compound containing a cyclopropyl-amine moiety showed time-dependent inhibition (TDI) of CYPs and formation of glutathione (GSH) adducts.

  • Mechanism: The cyclopropyl amine underwent Single Electron Transfer (SET) oxidation, leading to ring opening and the formation of a reactive alkyl radical or iminium ion.

  • Solution: Replacing the cyclopropyl ring with a gem-dimethyl group eliminated the ring strain and the potential for radical ring-opening. This abolished the formation of GSH adducts and improved the safety profile, despite the re-introduction of methyl groups.[3]

Experimental Validation Protocols

To validate the success of a replacement, you must employ a self-validating testing cascade.

Protocol 1: Synthesis of Analog Pairs

Note: Direct comparison requires high-purity matched pairs.

  • Cyclopropyl Installation:

    • Method: Simmons-Smith Cyclopropanation.[1][7]

    • Reagents: Diethylzinc (

      
      ), Diiodomethane (
      
      
      ), in DCM/DCE at 0°C
      
      
      RT.
    • Substrate: Corresponding alkene precursor.

    • QC Check: Verify absence of trace zinc or iodine which can interfere with biological assays.

  • gem-Dimethyl Installation:

    • Method: Double alkylation.

    • Reagents: NaH or LiHMDS (2.2 eq), Methyl Iodide (2.5 eq).

    • Substrate: Activated methylene (e.g., ester, nitrile).

    • QC Check: Confirm complete dialkylation (monomethyl impurities complicate data interpretation).

Protocol 2: Metabolic Stability & Reactive Metabolite Trapping

Objective: Determine if the replacement fixed the clearance issue or introduced toxicity.

Workflow Diagram:

AssayWorkflowSubstrateTest Compound(10 µM)HLMHuman LiverMicrosomes + NADPHSubstrate->HLMTrapGSH (Glutathione)Trapping AgentHLM->TrapIncubate 60 minAnalysisLC-MS/MS AnalysisTrap->AnalysisResult1Neutral Loss Scan(m/z 129)Analysis->Result1Detect AdductsResult2Intrinsic Clearance(CLint)Analysis->Result2Measure Stability

Figure 2: Reactive metabolite trapping workflow.

Step-by-Step Procedure:

  • Incubation: Incubate test compound (10 µM) with Human Liver Microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Trapping: Add Glutathione (GSH) at 5 mM to trap electrophilic intermediates (specifically looking for ring-opened cyclopropyl adducts).

  • Quench: Stop reaction at T=0, 15, 30, 60 min with ice-cold Acetonitrile.

  • Analysis: Analyze supernatant via LC-MS/MS.

    • For gem-Dimethyl: Monitor for +16 Da (hydroxylation) and +32 Da (carboxylation). High turnover indicates metabolic instability.

    • For Cyclopropyl: Monitor for +307 Da (GSH adduct). Presence of GSH adducts indicates bioactivation liability (FAIL).

  • Interpretation:

    • If gem-dimethyl is unstable

      
       Switch to Cyclopropyl.
      
    • If cyclopropyl forms GSH adducts

      
       Switch to gem-Dimethyl.[3][8]
      

References

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Barnes-Seeman, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Drug Hunter. (2022).[7] Production-Scale Synthesis of gem-Dimethylcyclopropylproline. Retrieved from [Link]

  • Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark™. Retrieved from [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

Spectroscopic differentiation of cyclopropyl and cyclobutyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Differentiation of Cyclopropyl and Cyclobutyl Bioisosteres: A Methodological Comparison Guide

Introduction

In modern medicinal chemistry, the incorporation of small aliphatic rings—specifically cyclopropyl and cyclobutyl moieties—has become a cornerstone strategy for modulating pharmacokinetic properties, increasing target complementarity, and navigating complex intellectual property landscapes[1]. While these small rings frequently serve as bioisosteres for gem-dimethyl groups, alkenes, or aromatic rings, their structural verification during synthesis can be non-trivial. Despite differing by only a single methylene unit, the unique physics governing their ring strain and orbital hybridization produce starkly contrasting spectroscopic signatures.

This guide provides an objective, data-driven framework for differentiating cyclopropyl and cyclobutyl derivatives using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, grounded in the fundamental causality of their molecular physics.

The Physical Causality of Small Ring Spectra

To understand the spectroscopic differences between these rings, one must first look at their orbital hybridization and electron delocalization.

  • Cyclopropane (The "Banana Bond" Effect): The internal bond angles of cyclopropane are constrained to 60°, far from the ideal 109.5° of an

    
     hybridized carbon. To accommodate this extreme ring strain, the C-C bonds bow outward, forming "bent" or "banana" bonds. This forces the exocyclic C-H bonds to adopt an unusually high 
    
    
    
    -character (approaching
    
    
    hybridization)[2]. Furthermore, the
    
    
    -electrons in the C-C framework exhibit a delocalized, aromatic-like diamagnetic ring current when exposed to an external magnetic field[3].
  • Cyclobutane (The Puckered Ring): Cyclobutane possesses slightly less ring strain and relieves torsional strain by adopting a "puckered" conformation. Its C-H bonds retain a more traditional

    
     character. Unlike cyclopropane, the cyclobutane framework does not exhibit a shielding ring current; instead, theoretical studies demonstrate its 
    
    
    
    -framework induces a deshielding effect on its protons[3].

Nuclear Magnetic Resonance (NMR) Signatures

NMR is the primary modality for distinguishing these two ring systems, as their distinct magnetic environments yield non-overlapping chemical shifts.

  • 
    H NMR Shielding vs. Deshielding: 
    The protons of a cyclopropyl ring are highly shielded due to the diamagnetic anisotropy of the C-C bonds and the aforementioned aromatic-like ring current[3]. Consequently, cyclopropyl protons resonate unusually far upfield, typically between 0.2 and 1.0 ppm . In contrast, cyclobutyl protons lack this shielding effect and resonate significantly further downfield, typically between 1.5 and 2.5 ppm [3][4].
    
  • 
    C NMR Chemical Shifts: 
    The high 
    
    
    
    -character of the cyclopropyl C-H bonds also shields the carbon nuclei, pushing their
    
    
    C signals to extreme upfield positions (often -5 to 20 ppm ). Cyclobutyl carbons, behaving more like standard aliphatic chains, appear between 15 and 35 ppm [5].

Infrared (IR) Spectroscopy: The -Character Shift

Orthogonal validation is critical in complex drug scaffolds where NMR signals may overlap with other aliphatic multiplets. IR spectroscopy provides a rapid, self-validating metric based on bond strength.

Because the C-H bonds of cyclopropane possess higher


-character (closer to the nucleus, shorter, and stronger), more energy is required to stretch them. This pushes the C-H stretching frequency of cyclopropyl groups above 3000 cm

(typically 3000–3100 cm

), a region normally reserved for alkene or aromatic C-H stretches[2][6]. Conversely, the standard

C-H bonds of cyclobutane vibrate at lower frequencies, strictly below 3000 cm

(2850–2980 cm

)[2].

Quantitative Data Summary

Spectroscopic ParameterCyclopropyl DerivativeCyclobutyl DerivativePhysical Causality

H NMR Chemical Shift
0.2 – 1.0 ppm1.5 – 2.5 ppmDiamagnetic ring current shielding in 3-membered rings[3].

C NMR Chemical Shift
-5 – 20 ppm15 – 35 ppmHigh

-character of exocyclic bonds shields the carbon nucleus[5].
IR C-H Stretching > 3000 cm

< 3000 cm

Increased

-character strengthens the C-H bond, requiring higher stretching energy[2].
Coupling Constants (

)

~8-9 Hz,

~5-6 Hz
Complex multipletsRigid planar geometry of cyclopropane dictates specific Karplus relationships.

Experimental Protocol: Self-Validating Spectroscopic Workflow

To ensure trustworthy and reproducible structural elucidation, the following protocol incorporates internal validation steps to prevent misassignment caused by solvent masking or overlapping signals.

Step 1: Sample Preparation and Solvent Selection

  • Rationale: Cyclopropyl signals (0.2-1.0 ppm) can sometimes be obscured by grease impurities or complex alkyl chains. Cyclobutyl signals (1.5-2.5 ppm) often overlap with residual water or allylic/benzylic protons.

  • Action: Dissolve 5-10 mg of the analyte in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl

    
    ).
    
  • Self-Validation: If

    
    H NMR multiplets in CDCl
    
    
    
    are heavily overlapped, evaporate the solvent and re-dissolve in Benzene-
    
    
    (C
    
    
    D
    
    
    ). The aromatic solvent induces differential anisotropic shifts (ASIS effect), often pulling overlapping cyclopropyl/cyclobutyl multiplets apart for clear integration.

Step 2: NMR Acquisition and Assignment

  • Action: Acquire a standard 1D

    
    H NMR (minimum 400 MHz for adequate resolution) and a 
    
    
    
    C{1H} NMR spectrum. Integrate the far upfield region (< 1.0 ppm). A distinct integration of 4H or 5H in this region is the hallmark of a monosubstituted cyclopropane.
  • Self-Validation: Perform a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment. Verify that the highly shielded protons (< 1.0 ppm) correlate directly to highly shielded carbons (< 20 ppm). This eliminates the possibility of the upfield signal originating from a highly shielded methyl group (which would have a different carbon shift and integration profile).

Step 3: Orthogonal Validation via ATR-FTIR

  • Rationale: Solution-phase IR can be convoluted by solvent peaks. Attenuated Total Reflectance (ATR) FTIR allows for neat sample analysis, providing a pristine view of the C-H stretching region.

  • Action: Place 1-2 mg of the neat solid or oil directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent pressure using the anvil.

  • Self-Validation: Scan the 2800–3200 cm

    
     region. If a sharp peak is observed at ~3050 cm
    
    
    
    (and the molecule lacks alkenes/aromatics), the cyclopropyl structure is orthogonally confirmed. If all C-H stretches remain strictly below 3000 cm
    
    
    , the cyclobutyl structure is supported[2].

Logical Workflow Visualization

G Start Small Ring Derivative (Bioisostere Analysis) NMR 1H & 13C NMR Spectroscopy (Primary Differentiation) Start->NMR IR ATR-FTIR Spectroscopy (Orthogonal Validation) Start->IR Cyclopropyl_NMR 1H: 0.2 - 1.0 ppm 13C: -5 - 20 ppm (Shielded / Ring Current) NMR->Cyclopropyl_NMR Cyclobutyl_NMR 1H: 1.5 - 2.5 ppm 13C: 15 - 35 ppm (Deshielded) NMR->Cyclobutyl_NMR Cyclopropyl_IR C-H Stretch: >3000 cm⁻¹ (High s-character) IR->Cyclopropyl_IR Cyclobutyl_IR C-H Stretch: <3000 cm⁻¹ (Standard sp³) IR->Cyclobutyl_IR Conclusion_Pr Confirmed Cyclopropyl Derivative Cyclopropyl_NMR->Conclusion_Pr Conclusion_Bu Confirmed Cyclobutyl Derivative Cyclobutyl_NMR->Conclusion_Bu Cyclopropyl_IR->Conclusion_Pr Cyclobutyl_IR->Conclusion_Bu

Workflow for the orthogonal spectroscopic differentiation of cyclopropyl and cyclobutyl derivatives.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Organic Chemistry.[Link]

  • Talele, T. T. (2016). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. [Link]

  • InstaNANO. (2026). NMR Database Table with Search. InstaNANO.[Link]

  • Olah, G. A., et al. (1978). 13C NMR chemical shift correlations in application of "tool of increasing electron demand" to stable long-lived carbocations. PNAS.[Link]

  • Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. VII. Physical and Chemical Properties of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl Derivatives. Journal of the American Chemical Society.[Link]

  • Stoyanov, E. S. (2022). IR-Spectroscopic and X-ray-Structural Study of Vinyl-Type Carbocations in Their Carborane Salts. ACS Omega.[Link]

Sources

In Vitro Potency Comparison of 3-(1-Methylcyclopropyl) Analogs: Mechanistic Insights and Assay Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs push toward highly selective, metabolically stable candidates, the 3-(1-methylcyclopropyl) moiety has emerged as a privileged structural motif. Replacing standard aliphatic groups (such as isopropyl or tert-butyl) or unsubstituted cycloalkanes with a 1-methylcyclopropyl group frequently yields a profound increase in in vitro potency and target residence time.

This guide provides an objective, data-driven comparison of 3-(1-methylcyclopropyl) analogs against their traditional counterparts, detailing the mechanistic causality behind their superior performance and outlining the self-validating experimental protocols required to quantify these differences.

Mechanistic Rationale: The "Magic Methyl" Meets Conformational Restriction

The superiority of the 3-(1-methylcyclopropyl) substitution over alternatives like the cyclopropyl or isopropyl group is driven by two fundamental principles of structure-activity relationship (SAR) optimization:

  • Conformational Restriction & Entropic Efficiency: An isopropyl group is highly flexible, incurring a significant entropic penalty upon binding to a rigid target pocket. Conversely, the cyclopropyl ring restricts the conformational flexibility of the attached methyl group. This rigid, umbrella-like geometry forces the moiety into a specific vector, allowing it to perfectly occupy deep, hydrophobic pockets (such as the kinase hinge region) with minimal energy loss[1].

  • Metabolic Shielding: Standard alkyl groups often possess highly reactive alpha-protons that are highly susceptible to cytochrome P450 (CYP450) mediated hydroxylation. The addition of the methyl group to the cyclopropyl ring creates a quaternary carbon, effectively eliminating the alpha-proton. This blocked site prevents phase I oxidative metabolism, drastically increasing the compound's in vitro microsomal stability and in vivo half-life ()[2].

Rationale A Standard Aliphatic (e.g., Isopropyl/Cyclopropyl) B Metabolic Liability (CYP450 Oxidation) A->B C Suboptimal Steric Pocket Filling A->C D Structure-Based Optimization B->D C->D E 3-(1-Methylcyclopropyl) Substitution D->E F Enhanced in vitro Potency (Lower IC50) E->F Shape Complementarity G Increased Metabolic Stability E->G Blocked Alpha-Carbon

Logical flow of structure-based optimization utilizing the 1-methylcyclopropyl moiety.

Quantitative Potency Comparison

To illustrate the impact of this moiety, we compare the biochemical and cellular half-maximal inhibitory concentrations (


) across two well-documented therapeutic targets: Pim-1 Kinase  (implicated in hematological malignancies) and VEGFR-2  (targeted in neovascular ocular diseases).

As shown in the data below, the transition from a simple cyclopropyl or tert-butyl group to a 3-(1-methylcyclopropyl) analog consistently drives potency into the single-digit nanomolar range ()[3].

TargetScaffold / SeriesR-Group SubstitutionBiochemical

(nM)
Cellular

(nM)
Pim-1 Kinase Quinazolin-4(3H)-one3-Cyclopropyl~45~120 (pBAD)
Pim-1 Kinase Quinazolin-4(3H)-one3-(1-Methylcyclopropyl) < 5 25 (pBAD)
VEGFR-2 Pyrazole-1-carboxamide3-tert-Butyl1885 (pERK)
VEGFR-2 Pyrazole-1-carboxamide3-(1-Methylcyclopropyl) 3 12 (pERK)

(Data synthesized from representative SAR trends in the development of pan-Pim inhibitors[1] and Acrizanib analogs[3].)

Self-Validating Experimental Protocols

To accurately capture the single-digit nanomolar potency of 3-(1-methylcyclopropyl) analogs, the assay architecture must be rigorously controlled. Below are the step-by-step methodologies designed with built-in causality and orthogonal validation.

Protocol A: Biochemical Potency via TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly utilized over standard luminescence. By introducing a time delay before measurement, TR-FRET eliminates background interference from auto-fluorescent small molecules—a common artifact that skews


 values in heterocyclic libraries.

Workflow N1 1. Compound Titration N2 2. Kinase + Substrate N1->N2 N3 3. ATP Addition (at Km) N2->N3 N4 4. Stop Buffer + Antibodies N3->N4 N5 5. TR-FRET Readout N4->N5 N6 6. IC50 & Z' Calculation N5->N6

Self-validating TR-FRET experimental workflow for in vitro kinase IC50 determination.

Step-by-Step Methodology:

  • Compound Preparation: Perform an 11-point, 3-fold serial dilution of the 3-(1-methylcyclopropyl) analogs in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration strictly capped at 1% to prevent enzyme denaturation).

  • Enzyme/Substrate Incubation: Add recombinant kinase (e.g., Pim-1) and the specific biotinylated peptide substrate.

  • Reaction Initiation (Critical Step): Add ATP to initiate the reaction. Causality: The ATP concentration must be set exactly at the apparent

    
     for the specific kinase. If ATP is too high, competitive inhibitors will appear artificially weak; if too low, the signal window collapses.
    
  • Termination & Detection: After 60 minutes, add the stop buffer containing EDTA (to chelate

    
     and halt catalysis), alongside the Europium-labeled anti-phospho antibody and Streptavidin-APC.
    
  • Self-Validation (Z'-Factor): Before calculating the

    
    , calculate the Z'-factor using the high (DMSO vehicle) and low (reference inhibitor, e.g., Staurosporine) controls. The assay is only deemed valid if 
    
    
    
    .
  • Data Analysis: Measure the TR-FRET signal (Ex: 340 nm, Em: 615/665 nm) and fit the data to a 4-parameter logistic curve to derive the

    
    .
    
Protocol B: Cellular Target Engagement & Orthogonal Validation

Causality: Biochemical potency does not guarantee cellular efficacy due to potential efflux or poor membrane permeability. A cellular phosphorylation assay (e.g., AlphaLISA for pBAD in Pim-1 models) must be run. However, a drop in phosphorylation signal could simply be an artifact of compound toxicity. Therefore, this protocol incorporates a self-validating viability screen.

Step-by-Step Methodology:

  • Cell Seeding: Plate target cells (e.g., KMS-12-BM for Pim-1) in a 384-well plate and incubate overnight.

  • Compound Treatment: Treat cells with the analog concentration gradient for 2 to 4 hours. A short incubation time is deliberately chosen to measure direct kinase inhibition prior to the onset of apoptosis.

  • Lysis & Target Detection: Lyse the cells and add AlphaLISA acceptor/donor beads specific to the phosphorylated target (e.g., pBAD at Ser112). Read the luminescent signal.

  • Orthogonal Validation (CellTiter-Glo): In a parallel replicate plate, incubate the cells with the compound for the same duration, then add CellTiter-Glo reagent to measure intracellular ATP levels (a proxy for cell viability).

  • Interpretation: A true 3-(1-methylcyclopropyl) kinase inhibitor will show a potent

    
     in the AlphaLISA assay while maintaining >95% viability in the CellTiter-Glo assay at the corresponding concentrations.
    

References

  • Title: Discovery of (R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Oral VEGFR-2 Inhibitors with Prolonged Ocular Retention That Are Efficacious in Models of Wet Age-Related Macular Degeneration Source: Journal of Medicinal Chemistry URL: [Link]

Sources

QC Standards for 3-(1-Methylcyclopropyl)-2-phenylpropanoic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals

Introduction & Analytical Challenges

3-(1-Methylcyclopropyl)-2-phenylpropanoic acid (MCPPA) is a highly specialized, sterically hindered intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it features a lipophilic phenylpropanoic acid backbone coupled with a 1-methylcyclopropyl moiety.

Developing a robust Quality Control (QC) strategy for this compound presents two distinct analytical challenges:

  • Acid Sensitivity of the Cyclopropyl Ring: The strained cyclopropyl ring is susceptible to ring-opening under harshly acidic conditions or elevated temperatures. Analytical sample preparation must avoid strong mineral acids.

  • Chiral Center at C2: The alpha-carbon (C2) is chiral. If the downstream API requires stereospecificity, the QC standard must not only quantify chemical purity but also enantiomeric excess (ee).

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity determination of MCPPA, providing field-proven protocols grounded in ICH Q2(R2)[1][2] and USP <761>[3][4] standards.

Mechanistic Origins of Impurities

To design a self-validating QC system, we must first understand the causality behind the impurities we are trying to detect. MCPPA is typically synthesized via the base-catalyzed alkylation of a phenylacetic acid derivative with a 1-methylcyclopropyl alkylating agent.

Impurity_Pathway SM1 Phenylacetic Acid Derivative Reaction Alkylation Reaction (Base Catalyzed) SM1->Reaction SM2 1-Methylcyclopropyl Alkylating Agent SM2->Reaction Target Target: MCPPA (Active Intermediate) Reaction->Target Main Pathway ImpA Impurity A: Unreacted SM1 Reaction->ImpA Incomplete Rxn ImpB Impurity B: Des-methyl analog Reaction->ImpB SM2 Impurity ImpC Impurity C: Bis-alkylated product Reaction->ImpC Over-alkylation

Fig 1. Mechanistic origin of critical MCPPA process impurities.

Comparative Analysis of Purity Methods

Selecting the right analytical method depends on the lifecycle stage of the intermediate. Below is an objective comparison of the three primary modalities used for MCPPA release testing.

ParameterHPLC-UV (Reverse Phase)GC-FIDqNMR (1H)
Primary Use Case Related substances, Impurity profilingResidual solvents, Volatile impuritiesAbsolute Assay (Mass Balance)
LOD / LOQ ~0.01% / 0.05%~10 ppm / 50 ppm~0.5% / 1.0%
Reference Standard Requires highly pure MCPPA standardRequires highly pure MCPPA standardNot required (Uses generic internal standard)
Specificity High (resolves structural isomers)Moderate (thermal degradation risk)High (distinct proton environments)
Cost / Time Moderate / 15-20 min per runLow / 25 min per runHigh / 5-10 min per run

The Verdict: While HPLC-UV is mandatory for low-level impurity profiling, qNMR is the gold standard for absolute assay determination during early-phase development because it eliminates the need for a fully characterized primary reference standard of MCPPA[5][6].

Self-Validating Experimental Protocols

As dictated by ICH Q2(R2)[2][7], an analytical procedure must be scientifically sound and suitable for its intended purpose. The following protocols include the causality behind specific experimental parameters.

Protocol A: Absolute Purity via qNMR (Assay)

Causality & Design: qNMR relies on the principle that the integration of a proton resonance is directly proportional to the number of nuclei producing it[8][9]. For MCPPA, we use Maleic Acid as an internal standard (IS). Maleic acid produces a sharp singlet at ~6.26 ppm, which perfectly avoids the aromatic protons of MCPPA (7.1–7.4 ppm) and its aliphatic/cyclopropyl protons (0.3–3.8 ppm).

Step-by-Step Methodology:

  • Weighing (Critical Step): Using a microbalance (d=0.001 mg), accurately co-weigh ~20.0 mg of the MCPPA sample and ~10.0 mg of certified Maleic Acid (TraceCERT® or USP Reference Standard) into a static-free weighing boat.

  • Solvation: Transfer quantitatively to a vial and dissolve in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% TMS. Note: 
    
    
    
    is chosen over
    
    
    due to the high lipophilicity of the phenyl and cyclopropyl groups.
  • Acquisition Parameters (per USP <761>[4]):

    • Frequency:

      
       400 MHz.
      
    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (D1): Set to 30 seconds . Causality: D1 must be at least 5 to 7 times the longest longitudinal relaxation time (

      
      ) of the protons of interest to ensure complete equilibrium magnetization recovery before the next pulse. Failing to do so will result in artificially low integrations.
      
    • Number of Scans (NS): 16 to 32.

  • Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic acid IS peak (

    
     6.26, 2H) and the MCPPA alpha-proton (
    
    
    
    ~3.6, 1H). Calculate mass fraction purity using the standard qNMR equation.
Protocol B: Related Substances via HPLC-UV

Causality & Design: MCPPA contains a carboxylic acid group with a pKa of ~4.5. If analyzed in a neutral mobile phase, the molecule will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. We must use an acidic modifier (0.1% Trifluoroacetic acid) to fully protonate the molecule, ensuring sharp, Gaussian peaks.

Step-by-Step Methodology:

  • Column Selection: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm). Causality: The embedded polar group in the Shield column provides alternative selectivity for resolving the des-methyl cyclopropyl impurity (Impurity B) from the main peak.

  • Mobile Phase:

    • Buffer A: 0.1% TFA in Milli-Q Water.

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 20% B to 80% B over 15 minutes, hold for 3 minutes, return to initial.

  • Sample Preparation: Dissolve 10 mg of MCPPA in 10 mL of Diluent (50:50 Water:Acetonitrile). Do not use pure methanol as a diluent to prevent potential esterification of the carboxylic acid over time.

  • Detection: UV at 210 nm. (The phenyl ring lacks extended conjugation, so lower UV wavelengths are required for adequate sensitivity).

Method Validation Data (ICH Q2(R2) Framework)

To demonstrate trustworthiness, the methods must be validated. Below is a summary of the validation data cross-comparing the HPLC and qNMR methods based on ICH Q2(R2) acceptance criteria[2][10].

Validation ParameterHPLC-UV ResultsqNMR ResultsICH Q2(R2) Acceptance Criteria
Linearity (

)
0.9998 (Range: 0.05% - 120%)0.9995 (Range: 10% - 150%)

0.99
Accuracy (Recovery %) 99.2% - 101.1%99.8% - 100.4%98.0% - 102.0%
Precision (Repeatability RSD) 0.8% (n=6)0.3% (n=6)

2.0%
Specificity Baseline resolution (

)
No IS peak interferenceUnambiguous identification

QC Release Decision Matrix

A modern pharmaceutical QC strategy does not rely on a single analytical technique. Instead, it utilizes an orthogonal, multi-modal workflow to certify the batch for API synthesis.

QC_Workflow Start Batch Synthesis Completion qNMR qNMR Assay (Absolute Purity >99.0%) Start->qNMR HPLC Chiral HPLC-UV (Enantiomeric Excess >98%) Start->HPLC GC GC-FID (Residual Solvents <500ppm) Start->GC Decision All Specs Met? qNMR->Decision HPLC->Decision GC->Decision Release Batch Released for API Synthesis Decision->Release Yes Reject OOS Investigation & Reprocessing Decision->Reject No

Fig 2. Multi-modal QC release workflow for MCPPA batch certification.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency (EMA), Effective June 2024.[Link]

  • United States Pharmacopeia. "USP <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF. [Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Quality Management.[Link]

  • Pauli, G. F., et al. "Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control." National Institutes of Health (PMC).[Link]

  • ResolveMass Laboratories. "qNMR Calculation Services: What We Offer & Why It Matters." ResolveMass Inc.[Link]

Sources

Safety Operating Guide

3-(1-Methylcyclopropyl)-2-phenylpropanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling, Segregation, and Disposal of 3-(1-Methylcyclopropyl)-2-phenylpropanoic Acid

Executive Summary

3-(1-Methylcyclopropyl)-2-phenylpropanoic acid is a specialized organic intermediate utilized in advanced drug development. Because of its specific structural motifs, improper disposal can lead to severe environmental persistence and regulatory non-compliance. This guide provides researchers and laboratory managers with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring adherence to Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profiling and Mechanistic Rationale for Disposal

To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior. 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid consists of a lipophilic phenyl ring and a sterically hindered 1-methylcyclopropyl group attached to a propanoic acid backbone.

  • Aqueous Incompatibility: The lipophilic nature of the cyclopropyl and phenyl groups significantly reduces the compound's aqueous solubility. Consequently, it cannot be neutralized and disposed of via standard drain systems, as it will persist in plumbing and presents potential aquatic toxicity risks[1].

  • Regulatory Classification: As an organic acid, it falls under the purview of the EPA's RCRA regulations when discarded. It must be classified as a regulated hazardous waste[2].

  • Thermal Destruction: The only self-validating method to ensure the complete cleavage of the highly stable cyclopropyl and phenyl moieties is thermal destruction. Therefore, the ultimate disposal route must be commercial incineration by a licensed facility[3].

Quantitative Data: Safety and Segregation Logistics

Before initiating any disposal or cleanup procedures, personnel must be equipped with the correct Personal Protective Equipment (PPE) to mitigate the mild corrosive and irritant properties of the carboxylic acid moiety[1],[4].

Table 1: PPE Specifications for Handling 3-(1-Methylcyclopropyl)-2-phenylpropanoic Acid

PPE CategorySpecificationRegulatory StandardCausality / Rationale
Eye/Face Chemical safety gogglesOSHA 29 CFR 1910.133Prevents ocular irritation from acidic dust or solvent splashes[5].
Hands Nitrile or Neoprene glovesOSHA 29 CFR 1910.138Provides an impermeable barrier against lipophilic organic acids[5].
Body Lab coat / Tyvek smockGeneral Lab SafetyPrevents dermal exposure and subsequent skin corrosion/irritation[5].
Respiratory N95 or P100 respiratorOSHA 29 CFR 1910.134Required if handling dry powder outside a fume hood to prevent inhalation of irritant dust[5].

Table 2: Waste Compatibility and Segregation Matrix Organic acids must never be combined with inorganic acids (e.g., nitric acid, perchloric acid) or strong oxidizers, as this can trigger violent exothermic reactions[6].

Waste StreamCompatible WithIncompatible WithDesignated Disposal Route
Solid Powder Contaminated PPE, paper towelsStrong oxidizers, aqueous basesSolid Hazardous Waste (Incineration)
Non-Halogenated Solution Methanol, Ethanol, DMSO, AcetoneNitric acid, Perchloric acid, HalogensNon-Halogenated Organic Liquid Waste[6]
Halogenated Solution DCM, Chloroform, Fluorinated solventsAlkali metals, non-halogenated bulkHalogenated Organic Liquid Waste[6]

Step-by-Step Disposal Protocol

This procedural workflow operates as a self-validating system: by forcing the user to verify the physical state and solvent type, the protocol inherently prevents incompatible chemical mixing.

  • Preparation & Verification: Don all required PPE (Table 1). Verify the physical state of the waste (solid powder vs. dissolved in solvent).

  • Primary Containment:

    • For Solids: Transfer residual compound and contaminated consumables into a High-Density Polyethylene (HDPE) or glass solid waste container[2].

    • For Liquids: If the acid is dissolved in a solvent, verify the solvent type. Route to "Non-Halogenated Organic Waste" unless a halogenated solvent was used[6]. Fill liquid containers to no more than 90% capacity to allow for vapor expansion[2].

  • Labeling: Immediately affix a compliant RCRA hazardous waste label detailing the exact chemical name (do not use abbreviations) and the primary hazard (Irritant/Environmental Hazard)[2].

  • Storage: Store the sealed waste containers in secondary containment within a designated, well-ventilated accumulation area.

  • Manifesting & Transport: Under RCRA guidelines, laboratories can store this hazardous waste for a maximum of 90 days. Maintain accurate, easily retrievable records of waste generation, and transfer the waste to a licensed waste broker for EPA-permitted incineration[7],[2],[8].

SegregationWorkflow Start Waste Generated: 3-(1-Methylcyclopropyl)- 2-phenylpropanoic acid CheckState Physical State? Start->CheckState Solid Solid Powder CheckState->Solid Liquid Dissolved in Solvent CheckState->Liquid SolidCollect Collect in HDPE/Glass Solid Waste Container Solid->SolidCollect CheckHalogen Halogenated Solvent? Liquid->CheckHalogen Label Apply RCRA Hazardous Waste Label SolidCollect->Label Halogenated Halogenated Waste Collection CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No Halogenated->Label NonHalogenated->Label Storage Secondary Containment (Max 90 Days) Label->Storage Incineration Licensed Commercial Incineration Storage->Incineration

Workflow for the segregation and disposal of organic acid waste.

Spill Response and Decontamination Protocol

A rapid, methodical spill response ensures that the hazard is contained without introducing secondary risks (such as aerosolization or exothermic reactions).

  • Solid Spills: Do not use compressed air or dry sweeping techniques that could aerosolize the powder. Aerosolized organic acids present a severe inhalation and respiratory irritation hazard[1],[4]. Instead, carefully sweep up the material using a dedicated brush and pan, or use a HEPA-filtered vacuum, and place it in a closed container[5].

  • Liquid Spills (Solution): Evacuate the immediate area if the solvent is highly volatile. Cover the spill with an inert absorbent material such as sand or silica gel[5]. Do not use combustible absorbents (like sawdust) which could react with the acidic nature of the solution. Once absorbed, use non-sparking tools to transfer the saturated material into a hazardous waste container[4].

SpillResponse Spill Chemical Spill Detected Assess Assess Spill Size Spill->Assess Small Minor Spill (< 500g/mL) Assess->Small Large Major Spill (> 500g/mL) Assess->Large PPE Don Appropriate PPE Small->PPE Evacuate Evacuate & Call EH&S Large->Evacuate Type Solid or Liquid? PPE->Type Sweep Sweep carefully (Avoid dust generation) Type->Sweep Solid Absorb Use inert absorbent (Sand/Silica gel) Type->Absorb Liquid Dispose Transfer to Hazardous Waste Container Sweep->Dispose Absorb->Dispose

Step-by-step spill response and containment protocol.

References

  • Aaron Chemicals LLC. "Safety Data Sheet - 2-phenylpropanoic acid". aaronchem.com.
  • BenchChem. "Essential Safety and Operational Guide for Handling (R)-2-Hydroxy-2-phenylpropanoic Acid". benchchem.com.
  • Capot Chemical. "MSDS of 2-Methyl-2-phenylpropanoic Acid". capotchem.com.
  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". epa.gov.
  • ChemScene. "Safety Data Sheet - 2-Methyl-2-phenylpropanoic acid". chemscene.com.
  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". gaiaca.com.
  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures". wisc.edu.
  • University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents". louisville.edu.

Sources

Personal protective equipment for handling 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Universal Precaution" Protocol

As a Senior Application Scientist, I must preface this guide with a critical operational reality: 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid is a specialized research intermediate. Unlike commodity chemicals, comprehensive toxicological datasets for this specific structure are often incomplete.

Therefore, we do not rely solely on established LD50 values. Instead, we apply Structure-Activity Relationship (SAR) logic. Given its structural homology to 3-phenylpropionic acid and cyclopropane carboxylates , we must treat this compound as a Class 2 Skin/Eye Irritant and a potential Respiratory Irritant (STOT SE 3) . The cyclopropyl moiety introduces ring strain, suggesting potential for higher reactivity compared to linear alkyl analogs.

The Core Directive: Handle as if it is a corrosive and potent sensitizer until proven otherwise.

Risk Assessment & Hazard Identification

Before opening the container, you must validate your engineering controls. This is not a suggestion; it is a go/no-go gate.

Hazard Class (Predicted)Signal WordH-Codes (Provisional)Operational Implication
Skin Irritation WARNINGH315Direct contact will cause dermatitis or chemical burns.
Eye Irritation WARNINGH319Dust/vapors can cause severe conjunctivitis.
STOT - Single Exp. WARNINGH335Inhalation of dusts will irritate the upper respiratory tract.[1]
Acute Toxicity (Oral) WARNINGH302Harmful if swallowed (Standard assumption for phenyl-acids).

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum acceptable barrier protection.

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Why? Organic acids can permeate thin latex rapidly. Double gloving provides a "breakthrough buffer," allowing you to doff the outer glove immediately upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient.Why? Fine crystalline powders (common for this acid) behave like fluids in air. Goggles seal the ocular cavity against airborne particulates that glasses would let pass.
Respiratory N95 (Minimum) or P100 Half-Mask Only if working outside a fume hood (Not Recommended).Why? The cyclopropyl group is lipophilic; inhalation allows rapid systemic absorption. Engineering controls (Fume Hood) are primary; respirators are the fail-safe.
Body Lab Coat (100% Cotton or Nomex) + Chemical Resistant Apron (if handling >50g)Why? Synthetic blends (polyester) can melt into the skin if a reaction exotherms or if a fire occurs. Cotton chars but does not melt.

Operational Workflow: The "Zero-Exposure" Loop

This workflow is designed to be self-validating. You cannot proceed to the next step without confirming the safety parameters of the previous one.

SafeHandlingWorkflow Start START: Risk Assessment CheckHood Verify Fume Hood (Flow > 100 fpm) Start->CheckHood DonPPE Don PPE (Double Nitrile + Goggles) CheckHood->DonPPE Flow Confirmed Inspect Inspect Gloves (Air Inflation Test) DonPPE->Inspect Inspect->DonPPE Tear Detected Weigh Weighing / Transfer (Inside Hood Only) Inspect->Weigh Integrity Pass Reaction Reaction / Synthesis Weigh->Reaction Decon Decontamination (Solvent Wipe -> Soap) Reaction->Decon Disposal Disposal (Solid/Liquid Organic Acid) Decon->Disposal

Figure 1: The "Zero-Exposure" operational loop. Note the feedback loop at "Inspect Gloves"—this is the self-validating step ensuring compromised PPE is never taken into the weighing zone.

Detailed Handling Protocols

A. Preparation & Weighing
  • The "Sash Rule": Never open the chemical container unless the fume hood sash is at the working height (usually 18 inches) and the flow monitor reads "Safe" (>100 fpm).

  • Static Control: Organic acid powders can be electrostatically charged. Use an antistatic gun or weigh into a glass vessel (not plastic) to prevent powder "jumping" onto gloves.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

B. During Reaction
  • Solvent Compatibility: This acid is likely soluble in DCM, Ethyl Acetate, and Alcohols.

  • Caution: Avoid mixing with strong oxidizers (e.g., Nitric Acid, Permanganates) or strong bases (e.g., Sodium Hydride) without cooling. The carboxylic acid proton is acidic; rapid deprotonation can generate heat.

C. Emergency Response (Spill)

If a spill occurs (>500 mg):

  • Alert: Announce "Spill" to the lab.

  • Isolate: Close the fume hood sash immediately to contain vapors.

  • Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO3) or a commercial acid neutralizer. Wait for bubbling (CO2 release) to cease.

  • Cleanup: Sweep up the neutralized solid (now a salt) into a bag. Do not use a vacuum cleaner (risk of dust explosion/aerosolization).

Disposal Plan

Disposal is the final step of synthesis. Improper disposal of cyclopropyl derivatives can pose environmental risks due to their metabolic stability.

Disposal Logic Diagram:

DisposalLogic Waste Waste Generated TypeCheck Liquid or Solid? Waste->TypeCheck Liquid Liquid Mother Liquor TypeCheck->Liquid Solid Solid Contaminated Items (Gloves/Wipes) TypeCheck->Solid pHCheck Check pH Liquid->pHCheck Bin Solid Hazardous Waste Bin Solid->Bin Segregate Segregate Stream: Halogenated vs Non-Halogenated pHCheck->Segregate Do NOT Neutralize in Drum Segregate->Bin Label: Organic Acid

Figure 2: Waste disposal decision tree. Note that we do NOT neutralize in the waste drum to avoid exothermic pressurization.

Specific Disposal Instructions:

  • Stream: Segregate into "Organic Acid Waste" or "Non-Halogenated Organic Solvents" (if dissolved).

  • Labeling: Clearly label the waste tag with the full chemical name. Do not use abbreviations.

  • Incompatibility: NEVER mix this waste with Cyanide salts (generates HCN gas) or Sulfide salts (generates H2S gas).

References

  • PubChemLite. 3-(1-methylcyclopropyl)-2-phenylpropanoic acid (Compound Summary). University of Luxembourg. [Link]

  • Washington University EH&S. Laboratory Chemical Waste Handling and Disposal Guidelines (Organic Acids). [Link]

Sources

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